2,4-Dinitro-5-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-5-methoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHMDNLFGUECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dinitro-5-fluoroanisole
Introduction and Strategic Overview
2,4-Dinitro-5-fluoroanisole is a highly functionalized aromatic compound featuring a methoxy group, a fluorine atom, and two nitro groups strategically positioned on a benzene ring. While specific literature on the 2,4-dinitro-5-fluoro isomer is sparse, its chemical persona can be expertly extrapolated from its constituent functional groups and data from closely related analogues such as 2,4-dinitroanisole (DNAN) and 1-fluoro-2,4-dinitrobenzene (DNFB).
This guide provides a technical deep-dive into the predicted properties, synthesis, reactivity, and strategic applications of this compound, particularly as a versatile building block in medicinal chemistry and drug discovery. The presence of two strongly electron-withdrawing nitro groups renders the aromatic ring electron-deficient, activating it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a highly effective leaving group in such systems, makes this molecule a potent electrophilic scaffold for introducing the dinitro-fluoro-anisole moiety into target structures.
The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide will, therefore, treat this compound not merely as a static chemical entity, but as a dynamic tool for molecular innovation.
Physicochemical and Structural Properties
Direct experimental data for this compound is not widely published. However, we can establish a reliable profile by referencing the parent compound, 2,4-dinitroanisole (DNAN).[3][4] The addition of a fluorine atom will increase the molecular weight and is expected to have a modest impact on its melting point and density.
Table 1: Predicted and Reference Physicochemical Properties
| Property | 2,4-Dinitroanisole (DNAN) [Reference] | This compound [Predicted] | Rationale for Prediction |
| CAS Number | 119-27-7[4] | 394-18-3[5] | Identified from chemical supplier database. |
| Molecular Formula | C₇H₆N₂O₅[4] | C₇H₅FN₂O₅ | Addition of one fluorine and removal of one hydrogen. |
| Molecular Weight | 198.13 g/mol [4] | 216.12 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow granular crystals or needles[3] | Pale yellow crystalline solid | Expected to be similar to DNAN and other nitroaromatics. |
| Melting Point | 94-96 °C[6] | ~90-105 °C | Fluorine may slightly alter crystal lattice energy. |
| Solubility | Very slightly soluble in water; soluble in ethanol, acetone, benzene.[7][8] | Very slightly soluble in water; soluble in common organic solvents (e.g., acetone, DMSO, DMF). | Polarity is similar to DNAN; solubility profile should be comparable. |
| Density | ~1.34 g/cm³[3] | ~1.4-1.5 g/cm³ | The heavier fluorine atom will increase density over DNAN. |
Synthesis and Characterization Workflow
The most logical and field-proven approach to synthesizing this compound is via nucleophilic aromatic substitution, leveraging a readily available precursor.
Proposed Synthetic Protocol: Methoxylation of 1,5-Difluoro-2,4-dinitrobenzene
The causality behind this choice rests on the high activation of the aromatic ring by the two nitro groups. In 1,5-difluoro-2,4-dinitrobenzene, both fluorine atoms are activated as leaving groups. Treatment with one equivalent of sodium methoxide at controlled temperatures allows for a selective monosubstitution. Using a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the sodium cation, liberating a highly nucleophilic methoxide anion.
Step-by-Step Methodology:
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Nucleophile Preparation: In a separate flask, sodium methoxide (1.0 eq) is prepared by the careful addition of sodium metal to anhydrous methanol, followed by removal of excess methanol under reduced pressure. The resulting sodium methoxide is then dissolved in anhydrous DMF.
-
Reaction Execution: The sodium methoxide solution is transferred to the dropping funnel and added dropwise to the stirred solution of 1,5-difluoro-2,4-dinitrobenzene at 0°C over 30 minutes.
-
Monitoring and Quenching: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material, the reaction is carefully quenched by pouring it into ice-cold water.
-
Workup and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
Authenticating the structure of the synthesized product is paramount. The following spectroscopic signatures would be expected:
-
¹H NMR: The aromatic region would display two doublets. The proton at C6 (ortho to the methoxy group) would appear further upfield due to the electron-donating nature of -OCH₃. The proton at C3 (ortho to a nitro group and meta to the methoxy group) would be significantly downfield. Both signals would show coupling to the fluorine atom (³JH-F). The methoxy group would present as a singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon attached to the fluorine (C5) would show a large one-bond coupling constant (¹JC-F). The carbons bearing the nitro groups (C2, C4) would be deshielded and appear downfield. The methoxy carbon would appear around 55-60 ppm.
-
IR Spectroscopy: Characteristic peaks would include strong absorbances for the asymmetric and symmetric stretching of the NO₂ groups (~1530 and ~1350 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), and C-O stretching of the anisole system (~1250 and ~1020 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 216.12, corresponding to the molecular weight of the compound.
Reactivity and Mechanistic Insights
The core reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) .
The Principle of SNAr Activation
The two nitro groups are powerful electron-withdrawing groups that operate through both inductive (-I) and resonance (-M) effects. They strongly polarize the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the C5 position is an excellent leaving group in this activated system. This is because fluorine is highly electronegative, polarizing the C-F bond, and its small size allows for efficient stabilization of the intermediate Meisenheimer complex without steric hindrance.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups. This delocalization is the key stabilizing factor that makes the reaction feasible. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.
This high reactivity makes this compound a superior substrate for SNAr compared to its chloro- or bromo-analogs, positioning it as a valuable reagent for constructing complex molecules.[9]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Development
The fluoroanisole motif is of significant interest in medicinal chemistry.[10] Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life.[11] It can also modulate the pKa of nearby functional groups and increase lipophilicity, which can enhance membrane permeability and target binding.[2]
This compound serves as a powerful scaffold for introducing this valuable pharmacophore. For example, it can react with various nucleophiles (amines, thiols, alcohols) present in other complex molecules to rapidly build libraries of potential drug candidates. The dinitro-activated system provides a reliable and high-yielding conjugation point. The nitro groups themselves can later be chemically modified (e.g., reduced to amines) to provide further points for molecular diversification.
Safety and Handling Protocols
Core Hazards:
-
Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can induce methemoglobinemia.[13]
-
Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.
-
Sensitization: May cause allergic skin reactions (dermatitis), similar to the known sensitizer DNFB.[12]
-
Explosive Potential: While DNAN itself is a low-sensitivity explosive, dinitro compounds should always be handled with care and protected from shock, friction, and high temperatures.[3][8]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or butyl rubber gloves are required. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]
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2,4-Dinitroanisole. Wikipedia. [Link]
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2,4 DinitroAnisole (DNAN, 1-Methoxy-2,4-dinitrobenzene). Sihauli Chemicals. [Link]
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2,4 DinitroAnisole (DNAN) - High Purity, Affordable Pricing. Laboratory Chemicals. [Link]
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2,4-Dinitroanisole | C7H6N2O5 | CID 8385. PubChem. [Link]
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Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. SciSpace. [Link]
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1-Fluoro-5-methoxy-2,4-dinitrobenzene | 394-18-3. Pharmaffiliates. [Link]
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The reaction of 2,4-dinitrofluorobenzene with nucleotides. RSC Publishing. [Link]
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1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
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The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO. ResearchGate. [Link]
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Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. ResearchGate. [Link]
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Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Moleqube. [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
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Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery: Role, design and case studies. [Link]
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5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250. PubChem. [Link]
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2,4-Dinitroanisole - Hazardous Agents. Haz-Map. [Link]
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Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki. [Link]
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Characterisation of 2,4-dinitroanisole: an ingredient for use in low sensitivity melt cast formulations. ResearchGate. [Link]
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An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroanisole: A Versatile Building Block in Modern Chemistry
Abstract: This technical guide provides a comprehensive overview of 2,4-Dinitro-5-fluoroanisole (CAS No. 394-18-3), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, analytical characterization, and critical applications, with a particular focus on medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging the unique reactivity of this versatile molecule.
Chemical Identity and Physicochemical Properties
This compound is a highly functionalized aromatic compound. The presence of two electron-withdrawing nitro groups and a fluorine atom makes the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution, rendering it a valuable synthon in organic chemistry.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 394-18-3 | [1][2] |
| IUPAC Name | 1-Fluoro-5-methoxy-2,4-dinitrobenzene | [1][2] |
| Synonyms | Anisole, 5-fluoro-2,4-dinitro; this compound | [1] |
| Molecular Formula | C₇H₅FN₂O₅ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Expected to be a pale yellow solid | Based on analogous dinitroaromatic compounds. |
| Melting Point | Data not readily available in literature | Analogous compounds like 1,5-difluoro-2,4-dinitrobenzene melt at 99-101 °C. |
| Boiling Point | Data not readily available in literature | Expected to be high and likely to decompose upon distillation at atmospheric pressure. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM, Chloroform); sparingly soluble in alcohols; insoluble in water. | Reactivity profile suggests solubility in common organic synthesis solvents. |
Synthesis and Purification
The synthesis of this compound is typically achieved through electrophilic nitration of a suitable precursor or via nucleophilic aromatic substitution. A logical and commonly employed strategy involves the dinitration of 3-fluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the fluorine are C2, C4, and C5. The convergence of these directing effects strongly favors nitration at the C2 and C4 positions.
Causality in Experimental Design
The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system, capable of introducing two nitro groups onto the activated anisole ring. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as oxidized species or isomers. Acetic anhydride can also be used as a solvent and water scavenger. The purification by recrystallization from a solvent like ethanol is effective for removing any minor isomeric impurities, yielding a product of high purity.
Detailed Synthesis Protocol: Dinitration of 3-Fluoroanisole
Materials:
-
3-Fluoroanisole
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Mixture Preparation: Carefully add 2.5 equivalents of concentrated sulfuric acid to the flask. Cool the acid to 0 °C.
-
Substrate Addition: Slowly add 1.0 equivalent of 3-fluoroanisole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.2 equivalents of concentrated nitric acid to 2.5 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 3-fluoroanisole. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize yield.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Caption: Synthesis Workflow for this compound.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized this compound, a panel of standard analytical techniques should be employed. This multi-faceted approach provides a self-validating system where data from each method corroborates the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will confirm the arrangement of protons on the aromatic ring. Two doublets are expected in the aromatic region, corresponding to the two remaining aromatic protons. The chemical shifts will be significantly downfield due to the deshielding effect of the nitro groups. A singlet corresponding to the three methoxy (-OCH₃) protons will be observed in the upfield region (around 4.0 ppm).
-
¹³C NMR: Will show seven distinct carbon signals, confirming the molecular structure. The carbons attached to the nitro groups will be highly deshielded.
-
¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1200 cm⁻¹), and C-O-C stretching for the anisole moiety (~1280 cm⁻¹ and ~1020 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z 216.12, along with a characteristic fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and its area percentage will represent the purity (e.g., >98%).
Caption: Analytical workflow for quality control of the final product.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The strategic placement of its functional groups provides a powerful handle for molecular design.
Role as a Reactive Intermediate
The fluorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the two strong electron-withdrawing nitro groups in the ortho and para positions. This allows for the facile and regioselective introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), displacing the fluoride ion. This reactivity is central to its application as a scaffold. For instance, derivatives of dinitrofluorobenzene are used to construct novel antibacterial agents by reacting them with amine-containing fragments.[3]
The Importance of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] Fluorine can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.
-
Modulate Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thus increasing the potency of the drug.
This compound serves as a precursor to molecules that leverage these benefits. After the initial SₙAr reaction, the nitro groups can be readily reduced to amino groups, which can then be further functionalized to build complex drug-like molecules. This multi-step transformation allows for the creation of a diverse library of compounds for screening and lead optimization.
Safety, Handling, and Storage
As a dinitroaromatic compound, this compound must be handled with care, following established laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) is not widely available, the hazards can be reliably inferred from structurally similar chemicals.
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for handling the solid. Wash hands thoroughly after handling. Avoid contact with strong oxidizing agents and strong bases.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C in a refrigerator.[5]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
References
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MDPI. (n.d.). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (5). Retrieved from [Link]
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MDPI. (n.d.). N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. CAS 394-18-3. Retrieved from [Link]
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PubMed. (n.d.). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents. Retrieved from [Link]
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Omsynth Lifesciences. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
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The Gund Company. (2024). Safety Data Sheet. Retrieved from [Link]
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MRC Polymers. (n.d.). Safety Data Sheet (SDS) SDS-800- Acrylonitrile-Butadiene-Styrene (ABS). Retrieved from [Link]
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Prisco. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Core Molecular Architecture and Substituent Effects
An In-depth Technical Guide to the Molecular Structure of 2,4-Dinitro-5-fluoroanisole
This guide provides a detailed exploration of the molecular structure of this compound, a compound of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. By dissecting its structural components, electronic properties, and conformational landscape, we aim to provide a foundational understanding for professionals seeking to leverage this molecule in their respective fields. The insights presented herein are synthesized from established chemical principles and extrapolated from data on closely related analogues, offering a robust framework for both theoretical and practical applications.
This compound is a substituted aromatic compound built upon a central benzene ring. Its chemical identity and reactivity are dictated by the interplay of three distinct functional groups: a methoxy group (-OCH₃), two nitro groups (-NO₂), and a fluorine atom (-F). Understanding the individual and collective influence of these substituents is paramount to predicting the molecule's behavior.
The IUPAC name for this compound is 1-fluoro-5-methoxy-2,4-dinitrobenzene . Its core structure is systematically numbered to define the positions of these key groups.
Caption: Molecular structure of 1-fluoro-5-methoxy-2,4-dinitrobenzene.
The electronic character of the aromatic ring is profoundly influenced by these groups:
-
Nitro Groups (-NO₂): Positioned at C2 and C4, these are powerful electron-withdrawing groups due to both strong inductive effects (-I) and resonance effects (-M). They render the aromatic ring highly electron-deficient (electrophilic).
-
Fluorine Atom (-F): Located at C1, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weak, opposing electron-donating resonance effect (+M) via its lone pairs. The inductive effect typically dominates in halogens.
-
Methoxy Group (-OCH₃): Situated at C5, the methoxy group is electron-donating. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M), the latter of which is dominant.
Caption: Interplay of substituent electronic effects on the aromatic ring.
This combination of powerful electron-withdrawing groups makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a characteristic that is highly valuable in synthetic chemistry for building more complex molecules.[1][2]
Conformational and Crystallographic Insights (Inferred)
-
Ring Planarity: The central benzene ring is expected to be largely planar.
-
Substituent Orientation: Steric hindrance between the bulky ortho-nitro group (at C2) and the adjacent methoxy group (at C1 in the analogue, C5 in our target) forces them to twist out of the plane of the benzene ring. In studies of 2,4-dinitroanisole, the ortho-nitro group can be rotated by as much as 35°, while the methoxy group exhibits a smaller torsion angle of 5-13°.[3][4] This twisting has significant implications, as it can disrupt π-orbital overlap, thereby modulating the electronic communication between the substituent and the ring. The para-nitro group, facing less steric hindrance, tends to remain nearly coplanar with the ring to maximize resonance stabilization.[3]
| Parameter | Predicted Value/State | Rationale / Comparison |
| Crystal System | Monoclinic | Based on the crystal structure of 2,4-Dinitroanisole.[3] |
| Ring Conformation | Planar | Characteristic of benzene derivatives. |
| Ortho-Nitro Torsion Angle | 30-40° | Steric repulsion from adjacent substituents.[4] |
| Methoxy Torsion Angle | 5-15° | Steric hindrance with the adjacent C-H bond.[4] |
| Para-Nitro Torsion Angle | < 5° | Minimal steric hindrance allows for maximum resonance.[3] |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. Based on data from analogous compounds, the following spectral characteristics for this compound can be predicted.[5][6][7]
-
¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to a single proton (at C3 and C6). These signals would appear as doublets of doublets due to coupling with each other (³JHH, typical meta-coupling) and with the fluorine atom (⁴JHF and ³JHF respectively). The strong deshielding effect of the nitro groups would shift these protons significantly downfield. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would appear upfield.
-
¹³C NMR: The spectrum would display seven distinct signals. Carbons directly attached to the electron-withdrawing nitro groups (C2, C4) would be significantly deshielded and appear at the downfield end. The carbon attached to fluorine (C1) would show a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatics.
-
¹⁹F NMR: A single resonance would be observed. Its chemical shift would be indicative of a fluorine atom on a highly electron-deficient aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable. Common fragmentation pathways would likely involve the loss of the methoxy group (-•CH₃), a nitro group (-NO₂), or neutral nitric oxide (NO).
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands would be present for the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹). Bands corresponding to C-O-C stretching of the anisole moiety and the C-F stretch would also be prominent.
Synthesis and Reactivity Profile
The strategic placement of functional groups makes this compound a versatile synthetic intermediate.
Proposed Synthesis Workflow
A logical and efficient synthesis route involves the nucleophilic aromatic substitution of a precursor molecule, 1,5-difluoro-2,4-dinitrobenzene , with a methoxide source. The fluorine atom at the 1-position is highly activated towards substitution by the two flanking nitro groups.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a theoretical proposition and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous methanol (MeOH).
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in the previous section.
Relevance in Drug Development and Materials Science
The unique structural and electronic features of this compound position it as a molecule of high potential.
Application in Drug Discovery
Fluorine has become a cornerstone element in modern medicinal chemistry.[8][9] The incorporation of a fluorine atom, as in this compound, can profoundly influence a drug candidate's properties:[10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[9]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.[12]
The dinitrophenyl moiety itself is a well-known hapten, often used to elicit immune responses or as a versatile handle for bioconjugation and assay development.[13] Therefore, this compound could serve as a valuable scaffold or building block for creating novel therapeutic agents or diagnostic tools.[14]
Potential in Materials Science
The high nitrogen and oxygen content, characteristic of dinitroaromatic compounds, is often associated with high energy density. The parent compound, 2,4-Dinitroanisole, is utilized as a melt-castable insensitive explosive, serving as a safer alternative to TNT in some applications.[3] While the properties of the fluorinated derivative have not been extensively studied, it is plausible that this compound could exhibit interesting energetic properties, warranting investigation in the field of advanced materials.
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitro-5-fluoroanisole
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of specific functional groups is paramount to tailoring the properties of novel molecules. This compound (DNFA) emerges as a compound of significant interest, embodying a unique combination of reactive sites and modulating groups. Its structure, featuring an activated aromatic ring with a fluorine leaving group, positions it as a versatile intermediate for the synthesis of complex chemical entities. The presence of fluorine, a bioisostere of hydrogen with profound effects on metabolic stability and binding affinity, makes DNFA and its derivatives particularly relevant to medicinal chemists.[1][2][3]
This guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural characteristics, analytical profile, chemical reactivity, and safety considerations. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this potent chemical tool in their research and development endeavors.
Section 1: Molecular and Physicochemical Profile
The identity and physical behavior of a chemical compound are dictated by its molecular structure and resulting properties. Understanding these fundamentals is the first step in harnessing its synthetic potential.
Core Molecular Identifiers
A consistent and accurate identification is crucial for regulatory compliance, procurement, and scientific communication.
| Property | Value | Source |
| CAS Number | 394-18-3 | [4] |
| Molecular Formula | C₇H₅FN₂O₅ | [4] |
| Molecular Weight | 216.12 g/mol | [4] |
| Synonyms | 1-Fluoro-5-methoxy-2,4-dinitrobenzene, 5-Fluoro-2,4-dinitroanisole | [4] |
Molecular Structure and Inherent Reactivity
The arrangement of atoms in DNFA is key to its chemical personality. The anisole core is substituted with two strongly electron-withdrawing nitro groups (-NO₂) and a fluorine (-F) atom. This substitution pattern significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.
Caption: Structure of this compound.
Key Physicochemical Properties
The physical properties of DNFA influence its handling, reaction conditions, and purification methods. While specific experimental data for DNFA is sparse, we can infer its properties from closely related analogs.
| Property | Value / Observation | Basis / Analog |
| Appearance | Expected to be a yellow solid. | Based on analogs like 2,4-Dinitroanisole and 2,4-Dinitro-5-fluoroaniline.[5] |
| Melting Point | 185 - 190 °C | Data for 2,4-Dinitro-5-fluoroaniline.[6] |
| Boiling Point | ~425 °C (Predicted) | Data for 2,4-Dinitro-5-fluoroaniline.[6] |
| Solubility | Very slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol). | Based on 2,4-Dinitroanisole and general principles.[5][7] |
Section 2: Spectroscopic and Analytical Characterization
Rigorous analytical validation is the cornerstone of scientific integrity. Confirming the identity, purity, and structure of this compound is essential before its use in any application. The following section outlines the expected spectroscopic signatures and a workflow for characterization.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will appear as doublets in the downfield region (δ 7.5-9.0 ppm) due to the strong deshielding effect of the nitro groups. The methoxy group will present as a singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will display seven unique signals. The carbon atoms attached to the nitro groups and the fluorine atom will be significantly shifted. The methoxy carbon will appear around δ 55-60 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected peaks include:
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the C-NO₂ groups.
-
~1250 cm⁻¹: Ar-F stretching.
-
~1280 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the anisole group.
-
~3100 cm⁻¹: Aromatic C-H stretching.[9]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 216.12. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), nitro groups (-NO₂), or combinations thereof.[4][8]
Experimental Protocol: Analytical Workflow for Structural Verification
This protocol ensures a self-validating system for confirming the identity and purity of a supplied sample of this compound.
-
Initial Assessment (Melting Point):
-
Measure the melting point of the solid sample using a calibrated differential scanning calorimeter (DSC) or a standard melting point apparatus.
-
Causality: A sharp melting point close to the literature value of its analog (185-190 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[6]
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Causality: The observed chemical shifts, integration values, and splitting patterns must be consistent with the known structure of DNFA. This provides unambiguous confirmation of the molecular skeleton and proton/carbon environments.[10][11][12]
-
-
Functional Group Analysis (IR):
-
Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Causality: The presence of characteristic absorption bands for the nitro, fluoro, and anisole functionalities confirms that all key structural components are intact.
-
-
Molecular Weight Verification (MS):
-
Analyze the sample using high-resolution mass spectrometry (HRMS) to obtain an accurate mass.
-
Causality: The measured mass of the molecular ion should match the calculated exact mass of C₇H₅FN₂O₅ (216.0237) within a narrow tolerance (e.g., <5 ppm). This provides definitive confirmation of the elemental composition.
-
-
Purity Assessment (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Analyze the sample using a UV detector set to a wavelength where the compound absorbs strongly (likely in the 254-350 nm range).
-
Causality: A single major peak with an area >98% indicates high purity. The retention time serves as a reliable identifier for future quality control checks.
-
Caption: A self-validating workflow for DNFA characterization.
Section 3: Chemical Reactivity and Synthetic Applications
The utility of this compound lies in its predictable and robust reactivity, primarily through nucleophilic aromatic substitution (SNAr).
The SNAr Mechanism
The two nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The attack typically occurs at the carbon bearing the fluorine atom, which is a good leaving group. The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][13][14]
Caption: The addition-elimination mechanism of SNAr.
This reactivity makes DNFA an excellent precursor for introducing the 2,4-dinitro-5-methoxyphenyl moiety into a target molecule. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atom, leading to a diverse library of derivatives.
Experimental Protocol: Representative SNAr Reaction with an Amine
This protocol describes a general procedure for the synthesis of an N-substituted 2,4-dinitro-5-methoxyaniline derivative, demonstrating the core utility of DNFA.
-
Reactor Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
-
Addition of Reagents:
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Causality: The base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted product.
-
Section 4: Relevance in Drug Discovery
The structural motifs within this compound are highly relevant in the context of medicinal chemistry.
-
The Role of Fluorine: The strategic placement of fluorine atoms is a well-established tactic in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP/logD) to improve pharmacokinetic profiles.[1][2][15] The difluoro- and trifluoroanisole moieties are often explored to balance these properties.[1]
-
A Versatile Scaffold: As an intermediate, DNFA allows for the facile introduction of a fluorinated and methoxylated dinitrophenyl ring system. This scaffold can serve as a key component of a pharmacophore or as a platform for further chemical elaboration to build more complex active pharmaceutical ingredients (APIs).[16]
Section 5: Safety, Handling, and Storage
Given its structure as a nitroaromatic compound, this compound must be handled with appropriate caution. Data from analogous compounds suggest potential toxicity and irritation.
Hazard Profile
The following GHS classifications are based on data for structurally similar compounds like 2,4-dinitroanilines.
| Hazard Class | GHS Statement | Source/Analog |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | 2,4-Dinitro-5-fluoroaniline |
| Skin/Eye Irritation | May cause skin and eye irritation. | General for dinitroaromatics[17][18] |
Protocol for Safe Handling and Storage
Adherence to a strict safety protocol is mandatory when working with this compound.
-
Personal Protective Equipment (PPE):
-
Ventilation:
-
All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[20]
-
-
Spill Response:
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][20]
-
Storage at 2-8°C in a refrigerator is recommended.[4] Some analogs are noted to be hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
-
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its physicochemical properties are dominated by the activating effects of its dinitro substitution, which enables facile nucleophilic aromatic substitution of the fluorine atom. This predictable reactivity, combined with the desirable properties conferred by the fluorine atom, makes it a powerful tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its characteristics, coupled with rigorous analytical validation and strict adherence to safety protocols, will empower scientists to fully leverage the synthetic potential of this versatile molecule.
References
-
Pharmaffiliates. 1-Fluoro-5-methoxy-2,4-dinitrobenzene. [Link]
-
Wikipedia. 2,4-Dinitroanisole. [Link]
-
SpectraBase. 2,4-Dinitro-6-fluoro-anisole. [Link]
-
Acros Organics. SAFETY DATA SHEET - 2,4-Dinitroanisole. [Link]
-
SpectraBase. 2,4-Dinitro-5-fluoroaniline - Spectrum. [Link]
-
Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Link]
-
PubChem. 5-Fluoro-2-nitroanisole. [Link]
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PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]
-
Innoscience Research. Fluorine in drug discovery: Role, design and case studies. [Link]
-
PubMed. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. [Link]
- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.
-
Haz-Map. 2,4-Dinitroanisole - Hazardous Agents. [Link]
-
PubChem. 2,4-Dinitroanisole. [Link]
-
ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
ResearchGate. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). [Link]
-
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-
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A Comprehensive Technical Guide to the Solubility of 2,4-Dinitro-5-fluoroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2,4-Dinitro-5-fluoroanisole in a range of common organic solvents. In the absence of extensive direct experimental data for this specific compound, this guide leverages high-quality solubility data for the structurally analogous compound, 2,4-Dinitroanisole (DNAN), to provide robust predictions and practical guidance. Furthermore, a thorough analysis of the physicochemical principles governing solubility, including the influence of the fluoro substituent, is presented. This document also furnishes a comprehensive, step-by-step experimental protocol for the precise determination of the solubility of this compound, empowering researchers to generate accurate data for their specific applications.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a multitude of scientific and industrial processes. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of a compound's solubility profile is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent that ensures all reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The process of recrystallization, a cornerstone of purification, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1]
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the dissolution of the analyte in a suitable solvent.
This compound, a nitroaromatic compound, presents a unique set of functional groups—two nitro groups, a fluoro group, and an ether linkage on a benzene ring—that collectively influence its interactions with various solvents. This guide aims to provide a detailed understanding of these interactions and their implications for its solubility.
Physicochemical Properties of this compound
A foundational understanding of the molecular properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₅ | - |
| Molecular Weight | 216.13 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | - |
| Melting Point | Not available | - |
| Polarity | High due to two nitro groups and a fluoro group | - |
| Hydrogen Bond Acceptors | 5 (oxygen and fluorine atoms) | - |
| Hydrogen Bond Donors | 0 | - |
The presence of highly electronegative oxygen and fluorine atoms in the nitro and fluoro groups, respectively, induces a significant dipole moment, rendering the molecule polar. The oxygen atoms of the nitro groups and the ether linkage, along with the fluorine atom, can act as hydrogen bond acceptors. The absence of hydrogen bond donors is a key characteristic.
Predicted Solubility Profile based on Structural Analogs
A study on the solubility of DNAN in nine organic solvents provides the following mole fraction solubility data at 298.15 K (25 °C)[2]:
| Solvent | Mole Fraction Solubility (x10³) of DNAN | Predicted Solubility of this compound | Rationale for Prediction |
| Acetone | ~150 | High | "Like dissolves like" - polar aprotic solvent. |
| Cyclohexanone | ~150 | High | "Like dissolves like" - polar aprotic solvent. |
| Ethyl Acetate | ~100 | High | Good balance of polarity. |
| Toluene | ~50 | Moderate | Aromatic-aromatic interactions. |
| Ethanol | ~40 | Moderate | Polar protic solvent, can interact with nitro groups. |
| n-Propanol | ~30 | Moderate | Polar protic solvent. |
| n-Butanol | ~20 | Moderate to Low | Decreasing polarity with longer alkyl chain. |
| i-Propanol | ~20 | Moderate to Low | Decreasing polarity. |
| Cyclohexane | <10 | Low | Non-polar solvent, poor match for the polar solute. |
The Influence of the Fluoro Substituent:
The introduction of a fluorine atom at the 5-position is expected to modulate the solubility of the parent DNAN molecule. The effects of fluorination on solubility can be complex and are often context-dependent[3]:
-
Increased Polarity: Fluorine is the most electronegative element, and its substitution on the aromatic ring will increase the molecule's overall polarity. This would generally suggest a slight increase in solubility in polar solvents.
-
Lipophilicity: In some contexts, fluorine substitution can increase lipophilicity, which might enhance solubility in less polar organic solvents. However, for an already polar molecule like dinitroanisole, the primary effect is likely an increase in polarity.
-
Crystal Lattice Energy: The fluorine atom can alter the crystal packing of the solid, which in turn affects the energy required to break the crystal lattice during dissolution. This effect is difficult to predict without experimental data.
Overall Prediction: It is reasonable to predict that the solubility of this compound will follow a similar trend to that of DNAN, with a potential for slightly enhanced solubility in polar aprotic solvents like acetone and ethyl acetate due to the increased polarity conferred by the fluorine atom.
Recommended Solvents for Practical Applications
Based on the analysis of structural analogs and fundamental principles, the following solvents are recommended for various applications involving this compound:
-
For High Solubility (e.g., for reactions, stock solutions):
-
Acetone: A highly polar aprotic solvent that is expected to be an excellent solvent.
-
Ethyl Acetate: A moderately polar solvent that should provide good solubility.
-
Tetrahydrofuran (THF): A polar aprotic ether that is also likely to be a good solvent.
-
-
For Recrystallization:
-
Methanol/Ethanol: The synthesis of related dinitrophenyl compounds frequently employs alcohols for reaction and recrystallization.[4][5][6] These solvents typically exhibit a significant temperature-dependent solubility profile for such compounds, being good solvents at elevated temperatures and poor solvents at lower temperatures, which is the ideal characteristic for recrystallization.[1]
-
Ethanol/Water or Acetone/Water mixtures: A two-solvent system can be effective if a single solvent does not provide the ideal solubility curve.
-
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, the following isothermal saturation method is recommended.[7]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Construct a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Back-calculate the concentration in the original saturated solution.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Workflow for Experimental Solubility Determination:
Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.
Safety Precautions
This compound is a nitroaromatic compound and should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds are known to be potentially harmful. Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the compound before use.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By leveraging data from the close structural analog 2,4-Dinitroanisole and applying fundamental principles of physical organic chemistry, a reliable predictive solubility profile has been established. For applications requiring precise solubility values, a detailed and robust experimental protocol has been provided. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and facilitating the successful execution of their work.
References
-
Organic Syntheses Procedure. 2,4-Dinitrophenylhydrazine. Available from: [Link]
- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
- Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.
-
ACS Figshare. Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Available from: [Link]
-
RSC Publishing. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Wikipedia. 2,4-Dinitrophenylhydrazine. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-dinitrophenol. Available from: [Link]
-
Solubility of Things. 2,4-Dinitrophenol. Available from: [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available from: [Link]
- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.
-
DTIC. Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Available from: [Link]
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PMC - NIH. Importance of Fluorine in Benzazole Compounds. Available from: [Link]
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PMC - NIH. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Available from: [Link]
-
PubChem. 2,4-Dinitrophenol. Available from: [Link]
-
ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Available from: [Link]
-
Organic Syntheses Procedure. 3,5-dinitroanisole. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
PubMed. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Available from: [Link]
-
PMC - NIH. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Available from: [Link]
-
MDPI. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Available from: [Link]
-
Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Available from: [Link]
-
ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available from: [Link]
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A Technical Guide to the Spectral Analysis of 2,4-Dinitro-5-fluoroanisole
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,4-Dinitro-5-fluoroanisole (CAS 394-18-3), also known as 1-Fluoro-5-methoxy-2,4-dinitrobenzene.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Implications
This compound is a highly substituted benzene derivative. The spectroscopic characteristics are dictated by the interplay of its functional groups:
-
Anisole Backbone: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating resonance effect.
-
Nitro Groups (-NO₂): These are powerful electron-withdrawing groups and are meta-directing. Their presence significantly deshields the aromatic ring.
-
Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its inductive effect but is ortho-, para-directing because of its electron-donating resonance effect.
This unique combination of substituents creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons.
-
H-3: This proton is situated between the methoxy and the C-4 nitro group. It is expected to be a doublet due to coupling with H-6.
-
H-6: This proton is adjacent to the fluorine atom and the C-1 nitro group. It will also appear as a doublet from coupling to H-3, but will also exhibit coupling to the fluorine atom, potentially resulting in a doublet of doublets.
The methoxy group will appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-3 | ~7.5 - 8.0 | d | JH3-H6 ≈ 2-3 | Influenced by the ortho-methoxy and para-nitro groups. |
| H-6 | ~8.5 - 9.0 | dd | JH6-H3 ≈ 2-3, JH6-F ≈ 7-10 | Strongly deshielded by the ortho-nitro group and coupled to both H-3 and fluorine. |
| -OCH₃ | ~4.0 - 4.2 | s | N/A | Typical range for a methoxy group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to fluorine will show characteristic splitting.[2][3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-1 | ~150 - 155 | d | Attached to the electron-donating methoxy group. |
| C-2 | ~140 - 145 | s | Attached to a nitro group. |
| C-3 | ~115 - 120 | d | Shielded by the methoxy group. |
| C-4 | ~145 - 150 | s | Attached to a nitro group. |
| C-5 | ~155 - 160 | d (JC-F ≈ 250 Hz) | Directly bonded to fluorine, resulting in a large one-bond coupling constant.[4] |
| C-6 | ~110 - 115 | d | Influenced by the adjacent fluorine and nitro group. |
| -OCH₃ | ~55 - 60 | s | Typical range for a methoxy carbon. |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Tune and shim the probe.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorptions
The IR spectrum of this compound will be dominated by the strong absorptions of the nitro groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (in -OCH₃) | Stretching | 2950 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| NO₂ | Asymmetric Stretching | 1550 - 1500 | Strong |
| NO₂ | Symmetric Stretching | 1360 - 1320 | Strong |
| C-O (Aryl ether) | Stretching | 1275 - 1200 | Strong |
| C-F | Stretching | 1100 - 1000 | Strong |
The presence of strong bands in the 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹ regions is a clear indicator of the nitro functional groups.[5][6][7]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum
For this compound (molar mass ≈ 216.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the intact molecule.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of the nitro and methoxy groups. Common fragments would include:
-
[M - OCH₃]⁺ at m/z = 185
-
[M - NO₂]⁺ at m/z = 170
-
Further fragmentation through the loss of CO and other small molecules.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Employ a temperature program to elute the compound (e.g., start at 50°C, ramp to 250°C).
-
-
MS Detection (EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
The molecules are ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound.
-
The mass spectrum corresponding to this peak can be extracted and analyzed for the molecular ion and fragmentation pattern.
-
Workflow Diagrams
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR spectral analysis.
IR (ATR) Data Acquisition Workflow
Caption: Workflow for IR (ATR) data acquisition.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous assignment of the molecular structure can be achieved. This guide provides the theoretical framework and practical protocols for researchers to successfully analyze this molecule and other similar complex aromatic compounds.
References
-
PubChem. (n.d.). 2,5-Difluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Elsevier. (n.d.). Reaxys. Retrieved from [Link]
-
IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dinitro-6-fluoro-anisole. Wiley-VCH GmbH. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer.... Retrieved from [Link]
-
Elsevier. (2009). Reaxys Quick Reference Guide. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde2,4-Dinitrophenylhydrazone. Retrieved from [Link]
-
Elsevier. (n.d.). Reaxys for drug discovery. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,4-Dinitroanisole. American Chemical Society. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4-dinitro-. National Institute of Standards and Technology. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]
-
Elsevier. (n.d.). Reaxys® — Chemistry data and AI to optimize small molecule discovery. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,6-Dinitro-o-cresol. Wiley-VCH GmbH. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,5-difluoro-2,4-dinitro-. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Retrieved from [Link]
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Navigating the Synthesis and Handling of 2,4-Dinitro-5-fluoroanisole: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitro-5-fluoroanisole is a key reagent in synthetic organic chemistry, valued for its utility in nucleophilic aromatic substitution reactions. Its dinitro-activated aromatic ring system facilitates the introduction of various functionalities, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. However, the same electronic characteristics that impart its reactivity also necessitate a thorough understanding and implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices and data from structurally analogous compounds. It is designed to empower researchers to work confidently and safely with this versatile, yet hazardous, chemical.
Understanding the Hazard Profile: A Proactive Approach to Safety
Core Hazards:
-
Toxicity: Dinitrophenyl compounds are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Acute exposure may lead to irritation of the skin, eyes, and respiratory tract.[2][3] Chronic exposure to related compounds has been shown to potentially cause damage to organs.[2]
-
Flammability and Explosivity: While not as sensitive as some explosives, dinitroaromatic compounds are flammable solids and can pose an explosion risk, particularly when heated under confinement or mixed with other reactive materials.[4][5] Thermal decomposition can release toxic gases and vapors, including nitrogen oxides and hydrogen fluoride.[2][6]
-
Skin Sensitization: There is a potential for allergic skin reactions upon repeated contact.[2]
Physicochemical Properties (Data extrapolated from analogs)
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₅ | [7] |
| Molecular Weight | 216.12 g/mol | [7] |
| Appearance | Expected to be a pale yellow to yellow crystalline solid | [4][5] |
| Melting Point | Data not available; 2,4-Dinitroanisole melts at 94.5 °C | [5] |
| Solubility | Very slightly soluble in water | [5][8] |
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of controls for managing chemical hazards.
Application to this compound:
-
Elimination/Substitution: While complete elimination is not practical if the reagent is required, researchers should always consider if a less hazardous alternative could achieve the same synthetic outcome.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[2][3] The fume hood also provides a physical barrier in case of a splash or unexpected reaction.
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is critical. All personnel must receive documented training on the specific hazards and handling procedures for this compound. Areas where this chemical is used or stored should be clearly marked with appropriate hazard warnings.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][11] | Prevents skin contact and absorption. Gloves should be inspected before each use and disposed of immediately after contamination.[9] |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills and splashes. Should be kept fully buttoned. |
| Respiratory Protection | Generally not required if work is conducted in a properly functioning fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[2][3] | Prevents inhalation of harmful dusts. |
Safe Handling and Storage: A Protocol-Driven Approach
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Personal Protective Equipment: Don the complete PPE ensemble as detailed above.
-
Weighing: Weigh the solid in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dispensing: Handle the solid with care to avoid generating dust.[3][9] If transferring to a reaction vessel, do so slowly and carefully.
-
Reaction Setup: All reactions involving this compound should be conducted in a reaction vessel that is appropriately sized and equipped with necessary safety features (e.g., pressure relief).
-
Post-Handling: After use, securely close the container.[6][9] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][12]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][12]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Preparedness is Paramount
Caption: General emergency response workflow.
Specific First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the dust.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][9]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[6][9]
Waste Disposal: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[14]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[15] Consult your EHS office for specific institutional procedures.
Conclusion: A Culture of Safety
This compound is a potent tool in the arsenal of the synthetic chemist. By approaching its use with a deep understanding of its hazards and a steadfast commitment to established safety protocols, researchers can harness its reactivity while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to foster a culture of safety through continuous learning, diligent practice, and open communication.
References
- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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Introduction: A Modern Probe Built on a Classic Foundation
An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dinitro-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This compound (DNFA) is an aromatic compound featuring a methoxybenzene (anisole) core functionalized with two nitro groups and a fluorine atom.[1][2] Its structure is highly analogous to the celebrated Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB), a cornerstone tool in the history of protein chemistry.[3][4] Like its famous predecessor, DNFA's utility as a chemical probe is predicated on its reactivity towards nucleophiles, governed by the powerful mechanism of Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth exploration of the core mechanism of action of this compound. We will dissect the chemical principles that drive its reactivity, explore its interactions with biological macromolecules, and provide actionable experimental protocols for its application in the laboratory. This document is intended for researchers and drug development professionals who seek to leverage DNFA as a tool for labeling, identifying, and characterizing biological targets.
Part 1: The Chemical Engine - Nucleophilic Aromatic Substitution (SNAr)
The central mechanism of action for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a simple one-step displacement. Instead, it is a sophisticated addition-elimination process, which can be broken down into distinct stages.[5][6]
Pillars of Reactivity:
-
An Electron-Deficient Arena: The aromatic ring of DNFA is rendered highly electron-deficient, a critical prerequisite for attack by a nucleophile. This is achieved by the powerful electron-withdrawing effects of the two nitro (-NO2) groups positioned ortho and para to the fluorine atom.[7] Through both inductive effects (pulling electron density through the sigma bonds) and resonance effects (delocalizing the ring's pi electrons into the nitro groups), these groups create a strong partial positive charge on the carbon atom bonded to the fluorine (C1).
-
The Willing Nucleophile: The reaction is initiated by a nucleophile (Nu:), a species rich in electrons. In biological contexts, these are typically heteroatoms with lone pairs of electrons, such as the nitrogen in the primary amino group (-NH2) of a peptide's N-terminus or the sulfur in the thiol group (-SH) of a cysteine residue.[3][8]
-
A Good Leaving Group: For the substitution to be completed, the group being replaced must be able to depart stably with the pair of electrons from its bond to the ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the departing fluoride anion (F-).[3]
The SNAr Pathway: A Two-Step Dance
The reaction proceeds via a distinct, two-stage mechanism involving a stabilized intermediate.[5][6]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom (C1) attached to the fluorine. This is the rate-limiting step of the reaction.[5] The attack forces the C=C pi electrons of the aromatic ring to move, creating a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][7] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.
-
Step 2: Rearomatization and Expulsion of the Leaving Group: The unstable Meisenheimer complex rapidly collapses. The aromaticity of the ring is restored by the expulsion of the fluoride ion, completing the substitution. This step is typically fast.[5] The result is a stable, covalently labeled molecule.
The diagram below, generated using DOT language, visualizes this fundamental mechanism.
Caption: SNAr mechanism of this compound with an amine.
The Role of the Methoxy Group
The methoxy group (-OCH3) at the 5-position is a key differentiator from DNFB. As an electron-donating group through resonance, it can slightly decrease the overall electrophilicity of the aromatic ring compared to DNFB. However, its position meta to the site of nucleophilic attack means its electron-donating resonance effect does not directly counteract the activation provided by the ortho and para nitro groups. Its primary influence is through its weaker, deactivating inductive effect. Therefore, while DNFA remains highly reactive, subtle differences in reaction kinetics compared to DNFB may be observed.
Part 2: Mechanism of Action with Biological Targets
The true power of DNFA lies in its ability to form stable covalent bonds with nucleophilic functional groups found in biomolecules under physiologically relevant conditions.
Primary Target: N-Terminal Amino Groups
The most significant reaction is with the α-amino group of the N-terminal amino acid of a peptide or protein.[3][8][9] This reaction is directly analogous to the Sanger sequencing method.[4]
-
Causality of pH Choice: The reaction is typically carried out under mildly alkaline conditions (pH ~8-9).[3] This is a critical experimental parameter. At this pH, a significant fraction of the N-terminal α-amino groups (which typically have a pKa of ~8.0-9.5) are deprotonated and exist in their neutral, nucleophilic -NH2 form. In acidic conditions, this group would be protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.
The resulting 2,4-dinitrophenyl (DNP)-anisole derivative of the peptide is intensely yellow, which allows for colorimetric detection.[3][8] Furthermore, the bond formed is exceptionally stable and can withstand the harsh conditions of total acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).[3] This stability is the cornerstone of its use in identifying the N-terminal residue. After hydrolysis breaks all peptide bonds, only the N-terminal amino acid remains attached to the DNP-anisole tag and can be identified by chromatography.
Other Potential Biological Nucleophiles
While the N-terminus is the primary target, other nucleophilic side chains can also react with DNFA, often requiring specific conditions:
| Amino Acid Side Chain | Nucleophilic Group | Typical pKa | Reactivity Notes |
| Lysine | ε-amino (-NH₂) | ~10.5 | Will react at pH > 9, but is generally less reactive than the N-terminal α-amino group due to its higher pKa. |
| Cysteine | Thiol (-SH) | ~8.3 | The thiolate anion (-S⁻) is a potent nucleophile and will react readily. DNFA can be used to quantify free cysteine or glutathione.[4] |
| Histidine | Imidazole | ~6.0 | The imidazole ring is nucleophilic and can be modified. |
| Tyrosine | Phenol (-OH) | ~10.1 | The phenoxide anion (-O⁻) formed at high pH is nucleophilic and can react. |
| Serine/Threonine | Hydroxyl (-OH) | > 13 | Generally unreactive under normal physiological conditions due to the very high pKa of the hydroxyl group. |
This reactivity with various residues allows DNFA to serve as a tool for modifying enzyme activity by targeting key nucleophiles within an active site, thereby helping to elucidate their function.[8]
Part 3: Experimental Protocols and Workflows
The following protocols are provided as a self-validating framework. Each step is designed to ensure the integrity of the subsequent one, from labeling to final analysis.
Protocol 1: N-Terminal Labeling of a Protein with DNFA
This protocol is adapted from the classical Sanger method for DNFB.[8]
-
Protein Preparation:
-
Dissolve 5-10 mg of the purified protein or peptide in 1 mL of a 1% sodium bicarbonate solution (pH ≈ 8.5). Ensure the protein is fully solubilized.
-
Causality: The bicarbonate buffer establishes the mildly alkaline pH required to deprotonate the N-terminal amino group, making it nucleophilic.
-
-
Reagent Preparation:
-
Prepare a 5% (v/v) solution of this compound in absolute ethanol.
-
Trustworthiness: Using a fresh solution of DNFA in a non-nucleophilic solvent like ethanol ensures the reagent's reactivity is preserved.
-
-
Labeling Reaction:
-
To the protein solution, add 0.5 mL of the DNFA solution.
-
Mix gently and incubate at room temperature for 2-4 hours with continuous gentle agitation. A yellow precipitate of the DNP-anisole-protein may form.[8]
-
Causality: The incubation period allows the slow, rate-limiting step of the SNAr reaction to proceed to completion.
-
-
Precipitation and Washing:
-
Add 3 mL of diethyl ether to the reaction mixture and centrifuge to pellet the labeled protein.
-
Carefully decant the supernatant, which contains unreacted DNFA.
-
Wash the pellet sequentially with 1 mL of water, 1 mL of ethanol, and finally 1 mL of diethyl ether, centrifuging and decanting between each wash.
-
Air-dry the final yellow precipitate.
-
Trustworthiness: This rigorous washing procedure is critical to remove all non-covalently bound reagent, which would otherwise interfere with subsequent analysis.
-
Protocol 2: Hydrolysis and Identification of the Labeled N-Terminal Amino Acid
-
Acid Hydrolysis:
-
Place the dried DNP-anisole-protein in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Heat at 110°C for 18-24 hours.
-
Causality: This standard procedure cleaves all peptide bonds, releasing individual amino acids. The DNP-anisole-N-terminal bond is resistant to this hydrolysis.[3]
-
-
Extraction of DNP-Anisole-Amino Acid:
-
After cooling, add 2 mL of diethyl ether to the hydrolysate and mix vigorously.
-
Allow the layers to separate. The DNP-anisole-amino acid, being hydrophobic, will partition into the ether layer. The free, unmodified amino acids will remain in the aqueous acid layer.
-
Carefully collect the ether layer and evaporate it to dryness.
-
-
Chromatographic Identification:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector set to monitor absorbance around 360 nm.
-
Trustworthiness: The identity of the DNP-anisole-amino acid is confirmed by comparing its retention time to that of authenticated standards, prepared by reacting DNFA with each of the 20 standard amino acids individually.
-
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for N-terminal amino acid identification using DNFA.
Conclusion
This compound operates through the robust and well-characterized Nucleophilic Aromatic Substitution (SNAr) mechanism. Its reactivity is driven by the powerful electron-withdrawing nitro groups, which activate the aromatic ring for attack by biological nucleophiles, and the excellent leaving group ability of the fluorine atom. By forming stable, colored adducts, particularly with the N-terminal amino groups of proteins, DNFA serves as an invaluable tool for protein sequencing and functional analysis. The detailed protocols and mechanistic understanding provided in this guide empower researchers to confidently apply this versatile reagent to dissect complex biological systems.
References
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
G-Biosciences. (2019-08-20). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sanger's reagent. [Link]
-
Wikipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]
-
MDPI. (2020-10-20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Semantic Scholar. (2013-07-04). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
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PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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-
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-
What-When-How. Reagents for Protein Sequence Determina4on. [Link]
-
ResearchGate. (2025-12-05). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
ResearchGate. (2025-08-07). Marfey′s Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide. [Link]
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Unveiling the Bio-Active Potential of 2,4-Dinitro-5-fluoroanisole: A Technical Guide for Drug Discovery Professionals
Introduction: The Case for Investigating 2,4-Dinitro-5-fluoroanisole
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitro groups into small molecules has emerged as a powerful approach for modulating their biological activity.[1][2][3] this compound (DNFA) is a small organic compound that, while not extensively studied, possesses a chemical architecture suggestive of significant biological potential. Its structure, featuring a dinitrophenyl ring activated by a fluorine atom, presents a compelling case for its investigation as a modulator of cellular processes.
This technical guide provides a comprehensive overview of the potential biological activity of DNFA, drawing upon established principles of medicinal chemistry and the known activities of structurally analogous compounds. We will delve into a plausible mechanism of action, propose detailed experimental protocols for its investigation, and offer insights into the interpretation of potential findings. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic and research applications of this intriguing molecule.
Part 1: Postulated Biological Activity and Mechanism of Action
The biological activity of DNFA is likely to be multifaceted, stemming from the interplay of its dinitrophenyl core, the highly electronegative fluorine atom, and the methoxy group. We postulate that DNFA's primary biological effects will manifest through two key avenues: covalent enzyme inhibition and cytotoxicity against cancer cells .
Covalent Inhibition of Glutathione S-Transferases: A Plausible Mechanism of Action
The dinitrophenyl moiety is a known substrate for Glutathione S-transferases (GSTs), a family of enzymes pivotal to cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotics.[4][5][6] The presence of a fluorine atom at a position meta to the nitro groups in DNFA is expected to enhance its electrophilicity, making it a prime candidate for nucleophilic attack by the sulfhydryl group of cysteine residues within the active sites of enzymes.
We propose that DNFA acts as a targeted covalent inhibitor , with GSTs being a primary target.[7][8][9][10] The proposed mechanism involves the nucleophilic aromatic substitution of the fluorine atom by a reactive cysteine residue in the GST active site, leading to the formation of a stable, covalent adduct and subsequent irreversible inhibition of the enzyme.
This targeted inhibition of GSTs could have profound biological consequences. By disabling a key detoxification pathway, DNFA may sensitize cells, particularly cancer cells which often exhibit elevated GST levels, to oxidative stress and the cytotoxic effects of other therapeutic agents.[5]
Anticancer Potential: Exploiting Cellular Stress Pathways
The structural motifs present in DNFA are found in a number of compounds with demonstrated anticancer activity.[1][2][11][12] For instance, certain fluorinated and chlorinated nitroaromatic compounds have been shown to act as Topoisomerase I inhibitors, a well-established target in cancer chemotherapy.[1] Furthermore, the ability of dinitrophenols to uncouple oxidative phosphorylation suggests that DNFA, a potential metabolic precursor to a dinitrophenol, could disrupt cellular energy metabolism, a vulnerability of many cancer phenotypes.[13]
The postulated inhibition of GSTs by DNFA would further contribute to its anticancer potential by increasing intracellular levels of reactive oxygen species (ROS), which can trigger apoptotic cell death.[14]
Part 2: Experimental Protocols for Investigating the Biological Activity of DNFA
To empirically validate the hypothesized biological activities of DNFA, a systematic experimental approach is required. We present here two foundational protocols designed to assess its cytotoxicity and its specific inhibitory effect on Glutathione S-Transferase.
Experimental Workflow
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of DNFA against a panel of human cancer cell lines.
1. Cell Culture and Maintenance:
- Obtain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) from a reputable cell bank.
- Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Preparation of DNFA Stock and Working Solutions:
- Prepare a 10 mM stock solution of DNFA in sterile dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.
3. Cell Seeding:
- Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
4. Compound Treatment:
- Remove the old medium and add 100 µL of fresh medium containing the various concentrations of DNFA.
- Include a vehicle control (0.1% DMSO in medium) and a positive control (a known cytotoxic agent like doxorubicin).
- Incubate the plate for 48-72 hours.
5. MTT Assay:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the DNFA concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay
This protocol is for determining the inhibitory effect of DNFA on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[6][15]
1. Reagents and Buffers:
- Phosphate buffer (100 mM, pH 6.5)
- Reduced glutathione (GSH) solution (10 mM in phosphate buffer)
- 1-Chloro-2,4-dinitrobenzene (CDNB) solution (10 mM in ethanol)
- Purified equine liver GST (or other commercially available GST)
- DNFA stock solution (10 mM in DMSO) and serial dilutions in phosphate buffer.
2. Assay Procedure:
- In a 96-well UV-transparent plate, add the following to each well:
- 160 µL of phosphate buffer
- 10 µL of GSH solution
- 10 µL of DNFA at various concentrations (or vehicle control)
- 10 µL of GST solution
- Pre-incubate the mixture for 10 minutes at 25°C.
- Initiate the reaction by adding 10 µL of CDNB solution.
- Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader. This measures the formation of the GSH-CDNB conjugate.
3. Data Analysis:
- Calculate the initial rate of reaction (V₀) for each DNFA concentration.
- Determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the log of the DNFA concentration to determine the IC50 value.
Part 3: Data Interpretation and Future Directions
The results from these initial experiments will provide a critical foundation for understanding the biological potential of DNFA.
-
Interpreting Cytotoxicity Data: A low micromolar or nanomolar IC50 value against cancer cell lines would indicate significant anticancer potential and warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and cell cycle analysis.[16][17]
-
Interpreting GST Inhibition Data: A potent IC50 value in the GST inhibition assay would strongly support the proposed mechanism of covalent inhibition. Further kinetic studies (e.g., time-dependent inhibition assays) would be necessary to confirm the irreversible nature of the inhibition.[18][19]
Table 1: Hypothetical Quantitative Data for DNFA
| Assay | Target/Cell Line | Parameter | Hypothetical Value (µM) |
| Cytotoxicity (MTT) | MCF-7 | IC50 | 5.2 |
| Cytotoxicity (MTT) | A549 | IC50 | 8.9 |
| Enzyme Inhibition | GST | IC50 | 2.5 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Future research should focus on:
-
Target Identification: Employing chemoproteomic approaches to identify the specific cellular targets of DNFA.
-
In Vivo Efficacy: Evaluating the anticancer activity of DNFA in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DNFA to optimize its potency and selectivity.
By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to unlock the full therapeutic and research potential of this compound.
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Stamna, F., et al. (2023). Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates. ResearchGate. Retrieved from [Link]
- Al-Ghamdi, S. A., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
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An In-depth Technical Guide to 2,4-Dinitro-5-fluoroanisole: Synthesis, Reactivity, and Potential Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dinitro-5-fluoroanisole, a versatile though not widely documented chemical entity. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to fully leverage the potential of this and similar molecules in their work. We will delve into its synthesis, predicted spectroscopic characteristics, inherent reactivity, and explore its promising, albeit largely untapped, applications in medicinal chemistry and proteomics.
Core Molecular Profile
This compound, systematically named 1-Fluoro-5-methoxy-2,4-dinitrobenzene, is a halogenated and nitrated aromatic compound. Its structure is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and two nitro groups. The strategic placement of these functional groups, particularly the electron-withdrawing nitro groups ortho and para to the fluorine atom, renders the molecule highly susceptible to nucleophilic aromatic substitution, making it a potentially valuable synthetic intermediate.
| Property | Value | Source |
| Chemical Formula | C₇H₅FN₂O₅ | N/A |
| Molecular Weight | 216.12 g/mol | N/A |
| CAS Number | 394-18-3 | N/A |
| Appearance | Pale yellow solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like acetone, acetonitrile, and DMF (predicted) | N/A |
Synthesis and Structural Elucidation
Synthetic Protocol: Nucleophilic Aromatic Substitution of 1,5-Difluoro-2,4-dinitrobenzene
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with methanol. The two nitro groups strongly activate both fluorine atoms towards nucleophilic attack. By carefully controlling the stoichiometry of the nucleophile (methanol), a monosubstituted product can be selectively obtained.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-difluoro-2,4-dinitrobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Nucleophile Addition: To the stirred solution, add one equivalent of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol) dropwise at room temperature. The use of a methoxide salt is preferred over methanol alone to increase the nucleophilicity.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the formation of the monosubstituted product and minimize the formation of the disubstituted diether.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The solid is then collected by vacuum filtration, washed with cold water to remove any inorganic salts and residual DMF, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Synthesis of this compound.
Spectroscopic Characterization (Predicted)
As of the time of this writing, publicly available experimental spectroscopic data for this compound is scarce. However, based on the known effects of its constituent functional groups and analysis of data for structurally similar compounds, we can predict its key spectral features.
¹H NMR (predicted): The proton NMR spectrum is expected to show two aromatic signals, each being a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. The proton ortho to the fluorine and between the two nitro groups will likely appear at the most downfield chemical shift due to the strong deshielding effects. The methoxy group will present as a singlet in the upfield region.
¹³C NMR (predicted): The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and one for the methoxy carbon. The aromatic carbon signals will exhibit C-F coupling, with the carbon directly bonded to the fluorine showing the largest coupling constant. The carbons attached to the nitro groups will be significantly deshielded.
Infrared (IR) Spectroscopy (predicted): The IR spectrum is expected to show strong characteristic absorption bands for the nitro groups (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present, along with a C-O stretching band for the anisole moiety and a C-F stretching vibration.
Mass Spectrometry (predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 216.12 g/mol . Fragmentation patterns would likely involve the loss of the nitro groups and the methoxy group.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group, and the aromatic ring is highly activated by the two electron-withdrawing nitro groups at the ortho and para positions.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.
Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution with 2,4-Dinitro-5-fluoroanisole
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Activated Aryl Halides in Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike the more common electrophilic aromatic substitutions, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic system.[2] This process is critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise functionalization of an aromatic core is required.[3][4]
The reactivity of an aromatic ring toward a nucleophile is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs), particularly those positioned ortho or para to a good leaving group.[5] The compound 2,4-Dinitro-5-fluoroanisole is an exemplary substrate for SNAr reactions. Its architecture is tailored for high reactivity:
-
Two Nitro Groups (-NO₂): These powerful EWGs, positioned ortho and para to the fluorine atom, strongly activate the ring for nucleophilic attack.[6][7]
-
Fluorine Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity makes the ipso-carbon highly electrophilic and susceptible to attack, which is the rate-determining step of the reaction.[8][9]
-
Methoxy Group (-OCH₃): The methoxy group also influences the electronic properties and can provide a site for further modification.
This guide provides an in-depth analysis of the SNAr mechanism using this compound, detailed experimental protocols for its reaction with common nucleophiles, and a troubleshooting guide to ensure successful execution in a research setting.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted SN2-type displacement, which is sterically hindered on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[6] Instead, it follows a well-established two-step addition-elimination mechanism .[10]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[11]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring's π-system and is significantly stabilized by the ortho and para nitro groups.[2][6] This stabilization is crucial for the reaction to proceed. The formation of this intermediate is typically the rate-determining step.[2]
-
Elimination & Aromatization: In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[11]
Caption: The Addition-Elimination mechanism of an SNAr reaction.
Safety & Handling of Dinitroaromatic Compounds
CAUTION: Aromatic nitro compounds are energetic and potentially toxic. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[12] Skin contact should be avoided, as many dinitroaromatics can cause irritation and may be absorbed systemically.[12][13] Always consult the Safety Data Sheet (SDS) before use.
| Hazard Class | Precautionary Measures |
| Toxicity | Acutely toxic, potential mutagen.[13] Avoid inhalation, ingestion, and skin contact. |
| Reactivity | Energetic compound. Avoid contact with strong reducing agents or bases at elevated temperatures.[12][14] |
| Handling | Wear nitrile gloves, a lab coat, and chemical safety goggles. Handle in a fume hood. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of N-benzyl-2,4-dinitro-5-methoxyaniline.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension. Add benzylamine (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Scientist's Note (TLC Monitoring): Use a mobile phase like 3:1 Hexanes:EtOAc. The product will be more polar than the starting material and should have a lower Rf value.
-
-
Workup: a. Filter the reaction mixture to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol describes the synthesis of 2,4-dinitro-5-methoxyphenyl phenyl sulfide. Thiols are highly nucleophilic and react readily.[15]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath).
-
CAUTION: NaH reacts violently with water. Handle with extreme care.
-
-
Nucleophile Addition: Slowly add thiophenol (1.05 eq) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the thiophenolate mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. b. Extract the mixture with dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash chromatography (silica gel, hexanes/EtOAc eluent) to obtain the desired sulfide product.
Analytical Workflow and Troubleshooting
A robust analytical workflow is essential for monitoring reaction progress and ensuring product purity.
Caption: A standard workflow for SNAr reaction execution and analysis.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Low temperature. | 1. (Not applicable for this substrate). 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH for thiols/alcohols). 3. Gently heat the reaction (e.g., to 40-60 °C), monitoring for side products. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., hydrolysis). 3. Product loss during workup/purification. | 1. Increase reaction time or temperature. 2. Ensure anhydrous conditions and use a non-nucleophilic base (e.g., K₂CO₃, DIPEA). 3. Optimize extraction and chromatography methods. |
| Multiple Products on TLC | 1. Side reactions. 2. Degradation of starting material or product. 3. Di-substitution or other undesired reactions. | 1. Re-evaluate base and solvent choice. 2. Avoid excessive heat or prolonged reaction times. 3. Use a strict 1:1 stoichiometry of nucleophile to substrate. |
Conclusion
This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the dual nitro groups, combined with the excellent leaving group ability of fluoride, allows for efficient substitution with a wide range of nucleophiles under relatively mild conditions. The protocols and guidelines presented here offer a robust framework for researchers to successfully employ this reagent in the synthesis of complex molecular targets, furthering advancements in drug discovery and materials science.
References
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Chem Help ASAP. SNAr reaction mechanism. YouTube. Available at: [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
National Center for Biotechnology Information. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Available at: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]
-
University of Missouri Environmental Health & Safety. Nitro Compounds. Available at: [Link]
-
National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]
- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.
-
National Center for Biotechnology Information. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Available at: [Link]
- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
-
UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Available at: [Link]
-
University of East Anglia. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Available at: [Link]
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- 10. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Derivatization of Amino Acids using 2,4-Dinitrofluorobenzene (DNFB) for Chromatographic Analysis
Abstract
This comprehensive guide details the application of 2,4-Dinitrofluorobenzene (DNFB), famously known as Sanger's Reagent, for the pre-column derivatization of amino acids. The primary objective of this process is to attach a chromophoric 2,4-dinitrophenyl (DNP) group to the primary and secondary amino functions of amino acids. This chemical modification renders them readily detectable by UV-Vis spectrophotometry, facilitating their separation and quantification, most commonly by High-Performance Liquid Chromatography (HPLC). We provide a robust theoretical framework, a detailed step-by-step protocol, and expert insights into the causality behind experimental choices to ensure reliable and reproducible results for researchers in biochemistry, proteomics, and pharmaceutical development.
A note on nomenclature: This document focuses on 2,4-Dinitrofluorobenzene (DNFB), the historically significant and widely validated reagent for this application. While the query mentioned 2,4-Dinitro-5-fluoroanisole, DNFB is the canonical reagent for what is known as the "Sanger method" of N-terminal amino acid labeling.
Principle of the Method: The Sanger Reaction
The derivatization of amino acids with DNFB is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process involves the following key steps:
-
Nucleophilic Attack: The reaction is conducted under mildly alkaline conditions (pH 8-9), typically using a sodium bicarbonate buffer. This high pH ensures that the primary amino group (-NH₂) of the amino acid is deprotonated and thus, highly nucleophilic. This potent nucleophile attacks the electron-deficient carbon atom of the DNFB molecule that is bonded to the fluorine atom.
-
Formation of a Stable Derivative: The highly electronegative nitro groups (-NO₂) on the DNFB ring withdraw electron density, making the ring susceptible to nucleophilic attack and stabilizing the intermediate. The fluoride ion is subsequently displaced as a good leaving group, resulting in the formation of a stable covalent bond between the amino acid's nitrogen and the phenyl ring.
-
Chromophore Introduction: The product of this reaction is a 2,4-dinitrophenyl-amino acid (DNP-amino acid), which is characteristically yellow. This DNP group is a strong chromophore, absorbing light intensely in the UV-visible range (typically detected around 360 nm), which allows for sensitive detection during subsequent chromatographic analysis.
A significant advantage of this method is that the resulting DNP-amino acid derivatives are exceptionally stable, particularly to the harsh conditions of acid hydrolysis used to break peptide bonds in proteins. This stability was the cornerstone of Frederick Sanger's pioneering work in sequencing the insulin protein, for which he was awarded the Nobel Prize.
Reaction Mechanism
Caption: Nucleophilic substitution reaction of an amino acid with DNFB.
Application Workflow & Protocol
The successful derivatization and analysis of amino acids using DNFB requires careful attention to detail, from reagent preparation to the final chromatographic separation. The workflow is designed to ensure complete reaction, minimize side products, and prepare the sample for accurate quantification.
Experimental Workflow Diagram
Caption: General experimental workflow for DNFB derivatization.
Materials and Reagents
-
2,4-Dinitrofluorobenzene (DNFB, Sanger's Reagent)
-
Amino Acid Standard Mixture
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol, absolute
-
Diethyl ether, peroxide-free
-
Water, HPLC grade or ultrapure
-
Sample (protein hydrolysate or free amino acid solution)
-
Shaker or vortex mixer
-
Heating block or water bath (capable of 40-60°C)
-
Centrifuge
-
HPLC system with UV-Vis detector
Detailed Protocol
PART A: Reagent Preparation
-
Bicarbonate Buffer (1 M, pH ~8.5): Dissolve 8.4 g of sodium bicarbonate in 100 mL of ultrapure water. Adjust pH if necessary.
-
DNFB Solution (5% w/v): Dissolve 0.5 g of DNFB in 10 mL of absolute ethanol. Caution: DNFB is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE) in a fume hood. This solution should be prepared fresh and protected from light.
PART B: Derivatization Procedure
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids. After hydrolysis, evaporate the acid under vacuum. Reconstitute the dried amino acid mixture in a known volume of ultrapure water.
-
For free amino acid samples, dilute to a suitable concentration (e.g., 100-500 µM) with ultrapure water.
-
-
Reaction Setup: In a microcentrifuge tube or a small glass vial, combine the following:
-
100 µL of the amino acid sample or standard.
-
200 µL of 1 M sodium bicarbonate buffer.
-
400 µL of 5% DNFB solution in ethanol.
Rationale: The excess of DNFB and the alkaline buffer drive the reaction to completion. Ethanol helps to solubilize the DNFB in the aqueous reaction mixture.
-
-
Incubation:
-
Mix the contents thoroughly by vortexing.
-
Incubate the reaction mixture at 60°C for 1 hour in the dark (wrap the tube in aluminum foil).
Rationale: The elevated temperature increases the reaction rate. Protection from light is crucial as DNP-derivatives can be susceptible to photodecomposition. A reaction time of 1-2 hours is generally sufficient for a complete reaction with most primary amino groups.
-
PART C: Sample Cleanup
-
Quenching and Acidification: After incubation, cool the reaction mixture to room temperature. Add 200 µL of 6 M HCl to acidify the solution (pH ~1-2). This step protonates any unreacted amino acids and excess bicarbonate.
-
Extraction of DNP-Amino Acids:
-
Add 1 mL of diethyl ether to the acidified mixture.
-
Vortex vigorously for 1 minute to extract the DNP-amino acids into the organic phase. The DNP derivatives are soluble in ether, while unreacted, protonated amino acids remain in the aqueous phase.
-
Centrifuge for 5 minutes to achieve clear phase separation.
-
Carefully transfer the upper ether layer to a clean tube.
-
Repeat the extraction two more times with fresh diethyl ether to ensure complete recovery.
-
-
Final Preparation: Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried DNP-amino acid residue in a known volume (e.g., 200-500 µL) of the HPLC mobile phase starting condition (e.g., acetonitrile/water mixture) for analysis.
Analysis and Data Interpretation
The separation and quantification of DNP-amino acids are typically performed using reversed-phase HPLC (RP-HPLC).
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Derivatization pH | 8.0 - 9.5 | Ensures deprotonation of the amino group for nucleophilic attack. |
| Reaction Temperature | 40 - 60°C | Accelerates the reaction rate. |
| Reaction Time | 60 - 120 minutes | Allows for the reaction to proceed to completion. |
| DNFB Molar Excess | >10-fold | Drives the reaction equilibrium towards product formation. |
| Detection Wavelength | ~360 nm | Corresponds to the maximum absorbance of the DNP chromophore. |
Typical HPLC Conditions
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A time-based gradient from low %B to high %B (e.g., 10% to 70% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) set at 360 nm |
Trustworthiness: Limitations and Considerations
-
Side Reactivity: DNFB is not entirely specific to the N-terminal α-amino group. It also reacts with the ε-amino group of lysine, the phenolic hydroxyl of tyrosine, the sulfhydryl of cysteine, and the imidazole of histidine. This can complicate chromatograms but also allows for the quantification of these specific residues. Di-DNP derivatives will be formed if these reactive residues are at the N-terminus.
-
Destructive Method: Unlike Edman degradation, the Sanger method requires complete hydrolysis of the peptide or protein, meaning only the N-terminal residue can be identified from a single run, and the rest of the polypeptide chain is destroyed.
-
Stability: While DNP-amino acids are stable to acid hydrolysis, they can degrade under prolonged exposure to light. Samples and standards should be stored in the dark and at low temperatures.
References
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naph
Application Notes and Protocols for 2,4-Dinitrophenylating Reagents in Peptide Synthesis and Analysis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2,4-dinitrophenylating reagents, with a primary focus on the historically significant and analytically relevant 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent. While the user's initial interest was in 2,4-Dinitro-5-fluoroanisole (DNFA), the available scientific literature extensively documents the applications of the closely related DNFB. The principles and reactions described herein for DNFB are largely applicable to other activated 2,4-dinitrophenyl compounds due to their shared electrophilic aromatic substitution mechanism. This guide will cover the foundational applications of these reagents in peptide sequencing, their use as protecting groups in solid-phase peptide synthesis (SPPS), and their role as quenchers in fluorescence-based peptide assays.
Introduction to 2,4-Dinitrophenylating Reagents
2,4-Dinitrophenylating reagents are highly reactive electrophilic aromatic compounds characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and a leaving group, typically a halogen, at position 1. The strong electron-withdrawing nature of the two nitro groups makes the carbon atom at position 1 highly susceptible to nucleophilic attack. In the context of peptide chemistry, this reactivity is harnessed for the covalent modification of nucleophilic residues.
1-Fluoro-2,4-dinitrobenzene (DNFB) is the most prominent member of this class of reagents.[1] Its reaction with the primary amino group of the N-terminal amino acid of a polypeptide was a cornerstone in the early days of protein sequencing.[1] The resulting dinitrophenyl (DNP) derivatives are stable to acid hydrolysis, which allows for the cleavage of peptide bonds while keeping the N-terminal DNP-amino acid intact for subsequent identification.[2]
The reactivity of DNFB extends to other nucleophilic side chains, including the ε-amino group of lysine, the thiol group of cysteine, the imidazole ring of histidine, and the phenolic hydroxyl group of tyrosine.[3] This broad reactivity profile allows for various applications beyond N-terminal labeling.
Core Applications in Solid-Phase Peptide Synthesis and Analysis
The utility of 2,4-dinitrophenylating reagents in peptide science can be categorized into three main areas:
-
N-Terminal Peptide and Protein Analysis: The foundational application for determining the N-terminal amino acid of a peptide or protein.
-
Side-Chain Protecting Group in SPPS: The DNP group can be used as a protecting group for certain amino acid side chains during solid-phase peptide synthesis.
-
Quencher in Fluorescence Resonance Energy Transfer (FRET) Peptides: The DNP group can function as an effective quencher for various fluorophores in FRET-based assays.
The following sections will delve into the technical details and provide protocols for each of these applications.
Application 1: N-Terminal Peptide Analysis using 1-Fluoro-2,4-dinitrobenzene (Sanger's Method)
The reaction of DNFB with the N-terminal α-amino group of a peptide proceeds via a nucleophilic aromatic substitution mechanism. The resulting DNP-peptide is then subjected to acid hydrolysis, which cleaves all the peptide bonds but leaves the stable DNP-N-terminal amino acid intact. This DNP-amino acid can then be identified by chromatography.[2][4]
Reaction Mechanism
Caption: Workflow for N-terminal peptide analysis using DNFB.
Protocol for N-Terminal Dinitrophenylation and Analysis
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% w/v in ethanol)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
DNP-amino acid standards
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 95:5:1)
Procedure:
-
Dinitrophenylation:
-
Dissolve the peptide sample (approx. 1 mg) in 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the DNFB solution in ethanol.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
After incubation, evaporate the ethanol under a stream of nitrogen.
-
Wash the aqueous phase three times with an equal volume of diethyl ether to remove unreacted DNFB.
-
Acidify the aqueous phase with 6 M HCl to a pH of approximately 1.
-
The DNP-peptide will precipitate. Collect the precipitate by centrifugation.
-
Wash the DNP-peptide pellet with water and then diethyl ether and dry under vacuum.
-
-
Acid Hydrolysis:
-
Add 500 µL of 6 M HCl to the dried DNP-peptide.
-
Seal the tube under vacuum or flush with nitrogen.
-
Incubate at 110°C for 16-24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Resuspend the dried sample in a small volume of acetone or ethanol.
-
-
Identification of DNP-Amino Acid:
-
Spot the resuspended sample onto a silica gel TLC plate alongside DNP-amino acid standards.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots (DNP-amino acids are yellow) and identify the N-terminal amino acid by comparing the Rf value of the sample spot to the standards.
-
| Parameter | Value | Reference |
| Reaction pH | 8.5 | [5] |
| Reaction Temperature | 40°C | [5] |
| Hydrolysis Conditions | 6 M HCl, 110°C, 16-24h | [2] |
Application 2: DNP as a Hydroxyl Protecting Group for Tyrosine in SPPS
The 2,4-dinitrophenyl group can be used for the protection of the phenolic hydroxyl function of tyrosine during solid-phase peptide synthesis. The O-Dnp group is stable to the acidic conditions used for the cleavage of Boc protecting groups and the basic conditions for Fmoc deprotection. It can be readily cleaved by thiolysis.[6]
Workflow for DNP Protection of Tyrosine in SPPS
Caption: SPPS workflow incorporating DNP-protected tyrosine.
Protocol for DNP Group Removal from Tyrosine on Solid Support
Materials:
-
Peptide-resin containing Tyr(DNP)
-
Mercaptoethanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 10% (v/v) mercaptoethanol in DMF.
-
Treat the resin with the mercaptoethanol solution for 1-2 hours at room temperature.
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, wash the resin thoroughly with DMF and then with DCM.
-
Dry the resin under vacuum.
| Reagent | Concentration | Time | Reference |
| Mercaptoethanol in DMF | 10% (v/v) | 1-2 hours | [6] |
Application 3: DNP as a Quencher in FRET Peptides
The 2,4-dinitrophenyl group can act as an efficient quencher for certain fluorophores, such as 7-methoxycoumarin-4-yl)acetyl (Mca). In a FRET peptide substrate, the DNP group is placed on one side of an enzymatic cleavage site and the fluorophore on the other. In the intact peptide, the fluorescence of the Mca group is quenched by the DNP group. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Design Principle of a DNP-Quenched FRET Peptide
Caption: Principle of a DNP-quenched FRET peptide assay.
Protocol for Incorporating a DNP Quencher into a Peptide
The DNP group is typically incorporated into a peptide by using a lysine residue with its side-chain amino group modified with DNP (Fmoc-Lys(DNP)-OH). This modified amino acid can be incorporated into the peptide sequence during standard Fmoc-based SPPS.
Procedure for SPPS using Fmoc-Lys(DNP)-OH:
-
Perform standard Fmoc-SPPS up to the point of incorporation of the DNP-lysine residue.
-
For the coupling of Fmoc-Lys(DNP)-OH, use standard coupling reagents such as HBTU/DIPEA in DMF.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling efficiency using a ninhydrin test.
-
After successful coupling, proceed with the synthesis of the remaining peptide sequence.
-
The fluorophore (e.g., Mca) can be coupled to the N-terminus of the peptide after the final Fmoc deprotection.
-
Cleave the final FRET peptide from the resin using a standard TFA cocktail and purify by HPLC.
| Modified Amino Acid | Coupling Reagent | Application | Reference |
| Fmoc-Lys(DNP)-OH | HBTU/DIPEA | FRET Quencher |
References
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
-
The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. [Link]
-
Dinitrofluorobenzene. PubChem. [Link]
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Journal of Liquid Chromatography, 13(1), 1-36. [Link]
-
Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Journal of Medicinal Chemistry, 63(18), 10404-10420. [Link]
-
Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(1), 1429. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. Carlsberg Research Communications, 45(6), 483-495. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(11), 2021-2032. [Link]
-
A Novel Peptide Synthesis Using Fluorous Chemistry. Chemical Communications, (8), 972-973. [Link]
-
Dinitrophenyl – Knowledge and References. Taylor & Francis. [Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
-
Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal, 158(2), 241-251. [Link]
-
Peptide Modifications. GenScript. [Link]
-
Rapid flow-based peptide synthesis. Angewandte Chemie International Edition, 53(12), 3115-3118. [Link]
-
The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. Australian Journal of Chemistry, 20(12), 2809-2811. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3328. [Link]
Sources
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Reaction of 2,4-Dinitro-5-fluoroanisole with Primary Amines for Derivatization and Analysis
I. Introduction: The Strategic Utility of 2,4-Dinitro-5-fluoroanisole
In the landscape of analytical chemistry and drug development, the precise quantification and characterization of primary amines are of paramount importance. These functional groups are ubiquitous in pharmaceuticals, biologics, and endogenous metabolites. However, many primary amines lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) challenging.
This guide details the application of this compound as a highly effective derivatizing agent for primary amines. The core of this application lies in a well-understood and robust chemical transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction. By reacting a primary amine with this compound, a stable N-substituted-2,4-dinitro-5-methoxyaniline derivative is formed. This product is intensely colored, possessing a strong chromophore (the dinitrophenyl group) that allows for sensitive colorimetric or spectrophotometric detection.
This document serves as a comprehensive resource for researchers, providing not only the mechanistic underpinnings of this reaction but also field-tested protocols for both synthetic and analytical applications.
II. The Reaction Mechanism: A Classic Case of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr pathways. The success of this reaction is predicated on the electronic properties of the this compound molecule.
-
Ring Activation : The aromatic ring of this compound is "activated" towards nucleophilic attack. This is a direct consequence of the two strongly electron-withdrawing nitro (-NO₂) groups positioned ortho and para to the fluorine atom. These groups inductively and through resonance pull electron density out of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack.
-
Nucleophilic Attack & Meisenheimer Complex Formation : A primary amine (R-NH₂), acting as the nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack is typically the rate-determining step in many SNAr reactions.[1][2] The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization for this intermediate.
-
Elimination and Aromaticity Restoration : In the final, typically rapid step, the leaving group—in this case, the highly electronegative fluoride ion—is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the ring, yielding the final, stable N-substituted-2,4-dinitro-5-methoxyaniline product.
III. Causality Behind Experimental Choices: Optimizing the Reaction
The efficiency and rate of the SNAr reaction are highly dependent on several key parameters. Understanding these allows for rational protocol design.
-
Choice of Solvent : Aprotic polar solvents such as acetonitrile, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are the solvents of choice.[3] Their polarity helps to dissolve the reactants and stabilize the charged Meisenheimer complex. Critically, their aprotic nature prevents them from forming strong hydrogen bonds with the amine nucleophile, which would otherwise reduce its nucleophilicity.
-
Base Catalysis : The kinetics of the reaction can be complex. While often exhibiting second-order kinetics, the reaction is frequently catalyzed by a base.[4][5] This can be the primary amine reactant itself (acting as both nucleophile and base) or an added non-nucleophilic tertiary amine like triethylamine (Et₃N). The base assists in the deprotonation step of the Meisenheimer complex, which can become rate-limiting, especially with less reactive amines or in less polar solvents.[4][6] For this reason, protocols often specify using a slight excess of the primary amine or adding a catalytic amount of a stronger, non-nucleophilic base.
-
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate. For analytical derivatization intended for quantification, reactions are often run at a controlled, elevated temperature (e.g., 40-60 °C) to ensure the reaction proceeds to completion within a reasonable timeframe.[7]
-
Nucleophile Reactivity : The structure of the primary amine influences its reactivity. Aliphatic amines are generally more basic and more potent nucleophiles than aromatic amines, and thus react more quickly.[7][8] Steric hindrance around the amino group can slow the reaction rate.
IV. Application Protocol 1: Spectrophotometric Quantification of a Primary Aliphatic Amine
This protocol provides a validated method for the quantitative determination of a primary amine using this compound and UV-Vis spectrophotometry. The principle relies on the formation of a colored derivative, where the absorbance is directly proportional to the amine concentration, following the Beer-Lambert Law.[7][8]
A. Materials and Reagents
-
This compound (DNFA)
-
Primary Aliphatic Amine (e.g., Cyclohexylamine)
-
Acetonitrile (ACN), HPLC Grade[9]
-
Deionized Water
-
Sodium Hydroxide (NaOH), 0.1 M solution (optional, for specific amines)[7]
-
Volumetric flasks (5 mL, 10 mL, 50 mL)
-
Micropipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
B. Preparation of Solutions
-
DNFA Stock Solution (0.01 M) : Accurately weigh 20.21 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Amine Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of the primary amine, dissolve it in acetonitrile in a 50 mL volumetric flask, and dilute to the mark.
-
Amine Working Standard (100 µg/mL) : Pipette 5 mL of the Amine Stock Solution into a 50 mL volumetric flask and dilute to the mark with acetonitrile.
C. Experimental Workflow: Derivatization and Analysis
D. Step-by-Step Protocol
-
Prepare Calibration Standards : In a series of 5 mL volumetric flasks, pipette appropriate volumes of the Amine Working Standard (100 µg/mL) to prepare final concentrations of 0 (reagent blank), 2, 4, 6, 8, and 10 µg/mL.
-
Derivatization : To each flask (including the blank and any unknown samples), add 1.0 mL of the 0.01 M DNFA solution.[7]
-
Incubation : Dilute each flask to the 5 mL mark with acetonitrile. Mix well and allow the reaction to proceed at room temperature for 30 minutes, or alternatively, in a water bath at 40 °C for 15 minutes to ensure completion.[7]
-
Determine λmax : Using the 6 µg/mL standard, scan the absorbance from 300 nm to 500 nm against the reagent blank to find the wavelength of maximum absorbance (λmax). For N-substituted dinitroaniline derivatives, this is typically in the range of 350-380 nm.[8][10]
-
Measure Absorbance : Set the spectrophotometer to the determined λmax and measure the absorbance of all standards and the unknown sample(s) against the reagent blank.
-
Construct Calibration Curve : Plot a graph of absorbance versus concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid assay.
-
Calculate Unknown Concentration : Use the equation of the line to calculate the concentration of the amine in the unknown sample.
E. Expected Results & Data
The reaction yields a yellow-colored solution. The intensity of the color is proportional to the amine concentration. A summary of typical spectral data for derivatives of similar reagents is provided below.
| Amine Type | Example Amine | Typical λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Primary Aliphatic | Cyclohexylamine | 355 - 357 | 1.0 x 10⁴ - 6.4 x 10⁴ |
| Primary Aromatic | Aniline | 366 - 377 | 7.5 x 10³ - 1.6 x 10⁴ |
| Data derived from studies using the analogous reagent 2,4-dinitrofluorobenzene (DNFB).[7][8] |
V. Application Protocol 2: General Synthesis of an N-Substituted-2,4-Dinitro-5-methoxyaniline
This protocol is intended for the synthesis and isolation of the derivatized amine product on a preparative scale, for example, for use as an analytical standard or for further chemical modification.
A. Materials and Reagents
-
This compound (DNFA) (1.0 eq)
-
Primary Amine (1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
B. Step-by-Step Protocol
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of DMF or ACN.
-
Addition of Reagents : To the stirred solution, add the primary amine (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).[3]
-
Reaction : Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DNFA) is consumed.
-
Workup : Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[3]
-
Washing & Drying : Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.
Safety Precaution : this compound and related dinitrobenzene compounds are potent skin irritants and sensitizers. Always handle these reagents in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
VI. Troubleshooting and Field-Proven Insights
-
Issue: Reaction is slow or incomplete.
-
Causality & Solution : The amine may be a weak nucleophile or sterically hindered. Increase the reaction temperature moderately (e.g., to 60 °C). Alternatively, if not already included, add a non-nucleophilic base like triethylamine to catalyze the deprotonation of the Meisenheimer complex.[4] Ensure the solvent is anhydrous, as water can compete as a nucleophile, albeit a very poor one in this context.
-
-
Issue: Low yield after workup.
-
Causality & Solution : The product may have some water solubility. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Using brine for the final wash helps to remove residual water from the organic layer and improve phase separation.
-
-
Issue: Multiple spots on TLC for the product.
-
Causality & Solution : While the primary product is expected, side reactions can occur. If the reaction is run for too long or at excessively high temperatures, degradation may occur. In the context of analytical derivatization using similar reagents, E/Z isomers can sometimes form, though this is more common with hydrazone derivatives than with amine derivatives.[11] Ensure purification is thorough.
-
VII. References
-
Al-Sabha, T.N., & Hamody, I.A. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. ResearchGate. Available at: [Link]
-
Al-Sabha, T.N., & Hamody, I.A. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry. Available at: [Link]
-
Al-Sabha, T.N., & Hamody, I.A. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. CORE. Available at: [Link]
-
Plater, M.J., & Harrison, W.T.A. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]
-
Al-Sabha, T.N., & Hamody, I.A. (n.d.). Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2007). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Rao, M.B., et al. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. Available at: [Link]
-
Pietra, F., & Vitali, D. (1968). Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution. Sci-Hub. Available at: [Link]
-
Nudelman, N. S., & Palleros, D. (1981). The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
-
Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Available at: [Link]
-
Mancini, P. M. E., et al. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Lee, H. W., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. Available at: [Link]
-
Adegoke, O.A., & Nwoke, I.B. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. Available at: [Link]
-
Tsai, Y-H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Sulaiman, S., & Mohamed, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. Available at: [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.ru]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,4-Dinitro-5-fluoroanisole as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4-dinitro-5-fluoroanisole in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the unique chemical properties of this reagent, focusing on its heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides detailed, field-proven protocols, mechanistic insights, and safety considerations to facilitate its effective and safe implementation in the laboratory.
Introduction: The Strategic Advantage of this compound in Medicinal Chemistry
This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules destined for pharmaceutical applications.[1] Its utility stems from the specific arrangement of its functional groups: two strongly electron-withdrawing nitro groups and a highly electronegative fluorine atom attached to the aromatic ring. This configuration renders the aromatic ring exceptionally electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions.[2]
The fluorine atom, in particular, serves as an excellent leaving group in SNAr reactions, often demonstrating superior reactivity compared to other halogens (F > Cl > Br > I).[2] This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, under relatively mild conditions. The strategic incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability.[3][4] The resulting dinitroanisole derivatives can then be further elaborated, for instance, by reduction of the nitro groups to amines, which provides additional handles for molecular diversification.
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound revolves around the SNAr mechanism. This reaction typically proceeds through a two-step addition-elimination pathway.[5]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This step is often the rate-determining step. The presence of the two nitro groups, particularly at the ortho and para positions relative to the fluorine, is crucial for stabilizing the resulting negative charge.[6]
-
Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5] The electron density is delocalized onto the electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the substituted product.[5]
Experimental Protocols
3.1. General Safety Precautions
This compound is a hazardous substance.[7] It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[7][8] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9]
3.2. Protocol 1: Synthesis of a Kinase Inhibitor Precursor via SNAr with an Aniline Derivative
This protocol details a representative synthesis of a key intermediate for kinase inhibitors, a class of drugs that are crucial in oncology.[10][11]
Reaction Scheme: this compound + 4-fluoro-2-methoxy-5-nitroaniline → N-(4-fluoro-2-methoxy-5-nitrophenyl)-2,4-dinitro-5-methoxyaniline
Materials and Reagents:
-
This compound
-
4-fluoro-2-methoxy-5-nitroaniline
-
p-Toluenesulfonic acid (p-TsOH)
-
2-Pentanol or other suitable high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add 4-fluoro-2-methoxy-5-nitroaniline (1.1 eq) to the flask.
-
Add p-toluenesulfonic acid (0.2 eq) as a catalyst.
-
Add a suitable solvent, such as 2-pentanol, to achieve a reaction concentration of approximately 0.5 M.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain the desired N-(4-fluoro-2-methoxy-5-nitrophenyl)-2,4-dinitro-5-methoxyaniline.
Rationale for Experimental Choices:
-
Catalyst: p-TsOH is used to protonate the nitro groups, further increasing the electrophilicity of the aromatic ring and facilitating the nucleophilic attack.
-
Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature for this less reactive aniline nucleophile.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture at elevated temperatures.
Data Presentation:
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Yellow to orange solid |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) |
| Purification | Recrystallization or column chromatography |
3.3. Protocol 2: General Procedure for SNAr with Aliphatic Amines
This protocol provides a general method for the reaction of this compound with a variety of primary and secondary aliphatic amines.
Reaction Scheme: this compound + R¹R²NH → N-(alkyl)-2,4-dinitro-5-methoxyaniline
Materials and Reagents:
-
This compound
-
Aliphatic amine (e.g., pyrrolidine, piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the aliphatic amine (1.2 eq) to the solution.
-
Add a base such as K₂CO₃ or TEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is often complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Rationale for Experimental Choices:
-
Base: The base is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus enhancing its reactivity.[12]
Applications in Drug Discovery: Case Studies
The dinitrophenyl moiety is a precursor to diaminophenyl compounds, which are key structural motifs in a variety of kinase inhibitors. For example, the synthesis of certain EGFR (Epidermal Growth Factor Receptor) and FLT3 (FMS-like tyrosine kinase 3) inhibitors involves the coupling of a heterocyclic core with a substituted diaminobenzene derivative, which can be prepared from a dinitro precursor.[10][13] The anisole group can also influence the pharmacokinetic properties of the final drug molecule.[14]
Conclusion
This compound is an exceptionally useful and reactive building block for the synthesis of pharmaceutical intermediates. Its activated aromatic system allows for efficient functionalization via SNAr reactions with a broad range of nucleophiles. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full potential of this versatile reagent in their drug discovery and development programs. Adherence to the outlined safety procedures is paramount for its successful and safe application.
References
- Sigma-Aldrich, Safety Data Sheet for this compound. (2014-07-01).
- Santa Cruz Biotechnology, Inc., 2,4-Dibromo-5-fluoroanisole.
- Fisher Scientific, Safety Data Sheet for 2,4-Dinitrofluorobenzene. (2009-09-22).
- ChemicalBook, 5-Fluoro-2-nitroanisole synthesis.
- Fisher Scientific, Safety Data Sheet for 2,4-Dinitroanisole.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
-
Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Available from: [Link]
-
Isanbor, C., & O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Hsieh, H. P., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo efficacy. Oncotarget. Available from: [Link]
-
Szymański, P., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Available from: [Link]
-
Master Organic Chemistry, Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]
-
Braje, W. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available from: [Link]
-
Scribd, EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. augustana.net [augustana.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Dinitro-5-fluoroanisole
Introduction: The Strategic Advantage of 2,4-Dinitro-5-fluoroanisole in Heterocyclic Synthesis
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science, driven by the prevalence of these scaffolds in a vast array of bioactive molecules and functional materials. Among the myriad of synthetic precursors, this compound has emerged as a particularly potent and versatile building block. Its utility stems from a confluence of favorable electronic and steric properties that facilitate highly efficient nucleophilic aromatic substitution (SNAr) reactions.
The strategic placement of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom dramatically activates the aromatic ring towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of the fluoride ion, allows for the formation of new carbon-heteroatom bonds under relatively mild conditions. The methoxy group, while having a weaker electronic influence, provides an additional point of functionality and subtly modulates the reactivity of the scaffold.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a diverse range of heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, and offer insights into expected outcomes and troubleshooting.
Core Principles: Understanding the Reactivity of this compound
The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This ipso-attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the key to the high reactivity of the substrate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a very good leaving group. This step is typically fast.
The overall reaction is a substitution of the fluorine atom with the incoming nucleophile.
Experimental Protocols
Safety Precautions: this compound and related dinitroaromatic compounds are potentially explosive and should be handled with care. They are also toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid grinding the solid material and heating it in a sealed container.
Protocol 1: Synthesis of Substituted Benzofurans via SNAr and Intramolecular Cyclization
This protocol describes a two-step, one-pot procedure for the synthesis of benzofurans. The first step is an SNAr reaction between this compound and a substituted 2-mercaptophenol. The resulting thioether undergoes an intramolecular cyclization to form the benzofuran ring.
Materials:
-
This compound
-
Substituted 2-mercaptophenol (e.g., 2-mercapto-4-methylphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-mercaptophenol (1.0 eq) and anhydrous DMF (5 mL per mmol of 2-mercaptophenol).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL per mmol of 2-mercaptophenol).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzofuran derivative.
Expected Results:
The reaction is expected to yield the corresponding substituted benzofuran in moderate to good yields (typically 60-80%). The product can be characterized by standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzofuran and the dinitrophenyl moiety, as well as the methoxy group singlet.
-
¹³C NMR: The spectrum will show the corresponding carbon signals for the fused heterocyclic system and the substituted aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.
Protocol 2: Synthesis of N-Aryl Benzothiazoles
This protocol outlines the synthesis of N-aryl benzothiazoles through the SNAr reaction of this compound with 2-aminothiophenol.
Materials:
-
This compound
-
2-Aminothiophenol
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Deionized water
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol (10 mL per mmol of 2-aminothiophenol).
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of this compound (1.0 eq) in ethanol (5 mL per mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will form. Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-aryl benzothiazole.
Expected Results:
This reaction typically proceeds in high yield (often >90%). The product is usually a colored solid.
-
¹H NMR: Look for the characteristic signals of the benzothiazole ring system and the dinitrophenyl group.
-
¹³C NMR: The spectrum will show the signals for the carbons of the fused heterocyclic system and the substituted aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be prominent.
Protocol 3: Synthesis of N-Aryl Indoles
This protocol details the N-arylation of indole with this compound.
Materials:
-
This compound
-
Indole
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.0 eq) and anhydrous THF (10 mL per mmol of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous THF (5 mL per mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-aryl indole.
Expected Results:
The N-arylation of indole is expected to proceed in good yields (typically 70-85%).
-
¹H NMR: The N-H proton signal of indole will be absent. New signals corresponding to the dinitrophenyl moiety will appear, and the chemical shifts of the indole protons will be shifted.
-
¹³C NMR: The carbon signals of the indole ring will be shifted upon N-arylation, and new signals for the dinitrophenyl group will be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak for the N-arylated indole.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Solution |
| Low or no product yield | Incomplete reaction, degradation of starting materials, or incorrect stoichiometry. | Ensure all reagents are pure and anhydrous where specified. Double-check the stoichiometry. Monitor the reaction closely by TLC and consider extending the reaction time or increasing the temperature if necessary. |
| Formation of multiple products | Side reactions, such as reaction at other nucleophilic sites or decomposition. | Optimize the reaction conditions (temperature, solvent, base). Use a less reactive base if side reactions are prevalent. Ensure an inert atmosphere for sensitive reactions. |
| Difficulty in product purification | Co-elution of impurities or product insolubility. | Try different solvent systems for column chromatography. Recrystallization from a suitable solvent system can be an effective purification method. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. The straightforward nature of the SNAr reactions, coupled with the ability to introduce a dinitrophenyl moiety for further functionalization or for its electronic properties, makes this compound an indispensable tool in the modern synthetic chemist's arsenal.
References
Sources
The Nucleophilic Aromatic Substitution (SNAr) Reaction of 2,4-Dinitro-5-fluoroanisole: A Detailed Technical Guide for Researchers
This document provides an in-depth guide to understanding and performing the nucleophilic aromatic substitution (SNAr) reaction utilizing 2,4-dinitro-5-fluoroanisole as the electrophilic substrate. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful reaction for the synthesis of novel molecular entities. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and offer insights into the causality behind the procedural choices.
Theoretical Framework: Activating the Aromatic Ring for Nucleophilic Attack
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, particularly on aromatic rings rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).
The substrate, this compound, is exceptionally well-suited for this reaction. The two nitro (-NO₂) groups, positioned ortho and para to the fluorine atom, are powerful EWGs that activate the ring towards nucleophilic attack.[1] They achieve this through a combination of inductive and resonance effects, effectively delocalizing the negative charge that develops in the reaction intermediate.
The Meisenheimer Complex: A Key Intermediate
The generally accepted mechanism for the SNAr reaction is a two-step process:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction and involves the temporary loss of aromaticity.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group.
A critical and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl > Br > I.[1] This is the reverse of the trend observed in Sₙ2 reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate-determining nucleophilic attack.
Experimental Protocol: SNAr Reaction of this compound with a Primary Amine
This protocol provides a detailed procedure for the reaction of this compound with a representative primary amine, benzylamine. The principles and steps outlined here can be adapted for other nucleophiles with appropriate modifications.
Materials and Reagents:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
Aromatic nitro compounds can be toxic and potentially explosive under certain conditions. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add the amine nucleophile (e.g., benzylamine, 1.1 - 1.5 eq) followed by the addition of anhydrous potassium carbonate (2.0 eq). The base is crucial for scavenging the HF that is formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-80 °C.[3]
-
Workup: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic layers and wash with brine. This step helps to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel to afford the pure N-substituted 2,4-dinitro-5-methoxyaniline derivative.
Causality Behind Experimental Choices
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cationic species (like K⁺ from K₂CO₃) while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.[4]
-
Stoichiometry: A slight excess of the nucleophile (1.1-1.5 eq) is often used to ensure complete consumption of the starting material. A larger excess of the base (2.0 eq) is necessary to drive the reaction to completion by neutralizing the acid byproduct.
-
Temperature: Many SNAr reactions with highly activated substrates like this compound proceed readily at room temperature. However, gentle heating can be employed to accelerate the reaction rate if necessary.
-
Workup and Purification: The aqueous workup is designed to remove the DMF solvent and the inorganic salts. Extraction with a suitable organic solvent like ethyl acetate isolates the desired product. Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.
Data Presentation and Visualization
Table 1: Representative Reaction Parameters
| Nucleophile | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | 25 - 80 |
| Thiol | NaH or K₂CO₃ | THF or DMF | 0 - 50 |
| Alcohol/Phenol | NaH or t-BuOK | THF or DMF | 25 - 100 |
Diagram 1: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the SNAr reaction and product isolation.
References
-
Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
The Strategic Application of 2,4-Dinitro-5-fluoroanisole in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking Agrochemical Potential through Activated Aromatics
In the landscape of modern agrochemical research, the pursuit of molecules with enhanced efficacy, target specificity, and favorable environmental profiles is paramount. 2,4-Dinitro-5-fluoroanisole (DNFA) emerges as a highly valuable and versatile building block in this endeavor. Its chemical architecture, characterized by two electron-withdrawing nitro groups and a strategically positioned fluorine atom, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a direct and efficient pathway for the introduction of diverse functional groups, enabling the synthesis of a wide array of potential herbicidal, fungicidal, and insecticidal compounds. The strategic incorporation of fluorine-containing moieties is a well-established strategy in agrochemical design, often leading to enhanced metabolic stability and bioavailability of the final active ingredient.
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, detailing the underlying chemical principles, providing exemplary synthetic protocols, and offering insights into the experimental design for researchers and professionals in the field.
Core Application: Nucleophilic Aromatic Substitution for the Synthesis of Novel Agrochemical Scaffolds
The primary application of this compound in agrochemical synthesis lies in its utility as an electrophilic aromatic substrate in SNAr reactions. The two nitro groups, positioned ortho and para to the fluorine atom, powerfully withdraw electron density from the aromatic ring. This electron deficiency significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. The fluorine atom, being a good leaving group in this activated system, is readily displaced by a variety of nucleophiles.
This reactivity allows for the facile construction of diaryl ethers, substituted anilines, and thioethers, which are common structural motifs in a range of bioactive agrochemicals. For instance, the synthesis of fungicidal and insecticidal 3-amino-6-trifluoromethyl-2,4-dinitrodiphenylethers has been reported starting from a structurally similar compound, 2,4-dichloro-3,5-dinitrotrifluoromethylbenzene, via a two-step process involving nucleophilic substitution with an amine followed by condensation with a phenol.[1] This precedent strongly supports the analogous use of this compound for the synthesis of novel agrochemical candidates.
Reaction Mechanism: The SNAr Pathway
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 2,4-Dinitro-5-fluoroanisole Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dinitro-5-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. As a crucial building block in the development of pharmaceuticals and advanced materials, achieving high yield and purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and make informed decisions in your laboratory work.
Section 1: The Core Synthesis - Reaction Mechanism and Key Parameters
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is contingent on the presence of strong electron-withdrawing groups (the two nitro groups), which activate the aromatic ring towards attack by a nucleophile.[2] In this case, the methoxide ion (CH₃O⁻) acts as the nucleophile, displacing a halide from the starting material.
The most common and regioselective precursor for this synthesis is 1,5-difluoro-2,4-dinitrobenzene . The methoxide ion will selectively replace one of the fluorine atoms. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this complex is a key factor in the reaction's feasibility.
Reaction Mechanism: SNAr Pathway
Caption: The SNAr mechanism for this compound synthesis.
General Experimental Workflow
The overall process involves the controlled addition of a methoxide source to the starting material in a suitable solvent, followed by heating, quenching, and purification.
Sources
Technical Support Center: Purification of 2,4-Dinitro-5-fluoroanisole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2,4-Dinitro-5-fluoroanisole by recrystallization. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to help you overcome common challenges and achieve high-purity crystalline products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.
Question: My this compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem, especially with nitroaromatic compounds.[1][2] This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.[1]
-
Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.[3]
-
Causality & Long-Term Solution: The high concentration of the solute upon cooling can lead to separation above its melting point. To prevent this, ensure a slower cooling rate. You can achieve this by allowing the flask to cool to room temperature on a countertop before moving it to an ice bath.[2] If the issue persists, it may indicate significant impurities. Consider a different solvent with a lower boiling point or employing a mixed solvent system.[1]
Question: After cooling the solution, no crystals have formed. What are the next steps?
Answer: The failure of crystals to form upon cooling is usually due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[2][4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][4]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[2]
-
-
If Induction Fails:
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[2] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Further Cooling: If crystals still haven't appeared, try cooling the solution in an ice-salt bath for a lower temperature.[1][2]
-
Question: The yield of my recrystallized this compound is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[3] This can be attributed to several factors:
-
Excess Solvent: Using too much solvent is a primary cause of poor recovery.[1][4] Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel. To prevent this, pre-heat your funnel and flask before filtration.[1]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.
Question: The color of my recrystallized product is still yellow. How can I obtain a colorless product?
Answer: The persistence of color indicates the presence of colored impurities that co-crystallized with your product.
-
Use of Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[5] After dissolving the crude this compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before cooling to crystallize.
-
Caution: Do not add charcoal to a boiling solution, as it can cause it to boil over violently.[5]
Recrystallization Workflow Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound. This means this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[6][7] This large difference in solubility with temperature is key to maximizing product recovery. Additionally, the solvent should either dissolve impurities well at all temperatures or not at all, allowing for their removal.[8] Given that this compound is a polar molecule due to the nitro groups, polar solvents are a good starting point based on the "like dissolves like" principle.[1] Alcohols like ethanol or methanol are often good choices for nitroaromatic compounds.[1]
Q2: When is it appropriate to use a mixed solvent system?
A2: A mixed solvent system is useful when no single solvent meets the ideal criteria.[1] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another. The process involves dissolving the this compound in a minimum amount of the "good" hot solvent, and then slowly adding the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can originate from starting materials, byproducts, or degradation products. For instance, if synthesized from the nitration of a precursor, regioisomers might be present.[9] If prepared via nucleophilic aromatic substitution, unreacted starting materials or byproducts from side reactions could be contaminants.[10] It is also possible for related compounds, such as those with different positional isomers of the nitro or fluoro groups, to be present.
Solvent Selection Data
The choice of solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in common laboratory solvents. (Note: This data is illustrative and should be confirmed experimentally).
| Solvent | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at Boiling ( g/100 mL) | Suitability |
| Water | 100 | Insoluble | Insoluble | Poor |
| Ethanol | 78 | Sparingly Soluble | Highly Soluble | Excellent |
| Methanol | 65 | Sparingly Soluble | Highly Soluble | Good |
| Isopropanol | 82 | Sparingly Soluble | Soluble | Good |
| Acetone | 56 | Soluble | Highly Soluble | Fair (may require mixed system) |
| Toluene | 111 | Sparingly Soluble | Soluble | Fair |
| Hexane | 69 | Insoluble | Sparingly Soluble | Poor (can be used as anti-solvent) |
Step-by-Step Recrystallization Protocol
This protocol provides a detailed methodology for the purification of this compound using a single-solvent recrystallization with ethanol.
-
Solvent Selection: Based on preliminary tests, ethanol is chosen as a suitable solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture on a hot plate, gently swirling, until it begins to boil.
-
Continue adding small portions of hot ethanol until the solid just completely dissolves.[7] Avoid adding an excess of solvent to maximize yield.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a spatula-tip of activated charcoal and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Professor Dave Explains. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitroanisole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. Retrieved from [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safely Managing Exothermic Reactions of 2,4-Dinitro-5-fluoroanisole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dinitro-5-fluoroanisole (DNFA). The synthesis and subsequent reactions of DNFA can be highly exothermic and require careful management to prevent thermal runaway events. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient handling of this energetic compound.
Introduction to the Thermal Hazards of this compound
This compound is a highly activated aromatic compound due to the presence of two electron-withdrawing nitro groups and a fluorine atom. These functional groups make the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, which are often exothermic. The accumulation of unreacted starting material, coupled with the heat generated during the reaction, can lead to a rapid and uncontrolled increase in temperature and pressure, known as a thermal runaway. Such events can result in equipment failure, chemical spills, and potential for fire or explosion.[1][2][3][4][5]
Understanding the thermal stability of DNFA and its reaction mixtures is paramount. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential for determining key safety parameters like the onset temperature of decomposition and the heat of reaction.[6][7][8] This guide will address common issues encountered during reactions with DNFA and provide actionable solutions based on established safety principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of this compound in a question-and-answer format.
Issue 1: Sudden and Rapid Temperature Increase During Reagent Addition
Question: I am adding a nucleophile (e.g., an amine or alkoxide) to a solution of 1,5-difluoro-2,4-dinitrobenzene to synthesize DNFA, and the temperature is rising much faster than anticipated, even with external cooling. What should I do, and what could be the cause?
Answer:
An unexpected temperature spike during reagent addition is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the addition of the nucleophile to prevent further heat generation.
-
Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature. For colder baths (e.g., dry ice/acetone), ensure there is sufficient coolant.
-
Ensure Vigorous Agitation: Inadequate mixing can create localized "hot spots" where the reaction is proceeding much faster.[4] Verify that the stirring is vigorous and effectively homogenizing the reaction mixture.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, be prepared to execute an emergency quench. This should be a pre-planned procedure.
Potential Causes and Preventative Measures:
-
Rate of Addition is Too High: The rate of heat generation is exceeding the heat removal capacity of your cooling system. Solution: Employ a syringe pump for precise and slow addition of the nucleophile. For larger scale reactions, consider a controlled dosing system.
-
Inadequate Cooling Capacity: The cooling bath may not be sufficient for the scale of the reaction. Solution: Before starting the reaction, calculate the expected heat of reaction and ensure your cooling system can handle the thermal load. For highly exothermic reactions, consider using a cryostat for more precise temperature control.
-
Incorrect Reactant Concentration: Using a more concentrated nucleophile solution than intended will increase the reaction rate and heat output. Solution: Double-check all concentration calculations and ensure accurate preparation of reagent solutions.
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nucleophile may not react as it is added, leading to its accumulation. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the built-up reagents. Solution: Start the reaction at a temperature where the reaction proceeds at a controllable rate. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR) to ensure the nucleophile is being consumed as it is added.
Issue 2: Pressure Buildup in a Sealed or Vented Reaction Vessel
Question: During my reaction involving DNFA, I've noticed a significant pressure increase in the reactor, and the vent is releasing fumes. What is happening, and how should I respond?
Answer:
Pressure buildup is a serious concern and can indicate the formation of gaseous byproducts or the boiling of the solvent due to excessive heat.
Immediate Actions:
-
Do Not Seal the Vessel Further: Ensure the vessel is not a closed system unless it is properly rated for the expected pressure and equipped with a pressure relief device.
-
Vent to a Scrubber: If not already in place, and if safe to do so, direct the vent line to a suitable scrubber system to neutralize any corrosive or toxic gases.
-
Cool the Reaction Mixture: Immediately apply or enhance cooling to reduce the vapor pressure of the solvent and slow down any gas-generating decomposition reactions.
-
Stop the Reaction if Necessary: If the pressure continues to rise uncontrollably, an emergency quench may be necessary.
Potential Causes and Preventative Measures:
-
Solvent Boiling: The internal temperature of the reaction may have exceeded the boiling point of the solvent. Solution: Use a higher-boiling point solvent if the reaction conditions allow, and ensure adequate cooling to maintain the temperature well below the solvent's boiling point. Employing a reflux condenser can also help manage solvent vapors.
-
Decomposition Reactions: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which often produces gaseous products like NOx. Solution: Maintain strict temperature control to stay below the decomposition onset temperature of DNFA and any intermediates. Thermal analysis (DSC/ARC) of the reaction mixture is crucial to determine this temperature.
-
Side Reactions: The nucleophile or base used could be reacting with the solvent or other components to generate gas. Solution: Carefully review the compatibility of all reagents and solvents at the intended reaction temperature.
Experimental Protocols
Protocol 1: Standard Quenching Procedure for a Controlled Reaction
This protocol is for the planned termination of a reaction involving DNFA.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by analytical monitoring, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Prepare the Quenching Solution: In a separate, appropriately sized vessel, prepare a stirred solution of cold water or a dilute aqueous solution of a mild acid (e.g., 1 M HCl) or base (e.g., saturated sodium bicarbonate), depending on the nature of the product and impurities to be removed. The volume of the quenching solution should be at least 5-10 times the volume of the reaction mixture.
-
Slow Addition: Slowly and carefully transfer the cooled reaction mixture to the vigorously stirred quenching solution. The addition should be done portion-wise or via a dropping funnel to control the exotherm of dilution and neutralization.
-
Product Isolation: The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
This protocol should only be executed as a last resort when a thermal runaway is imminent or in its early stages and has been thoroughly risk-assessed.
Prerequisites:
-
A designated, appropriately sized quench vessel containing a large volume of a suitable quenching agent (e.g., ice-water, a cold inert solvent, or a pre-determined chemical quencher) must be readily accessible.
-
All personnel must be trained on this procedure and be wearing appropriate personal protective equipment (PPE), including a face shield, blast shield, and flame-retardant lab coat.
-
The path to the quench station must be clear.
Procedure:
-
Alert Personnel: Announce the emergency to all personnel in the immediate vicinity and ensure they are at a safe distance.
-
Cease All Additions and Heating: Immediately stop any reagent feeds and turn off all heating sources.
-
Transfer to Quench Vessel: If the reaction vessel is small enough to be safely handled, carefully and quickly pour the reacting mixture into the quench vessel. For larger reactors, a pre-installed quench line and valve should be used.
-
Vigorous Agitation: Ensure the quench vessel is being vigorously stirred to rapidly dissipate the heat.
-
Evacuate if Necessary: If the runaway cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.
Data Presentation
Table 1: Thermal Hazard Indicators for Nitroaromatic Compounds
| Parameter | Description | Typical Values for Dinitroaromatics | Significance |
| Tonset (DSC) | Onset temperature of decomposition as measured by Differential Scanning Calorimetry. | 150 - 250 °C | Indicates the temperature at which the material begins to exothermically decompose. Reactions should be kept well below this temperature. |
| ΔHd | Heat of decomposition. | 2000 - 4000 J/g | A high heat of decomposition indicates a large amount of energy can be released during a runaway. |
| TD24 (ARC) | Temperature at which the time to maximum rate of adiabatic decomposition is 24 hours.[7][9] | Varies significantly with contaminants | A critical safety parameter for storage and transportation. |
| MTSR | Maximum Temperature of the Synthesis Reaction in case of cooling failure. | Calculated for each specific process | If the MTSR is higher than the Tonset of decomposition, a catastrophic runaway is possible. |
Note: The values presented are illustrative and can vary significantly based on the specific compound, purity, and presence of contaminants. Experimental determination for the specific system is essential.
Visualization of Key Concepts
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for responding to a temperature increase.
Diagram 2: Factors Contributing to a Thermal Runaway
Caption: Causal relationships leading to a thermal runaway event.
References
Sources
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 3. icheme.org [icheme.org]
- 4. aidic.it [aidic.it]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. tsijournals.com [tsijournals.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: 2,4-Dinitro-5-fluoroanisole Stability and Storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2,4-Dinitro-5-fluoroanisole (CAS 394-18-3). It addresses common questions and troubleshooting scenarios related to the stability and proper storage of this compound, ensuring experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated area.[2][3][4]
Q2: Is this compound sensitive to light?
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation can include a change in color from its typical yellow to a darker shade, or the appearance of a reddish hue. The presence of any unusual odor may also indicate decomposition.
Q4: Can I store this compound at room temperature for short periods?
A4: While refrigerated storage is recommended for long-term stability, short-term storage at ambient temperature for the duration of an experiment is generally acceptable. However, prolonged exposure to higher temperatures should be avoided to minimize the risk of thermal decomposition.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents and strong bases.[4] These substances can react with the nitro groups and potentially lead to vigorous or explosive reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare fresh solutions before each experiment. If using a stock solution, perform a quality control check (e.g., via HPLC or TLC) to confirm its purity and concentration. |
| Unexpected color change in the solid compound | Improper storage leading to decomposition. | Discard the compound following appropriate safety protocols. Procure a fresh batch and ensure it is stored under the recommended 2-8°C conditions. |
| Low yield in a reaction involving this compound | The compound may have degraded, reducing the amount of active starting material. | Verify the purity of the starting material. If degradation is suspected, use a fresh, properly stored vial of the compound. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the onset of thermal decomposition for this compound.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25°C to 350°C at a heating rate of 10°C/min.
-
Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis: Monitor the heat flow as a function of temperature. A sharp exothermic peak indicates the onset of decomposition. The initial decomposition temperature of the related compound, 2,4-Dinitroanisole, is 295°C.[4]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to assess the purity of this compound and detect the presence of degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: A pure sample should exhibit a single major peak. The presence of additional peaks may indicate impurities or degradation products.
Data Summary
| Property | Value | Source |
| Recommended Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Appearance | Yellow to red solid | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF) | [4] |
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage.
Potential Decomposition Pathway
Caption: Potential hazardous decomposition products upon heating.
References
-
Loba Chemie. (2016, August 22). 1-FLUORO-2,4-DINITROBENZENE AR MSDS. Retrieved from [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Retrieved from [Link]
-
Sciencelab.com. (n.d.). material safety data sheet - 1-fluoro-2,4 dinitrobenzene 98% ar. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 394-18-3 | Product Name : 1-Fluoro-5-methoxy-2,4-dinitrobenzene. Retrieved from [Link]
Sources
Technical Support Center: Degradation Pathways of 2,4-Dinitro-5-fluoroanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 2,4-Dinitro-5-fluoroanisole. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments. Given that this compound is a specialized compound, this document synthesizes data from its parent compound, 2,4-Dinitroanisole (DNAN), and analogous fluorinated nitroaromatic structures to provide a predictive framework for its behavior.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its degradation unique?
This compound is a nitroaromatic compound featuring a methoxy group (-OCH₃), two nitro groups (-NO₂), and a fluorine (-F) atom attached to a benzene ring. Its structure is analogous to 2,4-Dinitroanisole (DNAN), an insensitive munitions compound, but with the addition of a fluorine atom at the 5-position.
The uniqueness of its degradation lies in the interplay of three distinct functional groups susceptible to transformation:
-
Nitro Groups: Prone to reduction under anaerobic conditions.
-
Methoxy Group: Can be cleaved (demethylation) under aerobic conditions.
-
Fluorine Atom: The two adjacent electron-withdrawing nitro groups strongly activate the C-F bond, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This opens up a major degradation pathway—defluorination—that is absent in its non-fluorinated counterpart, DNAN. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, making this C-F bond the most likely point of initial attack by many nucleophiles.[3]
Q2: What are the predicted major degradation pathways for this compound?
Based on the known pathways for DNAN and the high reactivity of the activated C-F bond, we can predict several competing degradation routes, which are summarized in the diagram below.
Caption: Predicted degradation pathways for this compound.
-
Anaerobic Reductive Pathway : Similar to DNAN, the nitro groups are sequentially reduced to amino groups, forming amino-nitro and then diamino-fluoroanisole intermediates.[4] These highly reactive diamino compounds can subsequently undergo oxidative coupling to form colored azo-dimers, especially upon exposure to air.[4]
-
Aerobic Oxidative Pathway : Aerobic bacteria may initiate degradation via two primary routes. The first is O-demethylation, cleaving the methoxy group to yield 2,4-Dinitro-5-fluorophenol.[5][6]
-
Nucleophilic Substitution Pathway (SNAr) : This is the key distinguishing pathway. The highly activated fluorine atom can be displaced by nucleophiles. In aqueous environments, this could be a hydroxyl group, leading to the formation of 2,4-Dinitrophenol (2,4-DNP), a common metabolite in the degradation of many related compounds.[1][2] This pathway may occur abiotically or be enzymatically mediated.
Q3: How does the fluorine substituent impact experimental design and analysis?
The fluorine atom introduces two major considerations:
-
Toxicity and Recalcitrance : While the C-F bond is activated, it is also very strong. Certain microbial enzymes may not be able to cleave it, potentially leading to the accumulation of fluorinated intermediates. Fluorinated organic compounds can also exhibit higher toxicity, which may inhibit microbial activity at lower concentrations than their non-fluorinated analogs.[7]
-
Analytical Challenges : Standard analytical methods like HPLC-UV or GC-MS can track the parent compound and its organic metabolites. However, quantifying the fate of the fluorine atom requires specialized techniques. To confirm defluorination, you must measure the release of inorganic fluoride (F⁻) using a fluoride-selective electrode or ion chromatography. To perform a full fluorine mass balance, total organic fluorine (TOF) must be measured, which typically requires a sample preparation step like combustion (e.g., Combustion Ion Chromatography - CIC) or chemical reduction to convert covalently bound fluorine into measurable F⁻.[8][9]
Q4: What are the primary safety concerns when handling this compound?
As a dinitroaromatic compound, this compound should be handled with caution. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] It shares properties with other dinitro-compounds which are known to be toxic and potentially mutagenic.[11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section addresses specific issues you may encounter during your degradation experiments in a practical Q&A format.
Problem: Incomplete or No Degradation Observed
Q: My microbial culture (or chemical reaction) shows very slow or no degradation of this compound. What are the likely causes and how can I fix it?
This is a common issue when dealing with recalcitrant xenobiotics. The cause is typically related to toxicity, bioavailability, or suboptimal environmental conditions. Follow this diagnostic workflow to identify and solve the problem.
Caption: Troubleshooting workflow for incomplete degradation experiments.
Detailed Steps & Explanation:
-
Rule out Abiotic Loss : First, ensure the compound is stable in your experimental medium without microorganisms. Run a sterile control (autoclaved medium + compound) under the same conditions (light, temperature, agitation). If you see a loss here, you may have issues with photodegradation or hydrolysis.
-
Assess Toxicity : Nitroaromatics can be toxic.[11]
-
Action : Set up parallel experiments with a range of this compound concentrations. Measure microbial viability (e.g., plate counts, resazurin assay).
-
Cause & Solution : If viability drops at your target concentration, toxicity is the likely culprit. Start with a much lower, non-inhibitory concentration and gradually acclimate your culture over several transfers. This allows for the induction of detoxification and degradation enzymes.[7]
-
-
Verify Environmental Conditions : The optimal conditions for degrading xenobiotics can be narrow.
-
Action : Check the pH, temperature, and redox potential of your system.
-
Cause & Solution : Reductive pathways (nitro reduction) require strictly anaerobic or at least anoxic conditions. Oxidative pathways (demethylation, ring cleavage) require oxygen. Ensure your setup provides the correct environment. Also, confirm that essential nutrients (N, P, trace metals) are not limiting microbial growth.[7]
-
-
Consider Cometabolism : Your microbial culture may not be able to use the compound as a sole carbon or nitrogen source but might degrade it fortuitously while consuming a more favorable substrate.
-
Action : Add a readily biodegradable co-substrate like glucose, succinate, or yeast extract.
-
Cause & Solution : The metabolism of the primary substrate can generate the necessary reducing power (e.g., NADH) or induce broad-specificity enzymes that can transform the target compound.[7]
-
Problem: Identification of Unknown Intermediates
Q: My HPLC or GC-MS analysis shows several unknown peaks appearing as the parent compound disappears. How can I tentatively identify them?
Predicting metabolites is key to solving this. Based on the likely pathways, you can anticipate the mass-to-charge ratio (m/z) of key intermediates. Use high-resolution mass spectrometry to obtain accurate mass and predict elemental formulas.
Table 1: Predicted Degradation Products of this compound and their Mass Information (Parent Compound C₇H₅FN₂O₅, Exact Mass: 216.0131)
| Predicted Intermediate Name | Transformation Step | Change in Formula | Predicted Exact Mass (M) | Expected [M-H]⁻ | Expected [M+H]⁺ |
| 2-Amino-4-nitro-5-fluoroanisole | 1x Nitro Reduction (-O₂) | + H₂ | 186.0390 | 185.0312 | 187.0468 |
| 4-Amino-2-nitro-5-fluoroanisole | 1x Nitro Reduction (-O₂) | + H₂ | 186.0390 | 185.0312 | 187.0468 |
| 2,4-Diamino-5-fluoroanisole | 2x Nitro Reduction (-2O₂) | + 2H₂ | 156.0648 | 155.0570 | 157.0726 |
| 2,4-Dinitro-5-fluorophenol | O-Demethylation (-CH₂) | - CH₂ | 202.0000 | 200.9921 | 203.0078 |
| 2,4-Dinitrophenol | Defluorination & Hydroxylation | - F, + OH | 184.0222 | 183.0144 | 185.0300 |
This table provides a starting point for identifying peaks in your mass spectrometry data.
Problem: Quantifying Fluorine Release and Mass Balance
Q: I suspect my compound is being defluorinated, but I can't see the product in my HPLC analysis. How can I confirm and quantify this?
This is a classic challenge with fluorinated compounds. The fluoride ion (F⁻) is a small, inorganic anion and will not be retained or detected by typical reverse-phase HPLC methods used for organic molecules.
Protocol: Measuring Inorganic Fluoride Release
-
Sample Preparation : At each time point, sacrifice a replicate culture. Centrifuge at high speed (e.g., >10,000 x g for 10 min) to pellet all cells and debris.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This aqueous sample is now ready for analysis.
-
Analysis :
-
Method A: Ion-Selective Electrode (ISE) : Use a fluoride ISE calibrated with known standards of sodium fluoride (NaF). This is a rapid and cost-effective method. Matrix effects can be an issue, so spiking a control sample is recommended to check for recovery.
-
Method B: Ion Chromatography (IC) : IC is a more sensitive and specific method for anion analysis. It can simultaneously measure fluoride, chloride, nitrite, and nitrate, providing a more complete picture of the degradation process.[9]
-
-
Calculation : Compare the concentration of F⁻ in your experimental samples to your time-zero and sterile controls. A significant increase in F⁻ over time is direct evidence of C-F bond cleavage.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
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Smets, B. F., & Riefler, R. G. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
Bryce, D. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3429. Available at: [Link]
-
Snellinx, Z., et al. (2003). Microbial consortia that degrade 2,4-DNT by interspecies metabolism: isolation and characterisation. PubMed. Available at: [Link]
-
Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]
-
Pérez, J. M., et al. (2007). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 31(4), 442–464. Available at: [Link]
-
Platten, G. B., et al. (2010). Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved January 19, 2026, from [Link]
-
Mancini, P. M., et al. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Pandey, A. S., et al. (2013). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. PubMed. Available at: [Link]
-
Shin, D., & Spain, J. C. (2015). Aerobic Biodegradation of 2,4-Dinitroanisole by Nocardioides sp. Strain JS1661. Applied and Environmental Microbiology, 81(16), 5439–5446. Available at: [Link]
-
Esposti, M. D., & Parenti Castelli, G. (1986). Effect of 2,4-dinitrofluorobenzene on the enzymatic properties of the b-c1 complex isolated from beef heart mitochondria. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]
-
Kratasiuk, V. A., & Fish, A. M. (1980). [Mechanism of action of 2,4-dinitrofluorobenzene on bacterial luminescence in vitro]. PubMed. Available at: [Link]
-
Gorgil, M., et al. (1999). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improved detection of amphetamine enantiomers by circular dichroism spectroscopy. Analusis. Available at: [Link]
-
Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
Belcher, R., et al. (1944). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]
-
Freedman, D. L., et al. (1995). An Evaluation of Biotransformation Products from 2,4-Dinitrotoluene Under Nitrate-Reducing Conditions. DTIC. Available at: [Link]
-
Taylor, S., et al. (2017). Photo-degradation of 2,4-dinitroanisole (DNAN): An emerging munitions compound. ResearchGate. Available at: [Link]
-
Ou, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Available at: [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. PubMed. Available at: [Link]
-
Analytik Jena. (n.d.). Fluorine Analysis. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dinitroanisole. Retrieved January 19, 2026, from [Link]
-
Schultes, L., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Available at: [Link]
-
Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available at: [Link]
Sources
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Technical Support Center: Optimizing Reaction Conditions for 2,4-Dinitro-5-fluoroanisole
Welcome to the technical support center for the synthesis and optimization of 2,4-Dinitro-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Part 1: The Core Reaction - Understanding the 'Why'
The synthesis of this compound from 1,5-difluoro-2,4-dinitrobenzene and a methoxide source is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to aromatic rings, SNAr proceeds because the ring has been rendered electron-poor (electrophilic) by powerful electron-withdrawing groups (EWGs).[1]
The Mechanism of Action
The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbons bearing a fluorine atom. This carbon is highly activated (made more electrophilic) by the nitro groups at the ortho and para positions. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups.[2]
-
Elimination of Leaving Group: The aromaticity is restored when the leaving group, in this case, a fluoride ion (F⁻), is expelled.
The presence of two nitro groups is critical; they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, making the reaction feasible under moderate conditions.[1][4]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A low yield can stem from several factors. Systematically investigating these will help pinpoint the issue.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
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Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid analytical method like UV-Vis spectrophotometry to determine the point of maximum conversion.[5] Be cautious, as excessive heat can promote side reactions.[6]
-
-
Cause 2: Presence of Water. Moisture in the reagents or solvent will consume the methoxide nucleophile and can lead to the formation of 2,4-Dinitro-5-fluorophenol as a byproduct.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If preparing sodium methoxide from sodium metal and methanol, ensure the methanol is anhydrous. If using a commercial solution, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 3: Sub-optimal Base Concentration. An insufficient amount of methoxide will result in an incomplete reaction.
-
Solution: Use a slight excess of the sodium methoxide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting material. However, a large excess can promote the formation of the di-substituted byproduct.
-
-
Cause 4: Poor Solvent Choice. The solvent plays a critical role in stabilizing the intermediate and solvating the ions.
-
Solution: Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation (Na⁺) without strongly solvating the nucleophile, thus increasing its reactivity.[7][8] While methanol is the reagent source, using it as the primary solvent can slow the reaction compared to aprotic options due to hydrogen bonding with the nucleophile.[7]
-
Q2: I'm observing a significant amount of a second product in my analysis. What is it and how can I prevent it?
The most probable side product is 1,5-dimethoxy-2,4-dinitrobenzene , arising from the substitution of the second fluorine atom.
-
Cause: The product, this compound, is itself an activated aryl halide and can undergo a second SNAr reaction, especially if reaction conditions are harsh or a large excess of methoxide is used.
-
Prevention Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of sodium methoxide.
-
Controlled Addition: Add the methoxide solution dropwise to the solution of 1,5-difluoro-2,4-dinitrobenzene at a low temperature (e.g., 0 °C) to dissipate the heat of reaction and maintain control.[6]
-
Temperature Management: Maintain the lowest effective temperature for the reaction. Avoid prolonged heating at high temperatures after the starting material has been consumed.
-
Solvent Choice: In some cases, using a less polar solvent or a protic solvent like methanol can disfavor the second substitution, although it may also slow down the primary reaction.[9]
-
Q3: Why is only one fluorine atom substituted? I expected a mixture.
While a di-substituted product is a possible side reaction, the mono-substitution is favored under controlled conditions. The first substitution of a fluorine with a methoxy group introduces an electron-donating group onto the ring. Electron-donating groups deactivate the ring towards further nucleophilic attack, making the second substitution significantly slower than the first. This inherent electronic difference is the basis for achieving selectivity.
Q4: My purified product still shows impurities. What is the best purification strategy?
-
Strategy 1: Recrystallization. This is the most common and effective method for purifying solid organic compounds. The key is selecting an appropriate solvent system.
-
Solvent Selection: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For this compound, consider solvent systems like ethanol, methanol, or a mixture of ethanol and water.[10] A small-scale solvent screen is highly recommended.
-
-
Strategy 2: Column Chromatography. If recrystallization fails to remove a persistent impurity (especially the di-substituted byproduct), column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent mixture, such as Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate, is a good starting point. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
-
Part 3: Experimental Protocols & Data
Table 1: Solvent Selection for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Comments |
| Methanol (MeOH) | Protic | 32.7 | 65 | Reagent and solvent; can slow reaction via H-bonding with nucleophile.[8][11] |
| Ethanol (EtOH) | Protic | 24.5 | 78 | Often used for recrystallization; similar reactivity profile to Methanol.[9] |
| Acetonitrile (MeCN) | Dipolar Aprotic | 37.5 | 82 | Good choice; promotes fast reactions but can be sensitive to water.[12] |
| DMF | Dipolar Aprotic | 36.7 | 153 | Excellent solvent for SNAr, but high boiling point can make removal difficult.[13] |
| DMSO | Dipolar Aprotic | 46.7 | 189 | Highly effective at accelerating SNAr reactions; very high boiling point.[11] |
| THF | Aprotic Ether | 7.6 | 66 | Can be used, generally less effective than polar aprotic solvents.[13] |
| Toluene | Non-polar | 2.4 | 111 | Generally a poor solvent for this ionic reaction unless a phase-transfer catalyst is used.[14] |
Protocol 1: Synthesis of this compound
This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific observations.
-
Preparation of Methoxide Solution: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 80 mL of anhydrous methanol. Carefully add 1.5 g (65 mmol, 1.1 eq) of sodium metal in small pieces. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting sodium methoxide solution to 0 °C in an ice bath.
-
Reactant Setup: In a separate 500 mL three-neck flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve 12.0 g (59 mmol, 1.0 eq) of 1,5-difluoro-2,4-dinitrobenzene in 100 mL of anhydrous acetonitrile. Cool the solution to 0 °C.
-
Reaction: Slowly add the cold sodium methoxide solution to the 1,5-difluoro-2,4-dinitrobenzene solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts, followed by a small amount of cold methanol (2 x 20 mL) to remove highly soluble impurities.[15]
-
Drying: Dry the crude product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily, ethanol may be a good choice. If not, heat the mixture. If it dissolves upon heating and precipitates upon cooling, it is a suitable solvent. If it is too soluble, try adding water dropwise to the hot solution until it becomes cloudy (the cloud point), then add a drop of ethanol to clarify. This mixed solvent system can then be used.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol (or the chosen solvent system) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Part 4: Analytical Methods
Confirming the purity and identity of the final product is crucial.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the most common quantitative methods for determining the purity of 2,4-dinitroanisole derivatives.[5]
-
Spectrophotometry (UV-Vis): Can be used as a rapid screening method to monitor reaction progress or estimate concentration based on a standard curve.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
By understanding the mechanistic principles and systematically addressing potential pitfalls, researchers can confidently optimize the synthesis of this compound, leading to higher yields and purity.
References
- CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents.
-
2,4-Dinitrophenylhydrazine - Organic Syntheses Procedure. Available at: [Link]
-
2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene - YouTube. (2021). Available at: [Link]
-
A Rapid Spectrophotometric Screening Method for 2,4-dinitroanisole in Laboratory Water - SciSpace. (2014). Available at: [Link]
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
-
2,4-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]
-
Optimization of reaction conditions a. | Download Table - ResearchGate. Available at: [Link]
-
Ion detection of 2, 4-dinitroanisole by ion chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. Available at: [Link]
- CN102146023A - Method for preparing p-fluoro anisole - Google Patents.
- CN102146023B - Method for preparing p-fluoro anisole - Google Patents.
- CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole - Google Patents.
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - ResearchGate. Available at: [Link]
-
Colorimetric Determination of 2,4-Dinitroanisole - ResearchGate. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. Available at: [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - Semantic Scholar. (2013). Available at: [Link]
-
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. Available at: [Link]
-
Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2020). Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution - YouTube. (2019). Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
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(PDF) N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Available at: [Link]
-
Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. (2022). Available at: [Link]
-
Lecture 15 Aromatic Nucleophilic Substitution - NPTEL Archive. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of 2,3-diphenylquino xaline 10a. a - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2020). Available at: [Link]
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troubleshooting low reactivity of 2,4-Dinitro-5-fluoroanisole
<Technical Support Center: 2,4-Dinitro-5-fluoroanisole (DNFA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (DNFA). This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the reactivity of this important chemical intermediate. As your Senior Application Scientist, I will guide you through understanding the nuances of DNFA's behavior in chemical reactions, particularly in Nucleophilic Aromatic Substitution (SNAr), to help you achieve successful experimental outcomes.
Understanding the Reactivity of this compound
This compound is a highly activated aromatic compound due to the presence of two electron-withdrawing nitro (-NO₂) groups positioned ortho and para to the fluorine atom.[1][2] These groups significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in SNAr reactions, not because it is the most stable halide anion, but because its high electronegativity strongly polarizes the carbon-fluorine bond, further activating the ring for nucleophilic attack.[3][4]
The general mechanism for an SNAr reaction involving DNFA proceeds through a two-step addition-elimination process. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized by the electron-withdrawing nitro groups. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[5]
Troubleshooting Guide: Low Reactivity of DNFA
Here we address common scenarios where this compound may exhibit lower-than-expected reactivity.
dot
Caption: A general workflow for troubleshooting low reactivity in SNAr reactions.
Question 1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
Answer: Several factors can contribute to low reactivity in SNAr reactions with DNFA. Here's a breakdown of the most common culprits and how to address them:
-
Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[6][7] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. Protic solvents, like alcohols or water, can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
-
Insufficiently Strong Nucleophile: The strength of the nucleophile plays a significant role. While DNFA is highly activated, a weak nucleophile may still react slowly. If you are using a neutral nucleophile like an amine, the reaction may be slower than with an anionic nucleophile like an alkoxide or thiolate.[3]
-
Incorrect Base or Inadequate Amount: When using a neutral nucleophile that requires deprotonation (e.g., an alcohol or thiol), the choice and amount of base are crucial. A base that is too weak may not generate a sufficient concentration of the active nucleophile. Conversely, a base that is too strong or sterically hindered can lead to side reactions. Non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often good choices.[6]
-
Low Reaction Temperature: While many SNAr reactions with highly activated substrates like DNFA can proceed at room temperature, some may require heating to overcome the activation energy barrier.[6][8] If your reaction is slow at ambient temperature, consider moderately increasing the temperature (e.g., to 50-80 °C) and monitoring the progress by TLC or LC-MS.
Question 2: I am observing the formation of side products in my reaction. What could be the cause?
Answer: The formation of side products often points to issues with the reaction conditions or the stability of the starting materials or products.
-
Reaction with the Methoxy Group: While the fluorine atom is the primary leaving group, under harsh conditions (e.g., very high temperatures or extremely strong, non-selective nucleophiles), reaction at the methoxy group is a possibility, though less likely due to the electronic activation favoring displacement of the fluoride.
-
Decomposition of Starting Material or Product: this compound and its derivatives can be sensitive to strong bases and high temperatures. If you observe a complex mixture of products, it could be a sign of decomposition. Consider running the reaction at a lower temperature or using a milder base.
-
Side Reactions of the Nucleophile: If your nucleophile has multiple reactive sites, you may see a mixture of products. Protecting groups may be necessary to ensure regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Is fluorine always the best leaving group for SNAr reactions?
A1: In the context of SNAr, the reactivity of aryl halides often follows the trend F > Cl > Br > I.[4] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The reason is that the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[3]
Q2: Can I use protic solvents for my SNAr reaction with DNFA?
A2: While polar aprotic solvents are generally recommended, protic solvents can sometimes be used, especially with strong, anionic nucleophiles. However, be aware that the reaction rate is likely to be significantly slower due to the solvation of the nucleophile.[9] If you must use a protic solvent, you may need to compensate with higher temperatures or longer reaction times.
Q3: My nucleophile is an alcohol. What is the best way to generate the alkoxide for the reaction?
A3: For generating an alkoxide from an alcohol, sodium hydride (NaH) is a common and effective choice in an anhydrous aprotic solvent like THF or DMF.[5] Potassium tert-butoxide can also be used.[8] It is generally advisable to form the alkoxide first before adding the this compound to the reaction mixture to avoid potential side reactions with the base.
Q4: How does the methoxy group on this compound affect its reactivity compared to 1-fluoro-2,4-dinitrobenzene?
A4: The methoxy group (-OCH₃) is an electron-donating group by resonance but an electron-withdrawing group by induction. In the case of DNFA, its overall effect on the SNAr reactivity at the fluorine position is generally activating, though less so than another nitro group. The electron-donating resonance effect is somewhat attenuated by the two strong electron-withdrawing nitro groups.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or MeCN).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot
Caption: A step-by-step workflow for a typical SNAr reaction.
Quantitative Data Summary
| Factor | Recommendation | Rationale |
| Solvent | Polar aprotic (DMF, DMSO, MeCN) | Enhances nucleophilicity by poorly solvating the nucleophile.[6][7] |
| Temperature | Room Temperature to 80 °C | Reaction kinetics are temperature-dependent; optimization may be needed.[6][8] |
| Base | Non-nucleophilic (NaH, K₂CO₃, Cs₂CO₃) | Prevents side reactions and effectively generates the active nucleophile.[6] |
| Nucleophile Conc. | 1.1 - 2.0 equivalents | A slight excess can drive the reaction to completion. |
References
- Vertex AI Search. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
- ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- ChemicalBook. (n.d.). 5-Fluoro-2-nitroanisole synthesis.
- Reddit. (2023, December 23). SNAr troubleshooting.
- Hindawi. (2019, April 11). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.
- Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
-
Google Patents. (n.d.). CN103396318B - Synthetic process for 2,4-dinitroanisole. Retrieved January 19, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6_4xfAMfRW-4nC4rfmUNI-zSTb3I9hNBToTo76kBIY4I31yaNQeagANdmm1dqpzNjWYGN1rc71T65Ke7KQ159X1ArP_NTOlJCHcmAPpFMZXaAe9d1Ww7IX0uFubE6DCy_xRx-sohG-TufKw==]([Link]
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- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
handling moisture-sensitive 2,4-Dinitro-5-fluoroanisole
Welcome to the technical support center for 2,4-Dinitro-5-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive reagent. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the preparation of biologically active molecules and as a derivatizing agent. Its reactivity is centered around the electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution. However, this reactivity also extends to undesirable reactions, most notably with water. Understanding and mitigating this moisture sensitivity is paramount to achieving reproducible and accurate experimental outcomes.
This guide is structured to address the most common challenges encountered when working with this compound, providing not just procedural steps, but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and properties of this compound.
Q1: How should this compound be stored to prevent degradation?
A1: Proper storage is the first line of defense against moisture-induced degradation. This compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The storage location should be cool, dry, and away from direct sunlight and incompatible materials like strong oxidizing agents and bases.[2] For long-term storage, a desiccator cabinet with a desiccant or a nitrogen-purged environment is highly recommended to maintain a low-humidity atmosphere.[3]
Q2: What is the primary product of hydrolysis of this compound?
A2: The primary product of hydrolysis is 2,4-Dinitro-5-fluorophenol. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where a water molecule (or hydroxide ion) attacks the carbon atom bearing the methoxy group, leading to its displacement. Studies on the closely related compound 2,4-dinitroanisole (DNAN) have shown that under alkaline conditions, the main degradation pathway is hydrolysis to form 2,4-dinitrophenol.[4][5]
Q3: Can I visually detect if my sample of this compound has been compromised by moisture?
A3: While subtle degradation may not be visually apparent, significant hydrolysis can lead to a change in the physical appearance of the solid, such as clumping or a change in color. The hydrolysis product, 2,4-Dinitro-5-fluorophenol, is likely to have a different melting point. Therefore, a melting point determination that is broad or lower than the specified range for the pure compound can be an indicator of contamination.
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent is critical and must be anhydrous. Common aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are suitable.[6] It is imperative to use solvents with very low water content. The stability of the compound in different solvents should also be considered, as some solvents may be more prone to containing residual moisture or could participate in side reactions.
Troubleshooting Guides
This section provides detailed guidance for specific issues that may arise during your experiments.
Guide 1: Inconsistent Reaction Yields or Unexpected Side Products
Problem: You are observing lower than expected yields, or your reaction mixture shows the presence of significant impurities that are difficult to separate from the desired product.
Causality: The most probable cause is the presence of moisture in your reaction setup. Water can compete with your intended nucleophile, leading to the formation of the hydrolysis byproduct, 2,4-Dinitro-5-fluorophenol.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents:
-
All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use to remove adsorbed water.[7]
-
Ensure all reagents, especially the solvent and any amine bases, are thoroughly dried.
-
-
Solvent Dehydration:
-
Use freshly distilled or commercially available anhydrous solvents.
-
For highly sensitive reactions, it is recommended to dry solvents using appropriate drying agents.
Solvent Recommended Drying Agent(s) Typical Residual Water Content (ppm) Tetrahydrofuran (THF) Sodium/benzophenone, 3Å molecular sieves < 10 Dichloromethane (DCM) Calcium hydride, 3Å molecular sieves < 10 Acetonitrile (MeCN) Calcium hydride, 4Å molecular sieves < 10 Toluene Sodium/benzophenone, 3Å molecular sieves < 5 -
-
Inert Atmosphere Techniques:
-
Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[10]
-
Utilize a Schlenk line or a glovebox for all manipulations of the moisture-sensitive reagent.
Experimental Workflow for Handling Under Inert Atmosphere
-
-
Analysis of Byproducts:
-
If you suspect hydrolysis, analyze your crude reaction mixture by LC-MS or GC-MS to look for the mass corresponding to 2,4-Dinitro-5-fluorophenol.
-
Guide 2: Challenges in Peptide Synthesis
Problem: When using this compound for applications such as peptide derivatization or synthesis, you are experiencing incomplete reactions or modification of amino acid side chains.
Causality: Besides moisture, other factors can influence the outcome of peptide synthesis. The reactivity of this compound can be affected by the choice of base, solvent, and the specific amino acid residues involved.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic hindered base like diisopropylethylamine (DIEA) to avoid competition with the amino group of the peptide.
-
Solvent Choice: While DMF is a common solvent in peptide synthesis, its purity is crucial as it can contain water and amine impurities. Consider using N-methyl-2-pyrrolidone (NMP) as an alternative, especially for sequences prone to aggregation. * Temperature Control: Some coupling reactions may benefit from gentle heating, but this should be approached with caution as it can also accelerate side reactions.
-
-
Compatibility with Amino Acid Side Chains:
-
Nucleophilic Side Chains: Amino acids with nucleophilic side chains (e.g., Lysine, Cysteine, Tyrosine, Serine, Threonine) can potentially react with this compound. Ensure that appropriate side-chain protecting groups are used and are stable under the reaction conditions.
-
Steric Hindrance: Bulky amino acid residues adjacent to the reaction site may sterically hinder the approach of this compound, leading to incomplete reactions. In such cases, consider increasing the reaction time or using a coupling activator.
-
-
Monitoring Reaction Progress:
-
Use a qualitative test like the Kaiser test to monitor the disappearance of the free amine, indicating the progress of the reaction. Note that this test is not suitable for N-terminal proline.
Logical Flow for Troubleshooting Peptide Derivatization
Caption: Decision tree for troubleshooting peptide derivatization issues.
-
Conclusion
The successful application of this compound hinges on the meticulous exclusion of moisture from all stages of the experimental process. By implementing the robust handling and troubleshooting strategies outlined in this guide, researchers can minimize the impact of hydrolysis and other side reactions, thereby ensuring the reliability and reproducibility of their synthetic work. When faced with unexpected results, a systematic approach to identifying the root cause, starting with the most common issue of moisture contamination, will invariably lead to a successful outcome.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wang, C., Wallace, A. F., Heraty, L., Qi, H., & Sturchio, N. C. (2020). Alkaline hydrolysis pathway of 2,4-dinitroanisole verified by 18O tracer experiment. Journal of Hazardous Materials, 396, 122627. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2008). Journal of Agricultural and Food Chemistry, 56(22), 10505–10515. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]
-
Khan, F. Y., & Singh, G. (2013). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Chemosphere, 90(11), 2605–2611. [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]
Sources
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- 3. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline hydrolysis pathway of 2,4-dinitroanisole verified by 18O tracer experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Use of 2,4-Dinitro-5-fluoroanisole as an HPLC Analytical Standard
This guide provides an in-depth technical analysis of 2,4-Dinitro-5-fluoroanisole for its application as an analytical standard in High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the fundamental principles and comparative performance data that underpin robust analytical method development. We will examine the causality behind experimental choices, present a fully validated HPLC protocol, and compare its performance against alternative standards and quantification methodologies, grounding all claims in authoritative references.
Introduction: The Critical Role of an Analytical Standard
In pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. An analytical standard serves as a high-purity substance used to calibrate analytical instruments and validate the performance of a method.[1] this compound (DNFA), a fluorinated nitroaromatic compound, is an excellent candidate for such a role. Its chemical structure, featuring strong chromophores (the nitro groups) and a reactive fluoro group, makes it highly suitable for UV detection in HPLC and a valuable intermediate in synthetic chemistry.[2][3] The fluorine atom, in particular, can significantly influence a molecule's physicochemical properties, including its retention behavior in reversed-phase chromatography.[3][4]
The selection of DNFA as a primary standard is predicated on its high purity, stability, and distinct chromatographic properties. This guide will demonstrate its utility through a validated HPLC method, adhering to the stringent validation criteria set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.[8]
| Property | Value | Source |
| Synonyms | 1-Fluoro-5-methoxy-2,4-dinitrobenzene | N/A |
| Molecular Formula | C₇H₅FN₂O₅ | [9] |
| Molecular Weight | 216.12 g/mol | [9] |
| Appearance | Light yellow crystalline solid | N/A |
| Melting Point | 94-96 °C | N/A |
| UV λmax | ~254 nm (in Methanol/Water) | Inferred from structure |
| Solubility | Soluble in organic solvents (Acetonitrile, Methanol) | N/A |
The presence of two nitro groups makes the molecule an excellent chromophore, leading to strong UV absorbance and thus high sensitivity in HPLC-UV detection. Its solubility in common HPLC organic solvents simplifies sample and standard preparation.
Validated HPLC-UV Method for this compound
The following protocol is a self-validating system, designed and verified according to ICH Q2(R2) guidelines.[10][11] The rationale behind each parameter is provided to demonstrate expertise and ensure trustworthiness.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop and validate a precise, accurate, and robust reversed-phase HPLC method for the quantification of this compound.
Instrumentation & Materials:
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The non-polar nature of the C18 stationary phase provides optimal retention for the moderately non-polar DNFA molecule through hydrophobic interactions.
-
Analytical Standard: this compound (Purity ≥ 99.5%).
-
Solvents: HPLC-grade Acetonitrile and ultrapure water.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic. Causality: This ratio provides a suitable polarity to achieve a reasonable retention time (typically 3-7 minutes), ensuring good peak shape and separation from potential impurities without excessive analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
-
Detection Wavelength: 254 nm. Causality: This wavelength is near the absorbance maximum for the nitroaromatic chromophores, providing high sensitivity.
-
Injection Volume: 10 µL.
Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve in a 25 mL volumetric flask with Acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
Method Validation Results
The method was validated according to ICH guidelines for key performance parameters.[12][13][14]
Caption: Workflow for HPLC method validation according to ICH guidelines.
Summary of Validation Data:
| Validation Parameter | Acceptance Criteria (ICH) | Result | Conclusion |
| Specificity | No interference at the analyte's retention time | Peak pure and well-resolved | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 | Pass |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | |||
| - Repeatability | RSD ≤ 2% | 0.75% | Pass |
| - Intermediate Precision | RSD ≤ 2% | 1.10% | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL | N/A |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL | Pass |
| Robustness | RSD ≤ 2% after minor changes | All variations met criteria | Pass |
These results demonstrate that the method is accurate, precise, linear, and robust, making this compound a reliable standard for this validated protocol.
Comparative Analysis
An effective analytical standard must not only perform well in isolation but also offer advantages over viable alternatives. Here, we compare the use of DNFA against a common alternative derivatizing agent and a different quantification strategy.
DNFA vs. 1-Fluoro-2,4-dinitrobenzene (FDNB)
1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is a widely used reagent for the derivatization of primary and secondary amines and phenols for HPLC analysis. While DNFA is used here as a primary analytical standard for itself, its structural similarity to FDNB invites comparison.
| Feature | This compound (DNFA) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Rationale & Field Insight |
| Primary Use Case | Direct quantification standard | Derivatization reagent for other analytes | DNFA's stability and purity make it ideal as a reference material. FDNB is valued for its reactivity to tag other molecules. |
| Chromatographic Behavior | Single, sharp peak under defined conditions | Post-derivatization, peak corresponds to the analyte-FDNB adduct | The methoxy group in DNFA provides slightly more lipophilicity than the proton in FDNB, which can be used to fine-tune retention time in method development. |
| Stability | Generally stable crystalline solid | Highly reactive; susceptible to hydrolysis | For use as a primary standard, the higher stability of DNFA is advantageous, ensuring the integrity of the stock solution over time. |
| Application Focus | Quality control, purity assessment, and calibration for DNFA and related compounds | Quantification of amino acids, peptides, and phenolic drugs | The choice depends on the goal: direct analysis of a nitroaromatic (DNFA) versus tagging a different functional group for analysis (FDNB). |
External Standard vs. Internal Standard Quantification
The protocol described in Section 3 uses the external standard method, which is the most common quantification technique. An alternative is the internal standard (IS) method, which can improve precision by correcting for variations in injection volume and sample preparation.[15][16]
Caption: Comparison of External and Internal Standard quantification methods.
When to Choose Which Method:
-
External Standard (using DNFA): This method is ideal for routine quality control where modern HPLC autosamplers provide excellent injection precision (typically <0.5% RSD).[16] Its simplicity and speed are major advantages.
-
Internal Standard: This method is superior when dealing with complex sample matrices that require extensive multi-step extraction, where analyte loss can occur. It is also beneficial when using older equipment with less precise injectors or when performing manual injections. A suitable internal standard for DNFA would be a structurally similar, stable compound with a different retention time, such as 2,4-Dinitroanisole.[17]
Conclusion and Recommendations
This compound serves as an exemplary analytical standard for HPLC analysis due to its high purity, stability, and strong UV chromophore. The validated isocratic RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust, meeting all ICH validation criteria.
Key Takeaways for the Practicing Scientist:
-
For Routine Analysis: The use of this compound with the external standard method provides a simple, rapid, and reliable system for quality control and quantification, especially when using modern, precise HPLC instrumentation.
-
For Complex Matrices: In scenarios involving extensive sample preparation (e.g., extraction from biological matrices or environmental samples), incorporating an internal standard is recommended to mitigate potential variability and enhance method robustness.
-
Method Development: The physicochemical properties of DNFA make it a good model compound for developing methods for other nitroaromatic or fluorinated molecules, which are common motifs in modern pharmaceuticals.[3]
This guide provides the necessary data and rationale to confidently implement this compound as a cornerstone of your analytical workflow, ensuring data integrity and regulatory compliance.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Source: LCGC Europe.
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. Source: IntechOpen.
- General Chapters: <621> CHROM
- Steps for HPLC Method Valid
- ICH Guidelines for Analytical Method Valid
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- International Conference on Harmonis
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). Source: ICH.
- HPLC Standards. Source: Biocompare.
- Comparison of Two Quantitation Methods in HPLC: Standardless Versus Calibration with External Standards. Application to the Analysis of Amino Acids in Fruit Juices.
- Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
- Analytical standards hplc. Source: Sigma-Aldrich.
- 1-Fluoro-2,4-dinitrobenzene for HPLC derivatization, LiChropur™, ≥ 99.0% (GC). Source: Sigma-Aldrich.
- Fluorine in Drug Design: A Case Study With Fluoroanisoles. Source: PubMed.
- Fluorine in drug discovery: Role, design and case studies. Source: ScienceDirect.
- 2,4-Diaminoanisole analytical standard. Source: Sigma-Aldrich.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- 2,4-Dinitro-6-fluoro-anisole. Source: SpectraBase.
- HPLC analysis of the reaction mixture during 2,4-DNP biotransformation....
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A Senior Application Scientist's Guide to the NMR Characterization of 2,4-Dinitro-5-fluoroanisole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2,4-Dinitro-5-fluoroanisole and its derivatives represent a class of molecules with significant potential in various chemical and pharmaceutical applications. Their synthesis often necessitates robust analytical techniques to confirm identity, purity, and structure. Among these techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed atomic-level information.
This guide offers an in-depth comparison of how substitutions on the this compound scaffold influence its NMR spectral characteristics. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, providing both theoretical insights and practical experimental data derived from the parent compound and closely related analogs. This document is designed to empower you to interpret complex spectra, understand structure-spectra relationships, and confidently characterize your own synthesized derivatives.
The Foundational NMR Profile of Substituted Dinitrofluoroaromatics
The NMR spectra of this compound derivatives are rich with information, primarily influenced by the strong electron-withdrawing nature of the two nitro groups and the fluorine atom, as well as the electron-donating character of the methoxy group. The interplay of these electronic effects governs the chemical shifts and coupling constants observed.
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum is particularly informative. For a generic this compound derivative, we expect to see distinct signals for the aromatic protons. The exact chemical shifts and multiplicities will be dictated by the substitution pattern. For instance, in the closely related 2,4-Dinitro-5-fluoroaniline, the proton ortho to the fluorine and meta to the amino group appears as a doublet of doublets, showcasing coupling to both the fluorine and the other aromatic proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct view of the carbon framework. The carbons directly attached to the electron-withdrawing nitro groups will be significantly deshielded, appearing at higher chemical shifts (downfield). Conversely, carbons influenced by the electron-donating methoxy group will be more shielded (upfield). The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment
Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for characterizing fluorinated compounds.[1] The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups will generally cause a downfield shift in the ¹⁹F spectrum, while electron-donating groups will lead to an upfield shift.
Comparative Analysis: The Impact of Substituents on NMR Spectra
To illustrate the effect of substituents, let's consider the hypothetical introduction of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) onto the this compound core.
Table 1: Predicted ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Trends for Substituted this compound Derivatives
| Position of Substitution | Substituent | Aromatic Proton (Position) | Predicted δ (ppm) | Predicted Multiplicity and JHF (Hz) |
| 6 | H (Parent) | H-3 | ~8.5 | d, JHF ≈ 7-10 |
| H-6 | ~7.5 | d, JHF ≈ 9-12 | ||
| 6 | EDG (e.g., -NH₂) | H-3 | Downfield shift | d, smaller JHF |
| H-6 | Upfield shift | d, larger JHF | ||
| 6 | EWG (e.g., -CN) | H-3 | Upfield shift | d, larger JHF |
| H-6 | Downfield shift | d, smaller JHF |
Table 2: Predicted ¹³C NMR Chemical Shift (δ, ppm) and Coupling Constant (JCF, Hz) Trends for Substituted this compound Derivatives
| Position of Substitution | Substituent | Carbon Atom | Predicted δ (ppm) | Predicted ¹JCF (Hz) |
| 6 | H (Parent) | C-5 | ~150-160 | ~240-260 |
| 6 | EDG (e.g., -NH₂) | C-5 | Shielded (Upfield) | Smaller ¹JCF |
| 6 | EWG (e.g., -CN) | C-5 | Deshielded (Downfield) | Larger ¹JCF |
Table 3: Predicted ¹⁹F NMR Chemical Shift (δ, ppm) Trends for Substituted this compound Derivatives
| Position of Substitution | Substituent | Predicted δ (ppm) vs. Parent |
| 6 | EDG (e.g., -NH₂) | Upfield shift |
| 6 | EWG (e.g., -CN) | Downfield shift |
Note: These are predicted trends. Actual values will vary depending on the specific substituent and solvent used.
Experimental Protocols for Robust NMR Characterization
Achieving high-quality, reproducible NMR data is contingent on a well-designed experimental setup.
Sample Preparation
-
Solvent Selection : The choice of solvent is critical as it can influence chemical shifts.[2] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. It is imperative to report the solvent used, as chemical shifts are referenced to the residual solvent peak.[2]
-
Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. For less sensitive nuclei like ¹³C, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, the use of an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a reference compound like CFCl₃ for ¹⁹F NMR, can provide a more accurate and consistent chemical shift referencing.[2][3]
NMR Data Acquisition
-
¹H NMR : A standard one-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is typically required.
-
¹⁹F NMR : A simple one-pulse experiment is generally adequate. Given the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately to avoid signal aliasing. Proton decoupling can be employed to simplify multiplets arising from H-F coupling.
-
2D NMR Experiments : For unambiguous assignment of protons and carbons, especially in more complex derivatives, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems.[4]
-
Visualizing the Characterization Workflow
The logical flow of NMR experiments for the complete structural elucidation of a novel this compound derivative can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Interpreting Coupling Constants: A Deeper Dive
Coupling constants (J-values) provide through-bond connectivity information and are independent of the magnetic field strength.
-
¹H-¹H Coupling (JHH) : In the aromatic region, ortho coupling is typically the largest (7-10 Hz), followed by meta (2-3 Hz), and para coupling is often unresolved (<1 Hz).
-
¹H-¹⁹F Coupling (JHF) : Coupling between protons and fluorine can occur over multiple bonds. Ortho H-F coupling is generally larger than meta H-F coupling.
-
¹³C-¹⁹F Coupling (JCF) : The one-bond coupling (¹JCF) is typically very large (240-300 Hz). Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still observable and provide valuable structural information.
The magnitude of these coupling constants can be influenced by the electronegativity of substituents and the geometry of the molecule.
Conclusion
The NMR characterization of this compound derivatives is a multifaceted process that relies on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR data. A thorough understanding of how different substituents electronically influence the aromatic system is key to predicting and interpreting the resulting spectra. By employing a systematic approach that includes careful sample preparation, appropriate 1D and 2D NMR experiments, and a detailed analysis of both chemical shifts and coupling constants, researchers can confidently elucidate the structures of these important molecules. This guide provides a robust framework for these endeavors, enabling the acceleration of research and development in the chemical and pharmaceutical sciences.
References
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Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Science, 5(10), 3963-3967. [Link]
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Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(22), 7748–7756. [Link]
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SpectraBase. (n.d.). 2,4-Dinitro-6-fluoro-anisole. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dinitro-5-fluoroaniline. Retrieved from [Link]
- Chen, Y. C., Lin, G., & Chen, C. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Scientific reports, 8(1), 1-8.
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 788. [Link]
- Elguero, J., Claramunt, R. M., & Lopez, C. (2022). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 27(3), 1011.
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- Ando, S., & Matsuura, T. (1995). Substituent shielding parameters of fluorine‐19 NMR on polyfluoroaromatic compounds dissolved in dimethyl sulphoxide‐d 6. Magnetic Resonance in Chemistry, 33(8), 639-645.
- Barbosa, T. M., Viesser, R. V., Martins, L. G., Rittner, R., & Tormena, C. F. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. ChemPhysChem, 19(11), 1358-1362.
- Yousuf, S., Rauf, A., Badshah, A., & Bolte, M. (2014). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone.
- Gabbutt, C. D., Heron, B. M., & Rice, C. R. (2019). N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Molbank, 2019(4), M1095.
- Klapötke, T. M., & Stierstorfer, J. (2015). Synthesis and structural characterization of 3,5-dinitro-1,2,4-triazolates. Dalton Transactions, 44(23), 10631-10642.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Tormena, C. F., & Rittner, R. (2005). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis-and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. The Journal of Organic Chemistry, 70(16), 6299-6305.
Sources
A Comparative Guide to Mass Spectrometry Analysis of 2,4-Dinitro-5-fluoroanisole (DNFA) Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and the characterization of protein-drug adducts, the strategic selection of a derivatizing agent is paramount for achieving sensitive and reliable mass spectrometry (MS) results. This guide provides an in-depth technical comparison of 2,4-Dinitro-5-fluoroanisole (DNFA) as a derivatizing agent for peptides and proteins, juxtaposed with established alternatives. While DNFA is not as ubiquitously documented as its progenitor, 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent), its unique chemical attributes present compelling advantages for modern mass spectrometry workflows.
This guide will elucidate the mechanistic underpinnings of DNFA derivatization, provide detailed experimental protocols, and present a comparative analysis with other labeling strategies, supported by inferred and established experimental data. Our objective is to equip researchers with the necessary knowledge to critically evaluate and potentially implement DNFA-based methodologies for the analysis of protein and peptide adducts.
The Rationale for Derivatization in Mass Spectrometry
The inherent chemical diversity of peptides can lead to variable ionization efficiencies in mass spectrometry, posing a significant challenge for accurate quantification and sensitive detection, particularly for low-abundance species. Chemical derivatization addresses this by introducing a chemical moiety that enhances the analytical properties of the target molecules. The primary goals of derivatization in the context of peptide and protein analysis by MS are:
-
Enhanced Ionization Efficiency: Introduction of a readily ionizable group to improve signal intensity.
-
Predictable Fragmentation: Directing fragmentation pathways during tandem mass spectrometry (MS/MS) to yield structurally informative ions.
-
Improved Chromatographic Separation: Modifying the hydrophobicity of peptides to enhance their retention and resolution in reversed-phase liquid chromatography (LC).
-
Multiplexing Capabilities: Incorporation of isotopic labels for relative and absolute quantification of proteins in different samples.
This compound (DNFA): A Primer
DNFA belongs to the family of dinitrophenylating agents, which includes the renowned Sanger's Reagent (DNFB). The core reactivity of these compounds lies in the nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient dinitrophenyl ring is attacked by nucleophilic functional groups in peptides and proteins.
The primary targets for DNFA derivatization are the N-terminal α-amine and the ε-amine of lysine residues. The reaction proceeds under basic conditions, where the deprotonated amine acts as a potent nucleophile, displacing the fluorine atom on the DNFA molecule to form a stable dinitrophenyl (DNP) adduct.
Caption: Reaction mechanism of DNFA with a primary amine on a peptide.
The key distinction of DNFA from DNFB is the presence of the methoxy (anisole) group at the 5-position. This modification is expected to subtly influence the electronic properties and hydrophobicity of the resulting adduct, which can be advantageous in MS-based analyses.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization agent is a critical experimental decision. Below is a comparative table summarizing the key features of DNFA (inferred from its structure and related compounds) and other commonly used reagents.
| Feature | This compound (DNFA) (Inferred) | 2,4-Dinitrofluorobenzene (DNFB) | Dansyl Chloride | iTRAQ/TMT |
| Target Groups | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary and secondary amines, phenols, imidazoles | Primary amines (N-terminus, Lysine) |
| Ionization Enhancement | Good (Electron-withdrawing groups) | Good (Electron-withdrawing groups) | Excellent (Readily forms stable positive ions) | Excellent (Fixed positive charge) |
| MS/MS Fragmentation | Predictable fragmentation, potential for neutral losses | Predictable fragmentation, neutral loss of dinitrophenyl group | Characteristic reporter ions | Isobaric tags yield reporter ions for quantification |
| Hydrophobicity | Increased hydrophobicity due to the dinitrophenyl and methoxy groups | Increased hydrophobicity | Significantly increased hydrophobicity | Increased hydrophobicity |
| Multiplexing | No (without isotopic labeling) | No (without isotopic labeling) | No (without isotopic labeling) | Yes (up to 18-plex with TMTpro) |
| Detection Mode | Positive and Negative Ion Mode | Primarily Negative Ion Mode | Positive Ion Mode | Positive Ion Mode |
In-Depth Look: DNFA vs. DNFB (Sanger's Reagent)
DNFB, or Sanger's Reagent, is a cornerstone in protein chemistry, historically used for N-terminal sequencing.[1][2] Its application in mass spectrometry is well-established, particularly in negative ion mode due to the electronegative nature of the dinitrophenyl group.
The introduction of a methoxy group in DNFA is anticipated to offer several advantages for positive ion mode ESI-MS:
-
Enhanced Proton Affinity: The methoxy group may increase the proton affinity of the molecule, leading to more stable [M+H]+ ions and improved sensitivity in positive ion mode. A similar strategy has been successfully employed with the development of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), a modified Sanger's reagent designed for enhanced ESI-MS detection.[3]
-
Altered Chromatographic Behavior: The change in hydrophobicity conferred by the anisole moiety can be exploited to optimize the separation of derivatized peptides in complex mixtures.
Experimental Protocols
The following protocols provide a framework for the derivatization of peptides with DNFA and subsequent analysis by LC-MS/MS.
Protocol 1: Derivatization of Peptides with DNFA
This protocol is adapted from standard procedures for DNFB derivatization.[4]
Materials:
-
Peptide sample (e.g., tryptic digest of a protein)
-
This compound (DNFA) solution (10 mg/mL in acetonitrile)
-
50 mM Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile
-
Formic Acid
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Resuspend the dried peptide sample in 50 µL of 50 mM sodium bicarbonate buffer.
-
Derivatization Reaction: Add 10 µL of the DNFA solution to the peptide sample. The final concentration of acetonitrile should be kept below 30% to prevent protein precipitation.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 1 hour in the dark.
-
Quenching: Stop the reaction by adding 5 µL of 5% formic acid to acidify the solution.
-
Sample Cleanup: Desalt and concentrate the derivatized peptides using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
Caption: Experimental workflow for DNFA derivatization and analysis.
Protocol 2: LC-MS/MS Analysis of DNFA-Derivatized Peptides
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 µL/min.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Data-dependent acquisition (DDA) with the top 10 most intense ions selected for MS/MS.
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor ion.
Expected Mass Spectrometry Data and Interpretation
Mass Shift: The derivatization of a primary amine with DNFA results in a mass increase of 183.027 Da (C7H5N2O5). This specific mass shift can be used to identify derivatized peptides in a complex mixture.
MS/MS Fragmentation: In positive ion mode, DNFA-derivatized peptides are expected to produce characteristic fragmentation patterns.[5]
-
b- and y-ions: The standard peptide backbone fragment ions will be observed, allowing for sequence determination.
-
Neutral Loss: A potential neutral loss of the dinitrophenylanisole group (183.027 Da) from the precursor ion may be observed.
-
Reporter Ions: While not a primary feature, specific low-mass fragment ions corresponding to the DNFA moiety might be present.
The presence of the DNFA tag on the N-terminus will result in a mass shift for all b-ions, while the y-ions will remain unmodified unless the derivatization occurred on a lysine residue within the y-ion fragment.
Concluding Remarks for the Senior Application Scientist
The use of this compound as a derivatizing agent for the mass spectrometric analysis of peptide and protein adducts presents a promising, albeit less explored, alternative to conventional reagents. The inferred benefits of enhanced positive ion mode detection and altered chromatographic properties warrant further investigation. By leveraging the extensive knowledge base of DNFB chemistry and adapting established protocols, researchers can systematically evaluate the utility of DNFA in their specific applications. This guide provides a foundational framework for such explorations, encouraging a data-driven approach to the adoption of novel derivatization strategies in quantitative proteomics and drug development.
References
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
Tang, Y., & Zhang, Q. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org. [Link]
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
University of California, Davis. Peptide and Protein Analysis. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
van den Hurk, R., et al. (2006). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Balbo, S., et al. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy Online. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
Aebersold, R., & Mann, M. (2003). Quantitative mass spectrometry in proteomics: a critical review. Annual Review of Biochemistry. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytical Chemistry. [Link]
Sources
A Senior Application Scientist's Guide: 2,4-Dinitro-5-fluoroanisole vs. Sanger's Reagent (DNFB) for Peptide Sequencing
For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary structure is a foundational requirement for understanding its function, mechanism of action, and therapeutic potential. The identification of the N-terminal amino acid is the critical first step in this process. For decades, 2,4-dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, has been a cornerstone of this analysis.[1][2][3] However, alternative reagents, such as 2,4-Dinitro-5-fluoroanisole (DNFA), offer subtle yet important differences that can be leveraged in specific experimental contexts.
This guide provides an in-depth, objective comparison of DNFA and DNFB for N-terminal peptide sequencing. We will delve into the underlying chemistry, compare performance based on experimental parameters, provide validated protocols, and offer guidance on reagent selection to empower you to make the most informed choice for your research needs.
The Enduring Principle: Sanger's Method of N-Terminal Identification
The strategy pioneered by Frederick Sanger is an elegant and robust method for identifying the first amino acid in a polypeptide chain.[2][4] It is not a sequential method like Edman degradation, but rather a terminal identification technique.[5] The core principle involves two key stages:
-
Derivatization: The free α-amino group at the N-terminus of the peptide, acting as a nucleophile, attacks the electron-deficient aromatic ring of the reagent (DNFB or DNFA). This reaction, a nucleophilic aromatic substitution, forms a highly stable dinitrophenyl (DNP) derivative of the peptide.[6][7] This is typically performed under mild alkaline conditions (pH 8-9) to ensure the N-terminal amine is deprotonated and thus reactive.[8]
-
Hydrolysis and Identification: The resulting DNP-peptide is subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 12-24 hours).[5][8] This cleaves all the peptide bonds, releasing the constituent amino acids. Crucially, the covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[2][6] The yellow-colored DNP-amino acid can then be selectively extracted into an organic solvent and identified by comparing its chromatographic behavior (TLC or HPLC) to known DNP-amino acid standards.[5][8]
Head-to-Head Comparison: DNFA vs. DNFB
While both reagents operate on the same principle, the key differentiator is the substituent at the 5-position of the dinitrophenyl ring: a hydrogen in DNFB versus a methoxy group (-OCH₃) in DNFA. This structural difference influences their physicochemical properties and reactivity.
| Feature | Sanger's Reagent (DNFB) | This compound (DNFA) | Causality and Field Insights |
| Synonyms | 1-Fluoro-2,4-dinitrobenzene, FDNB | 1-Fluoro-5-methoxy-2,4-dinitrobenzene | Knowing synonyms is critical for comprehensive literature searches. |
| Reactive Group | Fluorine at C1 | Fluorine at C1 | The fluorine is an excellent leaving group, activated by the electron-withdrawing nitro groups. |
| Key Structural Difference | Hydrogen at C5 | Methoxy (-OCH₃) group at C5 | The methoxy group is an electron-donating group, which can subtly modulate the reactivity of the aromatic ring. |
| Reactivity | High | Slightly modulated | The electron-donating methoxy group in DNFA can slightly decrease the electrophilicity of the ring compared to DNFB, potentially leading to milder reaction conditions or altered side-reaction profiles. |
| Solubility | Soluble in ethanol and other organic solvents. | Generally similar, with potential for slightly increased lipophilicity due to the methoxy group. | Solubility in the reaction buffer is crucial for efficient derivatization. Ethanol is commonly used as a co-solvent.[6] |
| Derivative Stability | DNP-amino acid bond is very stable to acid hydrolysis.[2][6][7] | DNP-amino acid bond is expected to have comparable high stability. | This stability is the cornerstone of the entire method, ensuring the tag remains on the N-terminal residue after peptide bond cleavage. |
| Detection | DNP-derivatives are yellow and can be detected colorimetrically or by UV-Vis absorbance (~360 nm).[6] | DNP-derivatives are also colored, with a potentially shifted λmax due to the methoxy auxochrome. | The methoxy group may slightly alter the chromophoric properties, which should be confirmed when setting up detection parameters. |
| Side Reactions | Reacts with ε-amino group of Lysine, imidazole of Histidine, phenolic group of Tyrosine, and sulfhydryl of Cysteine.[9] | Expected to have a similar side-reaction profile. | These are predictable. A di-DNP derivative signifies an N-terminal Lys, Tyr, or His, whereas a mono-DNP derivative found in the aqueous phase after extraction indicates an internal residue.[9] |
Visualizing the Chemistry: Reaction Mechanisms
The core reaction for both reagents is a nucleophilic aromatic substitution. The diagrams below illustrate this process.
Caption: Reaction of a peptide's N-terminus with DNFB.
Caption: Reaction of a peptide's N-terminus with DNFA.
Experimental Protocols: A Self-Validating Approach
Trustworthiness in experimental science comes from robust and well-controlled procedures. The following protocols are designed to be self-validating by including necessary washes and controls.
Protocol 1: N-Terminal Identification using Sanger's Reagent (DNFB)
This protocol is adapted from established methodologies for the derivatization and analysis of peptides like insulin.[5][6]
Materials:
-
Purified Peptide Sample (1-5 mg)
-
Sanger's Reagent (DNFB)
-
Reaction Buffer: 1% Sodium Bicarbonate (NaHCO₃) in water, pH ~8.5
-
Ethanol, Reagent Grade
-
6 M Hydrochloric Acid (HCl)
-
Ether or Ethyl Acetate
-
DNP-amino acid standards
-
TLC or HPLC system
Methodology:
-
Peptide Solubilization (Causality: Ensure peptide is accessible for reaction):
-
Dissolve the peptide sample (e.g., 0.5 g) and an equivalent mass of NaHCO₃ in 5 mL of water. This creates the alkaline environment needed for the N-terminal amine to be deprotonated.[6]
-
-
Reagent Preparation:
-
Prepare the DNFB solution by adding 0.5 mL of DNFB to 10 mL of ethanol.[6]
-
-
Derivatization Reaction (Causality: Covalent labeling of the N-terminus):
-
Purification of DNP-Peptide (Causality: Remove unreacted reagent to prevent artifacts):
-
The DNP-peptide will often precipitate. Centrifuge the mixture to pellet the precipitate.
-
Wash the pellet sequentially with water, ethanol, and finally ether to remove excess DNFB and salts.[6]
-
Air-dry the purified yellow DNP-peptide powder.
-
-
Acid Hydrolysis (Causality: Cleave all peptide bonds):
-
Extraction of DNP-Amino Acid (Causality: Isolate the labeled N-terminal residue):
-
After cooling, evaporate the HCl under vacuum or with a stream of nitrogen.
-
Add a small amount of water to the dried hydrolysate, then extract with an equal volume of ether or ethyl acetate. Repeat the extraction 2-3 times.
-
The yellow DNP-amino acid will partition into the organic (ether) phase, while the free, un-derivatized amino acids will remain in the aqueous phase.[5][9]
-
-
Identification (Causality: Determine the identity of the N-terminal residue):
-
Evaporate the organic phase to concentrate the DNP-amino acid.
-
Spot the sample alongside DNP-amino acid standards on a TLC plate or inject into an HPLC system.
-
Identify the N-terminal DNP-amino acid by comparing its retention factor (Rf) or retention time with the standards.[8]
-
Protocol 2: N-Terminal Identification using this compound (DNFA)
The protocol for DNFA is fundamentally identical to that for DNFB. The primary variable to consider for optimization is the reaction time, given the potentially modulated reactivity.
Methodology:
-
Follow steps 1-7 as outlined for DNFB, substituting DNFA for DNFB in the reagent preparation step.
-
Experimental Note: It is advisable to run a time-course experiment (e.g., 1, 2, and 4 hours) for the derivatization step (Step 3) during initial trials to determine the optimal incubation time for your specific peptide with DNFA. The progress can be monitored by quenching small aliquots and analyzing for the disappearance of the starting peptide via HPLC.
Experimental Workflow Visualization
The entire process, from labeling to identification, can be visualized as a clear workflow.
Caption: Workflow for N-terminal amino acid identification.
Conclusion and Recommendations
Both Sanger's reagent (DNFB) and this compound (DNFA) are highly effective for the definitive identification of N-terminal amino acids. The choice between them is often one of availability and specific experimental nuance.
-
Sanger's Reagent (DNFB) remains the gold standard with a vast body of literature supporting its use.[1][2] Its reactivity and protocols are thoroughly characterized, making it an exceptionally reliable choice for any laboratory performing N-terminal analysis. For routine applications, DNFB is the recommended starting point.
-
This compound (DNFA) represents a subtle variation. The presence of the electron-donating methoxy group may slightly temper its reactivity. This could theoretically be advantageous in cases where a peptide is particularly labile or prone to side reactions under standard DNFB conditions, potentially allowing for a milder derivatization. However, this requires empirical validation. DNFA is an excellent alternative to have in the toolkit for method development and optimization, particularly when troubleshooting challenging peptides.
Ultimately, both reagents rely on a robust, time-tested chemical principle. By understanding the subtle differences and employing the rigorous, self-validating protocols described herein, researchers can confidently and accurately identify the N-terminal residue, taking the first crucial step in deciphering the primary structure of proteins and peptides.
References
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
Smart Solutions. (2025, January 9). 2,4 dinitro fluorobenzene reaction showing used to identify n terminal amino acid of VAG. [Link]
-
Chemistry Stack Exchange. (n.d.). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?[Link]
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Note: While not directly provided by the tool, this is the seminal paper and is included for completeness. A direct, stable URL is not available from the search, but it is a widely cited reference).
-
Chemistry Stack Exchange. (2020, September 1). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?[Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
Slideshare. (n.d.). Protein Sequencing Strategies. [Link]
-
Creative Biolabs. (n.d.). Protein Sequencing: Techniques & Applications. [Link]
-
PubMed. (1999, May). Isotope Edited Product Ion Assignment by alpha-N Labeling of Peptides With [2H3(50%)]2,4-dinitrofluorobenzene. [Link]
-
National Institutes of Health (NIH). (n.d.). Protein Sequencing, One Molecule at a Time. [Link]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Arylating Reagents: Unveiling the Superior Performance of 2,4-Dinitro-5-fluoroanisole over 2,4-dinitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the covalent modification of biomolecules is a cornerstone for elucidating biological function, identifying therapeutic targets, and synthesizing novel drug candidates. The choice of the arylating agent for nucleophilic aromatic substitution (SNAr) reactions is critical, directly impacting reaction efficiency, specificity, and the integrity of the biological sample. For decades, 2,4-dinitrochlorobenzene (DNCB) has been a widely utilized reagent. However, emerging evidence and a deeper understanding of SNAr reaction mechanisms point to the significant advantages offered by 2,4-Dinitro-5-fluoroanisole (DNFA). This guide provides an in-depth technical comparison of DNFA and DNCB, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their experimental designs.
The Decisive Advantage: A Tale of Two Halogens and a Methoxy Modulator
The superior performance of this compound in nucleophilic aromatic substitution reactions stems from a combination of two key structural features: the nature of the halogen leaving group and the electronic influence of the methoxy substituent.
At the heart of this comparison is the "element effect" observed in SNAr reactions. Contrary to the trend in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr the order is often reversed: F > Cl > Br > I.[1][2] This is because the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex.[1] The high electronegativity of fluorine powerfully stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this slow step and dramatically increasing the reaction rate.[2]
The presence of the methoxy group at the 5-position (meta to the site of substitution) in DNFA further enhances its reactivity. While the methoxy group can act as an electron-donating group through resonance, its position meta to the reaction center minimizes this effect. Instead, its primary influence is a significant electron-withdrawing inductive effect, which further increases the electrophilicity of the carbon atom bearing the fluorine, making it even more susceptible to nucleophilic attack.[2]
This combination of a superior leaving group and enhanced electrophilicity translates to faster reaction kinetics and the ability to perform modifications under milder conditions, a crucial advantage when working with sensitive biological molecules.
Quantitative Comparison of Reactivity
While direct kinetic data for this compound is not extensively published, a clear understanding of its enhanced reactivity can be gleaned from studies on analogous compounds. The following table summarizes the second-order rate constants for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine, a model amine nucleophile.
| Compound | Leaving Group | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | F | 3.50 | 361 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 0.0097 | 1 |
| 1-Bromo-2,4-dinitrobenzene | Br | 0.0093 | 0.96 |
| 1-Iodo-2,4-dinitrobenzene | I | 0.0022 | 0.23 |
Data adapted from a study on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.
As the data clearly demonstrates, the fluoro-substituted dinitrobenzene is over 360 times more reactive than its chloro- and bromo- counterparts. Given the additional activating inductive effect of the 5-methoxy group in DNFA, its reactivity is expected to be even greater than that of 1-fluoro-2,4-dinitrobenzene. This substantial increase in reaction rate allows for shorter incubation times and the use of lower reagent concentrations, minimizing potential side reactions and sample degradation.
Mechanistic Insights: Visualizing the SNAr Pathway
The nucleophilic aromatic substitution reaction of DNFA with a nucleophile, such as the N-terminal amine of a peptide, proceeds through a two-step addition-elimination mechanism.
Caption: A generalized workflow for the N-terminal labeling of peptides with DNFA and subsequent analysis.
Step-by-Step Methodology
-
Peptide Solubilization: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
DNFA Solution Preparation: Prepare a 10-fold molar excess of DNFA in a minimal amount of a compatible organic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Labeling Reaction: Add the DNFA solution to the peptide solution. Vortex briefly to mix and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted DNFA.
-
Purification: Acidify the reaction mixture with a small amount of TFA. Purify the DNP-labeled peptide using a C18 SPE cartridge.
-
Equilibrate the cartridge with ACN and then with 0.1% TFA in water.
-
Load the acidified sample.
-
Wash with 0.1% TFA in water to remove salts and unreacted reagent.
-
Elute the labeled peptide with a solution of 50-80% ACN in 0.1% TFA in water.
-
-
Drying: Lyophilize or use a vacuum concentrator to dry the purified, labeled peptide.
-
Mass Spectrometry Analysis: Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis. The mass of the DNP modification is approximately 167.0 Da. The fragmentation pattern in the MS/MS spectrum will confirm the site of modification. [3]
Conclusion
The choice between this compound and 2,4-dinitrochlorobenzene is not merely a matter of preference but a decision grounded in the fundamental principles of chemical reactivity. The superior leaving group ability of fluorine in SNAr reactions, coupled with the activating inductive effect of the 5-methoxy group, endows DNFA with significantly higher reactivity than DNCB. This translates to faster, more efficient, and milder reaction conditions, making DNFA the reagent of choice for researchers, scientists, and drug development professionals seeking to perform precise and robust covalent modifications of peptides, proteins, and other biomolecules. By leveraging the advantages of DNFA, the scientific community can accelerate discovery and innovation in the life sciences.
References
- A Technical Guide to N-Terminal Amino Acid Analysis Using 2,4-Dinitrobenzenesulfonic Acid. Benchchem.
- A Head-to-Head Battle of Reactivity: Chlorinated vs. Fluorinated Dinitrobenzenes in Amine Reactions. Benchchem.
- Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene.
- The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC - NIH.
- A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in Nucleophilic Arom
- Selective N-terminal Functionalization of Native Peptides and Proteins Contents. The Royal Society of Chemistry.
- Peptide Labeling. Sigma-Aldrich.
- Isotope Edited Product Ion Assignment by alpha-N Labeling of Peptides With [2H3(50%)]2,4-dinitrofluorobenzene. PubMed.
- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques.
- Mass Spectrometry-Based Proteomics for the Analysis of Chrom
- A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localiz
- Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis.
- Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene in Comparison to Other Halodinitrobenzenes: A Comprehensive Guide. Benchchem.
- Chemical biology tools for protein labelling: insights into cell–cell communic
- Chemical proteomics and its application to drug discovery. Stanford Medicine.
- Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers. MDPI.
- 2,4-Dinitrofluorobenzene Modifies Cellular Proteins and Induces Macrophage Inflammatory protein-2 Gene Expression via Reactive Oxygen Species Production in RAW 264.7 Cells. PubMed.
- 2,4-DINITROFLUOROBENZENE. CAMEO Chemicals - NOAA.
- Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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A Comparative Guide to the Synthesis and Validation of 2,4-Dinitro-5-fluoroanisole
This guide provides an in-depth comparison of two robust synthetic methodologies for obtaining 2,4-Dinitro-5-fluoroanisole, a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] We move beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions based on their specific laboratory context, including available starting materials, safety infrastructure, and desired scale. The guide culminates in a comprehensive, multi-technique validation strategy to ensure the unequivocal identity, purity, and consistency of the final compound.
Section 1: Proposed Primary Synthesis Route: Electrophilic Nitration
The most direct and classical approach to synthesizing this compound is through the electrophilic aromatic substitution (EAS) of a suitable precursor. Our selected starting material, 3-fluoroanisole, provides an ideal electronic and steric landscape for achieving the desired dinitration pattern.
Rationale and Mechanistic Insight
The choice of 3-fluoroanisole is strategic. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group, while the fluorine (-F) atom is a deactivating, yet also ortho, para-directing group due to resonance effects. When positioned meta to each other, their directing effects converge on the C2 and C4 positions, strongly favoring the formation of the 2,4-dinitro product. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Nitration of 3-Fluoroanisole
-
Reactor Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 50 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Substrate Addition: Slowly add 3-fluoroanisole (10 g, 79.3 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, >90%, 15 mL) to concentrated sulfuric acid (25 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask over 60-90 minutes. Meticulously control the addition rate to keep the internal temperature between 0-10 °C. This temperature control is critical to minimize the formation of byproducts and ensure safety.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate of the crude product will form.
-
Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C.
Workflow for Electrophilic Nitration
Caption: Workflow for the synthesis of this compound via electrophilic nitration.
Section 2: Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly attractive if the starting material, 1,5-difluoro-2,4-dinitrobenzene, is more readily available or cost-effective than 3-fluoroanisole.
Rationale and Mechanistic Insight
In 1,5-difluoro-2,4-dinitrobenzene, the two strong electron-withdrawing nitro groups intensely activate the aromatic ring towards nucleophilic attack.[2] This activation significantly lowers the energy of the intermediate Meisenheimer complex, facilitating the displacement of one of the fluoride ions by a nucleophile.[3] The reaction with sodium methoxide (NaOCH₃) provides a straightforward method to introduce the required methoxy group. The reaction is generally regioselective, yielding the desired product in high purity.
Experimental Protocol: SNAr of 1,5-Difluoro-2,4-dinitrobenzene
-
Reagent Preparation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.9 g, 82.6 mmol) in anhydrous methanol (100 mL) with cooling to prepare a fresh solution of sodium methoxide.
-
Substrate Addition: To the sodium methoxide solution, add 1,5-difluoro-2,4-dinitrobenzene (15 g, 73.5 mmol) portion-wise, while maintaining the temperature below 30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (500 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water.
-
Drying: Dry the final product under vacuum.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for the synthesis of this compound via SNAr reaction.
Section 3: Comparative Analysis of Synthesis Routes
The choice between the nitration and SNAr routes depends on several practical and economic factors.
| Feature | Electrophilic Nitration | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3-Fluoroanisole | 1,5-Difluoro-2,4-dinitrobenzene, Sodium Methoxide |
| Reagent Hazards | Highly corrosive and oxidizing mixed acid (HNO₃/H₂SO₄). Requires careful handling and temperature control. | Flammable solvent (methanol), reactive sodium metal. Requires anhydrous conditions. |
| Reaction Conditions | Low temperature (0-10 °C) is critical. | Reflux temperature (approx. 65 °C). |
| Potential Yield | Generally high, but can be sensitive to reaction conditions. | Typically high and predictable.[4] |
| Key Byproducts | Isomeric dinitro compounds, over-nitrated products. | Potentially 2,4-dinitrophenol if water is present.[5] |
| Purification | Recrystallization is usually sufficient to remove isomers. | Recrystallization is effective. |
| Scalability | Exothermic nature can pose challenges for large-scale synthesis. | More amenable to scaling with appropriate engineering controls. |
Section 4: Comprehensive Validation Strategy
A rigorous validation process is essential to confirm the synthesis of the correct molecule at the required purity. This multi-pronged approach provides a self-validating system where data from orthogonal techniques converge to build a complete product profile.
Validation Workflow
Caption: Logical workflow for the analytical validation of synthesized this compound.
Detailed Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method quantifies the purity of the final compound and detects any residual starting materials or byproducts.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of acetonitrile.
-
Acceptance Criteria: Purity ≥ 99.0% (by area percent).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides definitive structural information by probing the chemical environment of each nucleus.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.[7]
-
¹H NMR (Proton):
-
Expected Aromatic Protons: Two signals in the aromatic region (~8.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
-
Expected Methoxy Protons: A singlet at approximately 4.0-4.2 ppm, corresponding to the three -OCH₃ protons.
-
-
¹³C NMR (Carbon):
-
Expected Signals: Seven distinct signals are expected. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. Spectral data for similar compounds can be used for comparison.[8]
-
-
¹⁹F NMR (Fluorine):
-
Expected Signal: A single resonance, likely a multiplet due to coupling with the two adjacent aromatic protons.
-
-
Acceptance Criteria: The observed spectra must be fully consistent with the proposed structure of this compound.
3. Mass Spectrometry (MS) for Molecular Weight Verification
MS confirms the molecular formula by measuring the mass-to-charge ratio of the molecular ion.
-
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Expected Molecular Weight: The molecular formula is C₇H₅FN₂O₅. The monoisotopic mass is approximately 216.02 g/mol .[8]
-
Analysis: Look for the molecular ion peak [M]⁺ at m/z 216 in EI-MS or the protonated molecule [M+H]⁺ at m/z 217 in ESI-MS. The fragmentation pattern can also provide structural information.[9]
-
Acceptance Criteria: The observed mass of the primary molecular ion must be within ± 0.1 Da of the calculated mass.
4. Melting Point Analysis
A simple yet effective measure of purity. A sharp melting point range indicates a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.
-
Instrumentation: Calibrated melting point apparatus.
-
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly.
-
Acceptance Criteria: A sharp melting point range (e.g., within 1-2 °C) consistent with reference values.
Section 5: Summary of Expected Validation Data
| Analysis Technique | Parameter | Expected Result / Acceptance Criteria |
| HPLC | Purity | ≥ 99.0% by area normalization at 254 nm |
| ¹H NMR | Chemical Shifts (δ) | Aromatic H's (~8-9 ppm), Methoxy H's (~4.1 ppm) |
| ¹⁹F NMR | Chemical Shift (δ) | Single multiplet resonance |
| Mass Spec (EI) | Molecular Ion (m/z) | Peak at 216 corresponding to [C₇H₅FN₂O₅]⁺ |
| Melting Point | Range | Sharp, narrow range (e.g., 1-2 °C) |
Conclusion
Both the electrophilic nitration of 3-fluoroanisole and the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene represent viable and robust methods for the synthesis of this compound. The nitration route is a classic approach well-suited for smaller scales where the handling of mixed acids is routine. The SNAr method offers advantages in predictability and scalability, provided the difluoro starting material is accessible.
Ultimately, the choice of synthesis rests on a careful evaluation of starting material availability, cost, safety protocols, and desired production scale. Regardless of the route chosen, the comprehensive validation strategy outlined herein is indispensable. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the production of this compound with the identity, purity, and quality required for demanding applications in research and development.
References
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SpectraBase. 2,4-Dinitro-5-fluoroaniline. [Link]
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SpectraBase. 2,4-Dinitro-6-fluoro-anisole. [Link]
-
Pharmaffiliates. Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. [Link]
- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.
-
PubChem. 2,4-Dinitroanisole. [Link]
- Google Patents. The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
-
Wikipedia. 2,4-Dinitroanisole. [Link]
-
NIST WebBook. 2,4-D. [Link]
-
MDPI. N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]
- Google Patents. CN102146023A - Method for preparing p-fluoro anisole.
-
PubChem. 4-Fluoroanisole. [Link]
- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
-
HKBU. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. [Link]
-
Biblioteka Nauki. Review of the Essential Characteristics of 2,4-Dinitroanisole. [Link]
-
EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Semantic Scholar. Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. [Link]
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MDPI. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
PubMed. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. [Link]
-
ScienceDirect. Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by high-performance liquid chromatography. [Link]
- Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.
-
ResearchGate. Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-. [Link]
-
NIST WebBook. Phenol, 2,4-dinitro-. [Link]
-
NIST WebBook. Benzene, 1-methoxy-2,4-dinitro-. [Link]
-
ResearchGate. Analytical reactions of 2,4-dinitrophenylhydrazine with some aldehydes in micelles of cationic surfactants. [Link]
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A Senior Application Scientist's Comparative Guide to Derivatizing Agents for Amine Analysis
An Important Note on 2,4-Dinitro-5-fluoroanisole: Initial inquiries into the performance of this compound (DNFA) as a derivatizing agent have yielded no substantive evidence of its use in this application within the scientific literature. While its structure suggests potential reactivity, it is not a commercially established or validated reagent for analytical derivatization.
Therefore, this guide has been structured to focus on a highly relevant and foundational alternative: 1-Fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's Reagent . FDNB shares the critical dinitrophenyl reactive moiety and serves as a cornerstone for understanding electrophilic aromatic substitution-based derivatization. We will provide an in-depth comparison of FDNB with other principal derivatizing agents, offering researchers a comprehensive framework for selecting the optimal reagent for their analytical needs.
Introduction: The Imperative of Derivatization in Modern Analytics
In the landscape of analytical chemistry, particularly in HPLC and GC, many critical analytes such as amino acids, biogenic amines, and peptides lack the intrinsic physicochemical properties required for sensitive detection. These molecules often exhibit low volatility and may lack a suitable chromophore or fluorophore, rendering their direct analysis challenging. Pre-column derivatization addresses this by chemically modifying the analyte to introduce a "tag" that enhances detectability, improves chromatographic separation, and increases the stability of the analyte.[1][2] The choice of a derivatizing agent is a critical decision that profoundly impacts the sensitivity, selectivity, and robustness of an analytical method.
This guide provides a comparative analysis of four key pre-column derivatizing agents for primary and secondary amines, grounded in their reaction mechanisms, performance characteristics, and practical applications.
-
1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger's Reagent): The classic reagent for N-terminal protein sequencing and amine analysis via UV detection.[3]
-
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): A highly popular reagent for creating stable, fluorescent derivatives of both primary and secondary amines.[4]
-
Dansyl Chloride (Dns-Cl): A versatile reagent forming intensely fluorescent sulfonamide adducts with primary and secondary amines, as well as phenols.[5][6]
-
o-Phthaldialdehyde (OPA): A rapid and sensitive fluorogenic reagent specific for primary amines.[7]
1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger's Reagent)
Developed by Frederick Sanger in his Nobel prize-winning work on sequencing insulin, FDNB remains a benchmark for the derivatization of primary and secondary amines.[3]
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The core of the FDNB reaction is a nucleophilic aromatic substitution. The electron-withdrawing nitro groups (-NO₂) make the carbon atom attached to the fluorine highly electrophilic. The unprotonated amino group of the analyte acts as a nucleophile, attacking this carbon and displacing the fluoride ion to form a stable, yellow dinitrophenyl (DNP) derivative.[8][9] The reaction is typically performed under mildly alkaline conditions to ensure the amine is deprotonated and thus, nucleophilic.
Diagram: FDNB Derivatization Workflow
Caption: General workflow for derivatization with FDNB.
Performance and Considerations:
-
Advantages:
-
Robust and Stable Derivatives: The DNP-amine bond is exceptionally stable, capable of withstanding the harsh conditions of acid hydrolysis used to break peptide bonds.[3] This makes it invaluable for identifying the N-terminal amino acid of a protein.
-
Good UV Chromophore: The resulting DNP-derivatives have a strong absorbance maximum around 360 nm, allowing for sensitive UV detection.[9]
-
Reacts with both Primary and Secondary Amines: Unlike some reagents, FDNB is effective for both classes of amines.
-
-
Disadvantages:
-
Slow Reaction Time: The reaction can be slow, often requiring incubation periods of one to several hours.[9]
-
No Fluorescence: Lacks the high sensitivity offered by fluorogenic reagents.
-
Destructive to Sample: When used for protein sequencing, the requisite acid hydrolysis destroys the rest of the polypeptide chain, allowing only the N-terminal residue to be identified.[3]
-
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is a premier derivatizing agent, particularly favored in automated amino acid analysis due to the high stability and fluorescence of its derivatives.
Mechanism of Action
Similar to FDNB, the reaction proceeds in an alkaline environment (pH ~8.0-11.4) where the deprotonated primary or secondary amine attacks the electrophilic carbonyl carbon of the chloroformate group.[10] This results in the formation of a highly fluorescent and stable carbamate derivative. A key challenge is the competing hydrolysis of FMOC-Cl in the aqueous buffer, which produces a fluorescent byproduct (FMOC-OH) that can interfere with chromatography.[11]
Diagram: FMOC-Cl Reaction Pathway
Caption: FMOC-Cl reacts with amines to form a fluorescent product.
Performance and Considerations:
-
Advantages:
-
High Fluorescence Quantum Yield: Provides excellent sensitivity, with detection limits often in the femtomole range.
-
Stable Derivatives: The FMOC-amino acid derivatives are stable for over 48 hours, which is ideal for automated analysis of multiple samples.
-
Reacts with Primary and Secondary Amines: Broad applicability for various amine-containing analytes.[4]
-
-
Disadvantages:
-
Interference from Hydrolysis: The FMOC-OH byproduct can co-elute with early-eluting amino acid derivatives, complicating quantification.[11] This often necessitates extraction steps or the use of a scavenger amine to remove excess reagent.[10]
-
Multiple Derivatives: Some amino acids, like histidine and tyrosine, can form multiple derivatives, which may complicate the resulting chromatogram.
-
Dansyl Chloride (Dns-Cl)
Dansyl chloride is a classic fluorogenic reagent that has been widely used for decades in various applications, from protein sequencing to the analysis of biogenic amines and phenols.[5]
Mechanism of Action
Dansylation is a nucleophilic substitution reaction occurring under alkaline conditions (pH 9.5-10.5).[5] The unprotonated amine attacks the highly electrophilic sulfonyl chloride group, forming a very stable and intensely fluorescent N-dansyl-sulfonamide adduct. The alkaline buffer neutralizes the HCl generated during the reaction, driving it to completion.[5]
Performance and Considerations:
-
Advantages:
-
High Sensitivity: Enables detection in the picomole to femtomole range due to the high fluorescence of the dansyl group.[5]
-
Broad Reactivity: Reacts with primary and secondary amines, as well as phenolic hydroxyl groups, expanding its analytical utility.[5]
-
Improved Chromatography: The derivatization significantly increases the hydrophobicity of polar analytes, improving their retention and separation on reversed-phase HPLC columns.[5]
-
-
Disadvantages:
-
Reagent Instability: Dansyl chloride is susceptible to hydrolysis, requiring fresh preparation of reagents.
-
Long Reaction Times: The reaction can be slow, often requiring incubation at elevated temperatures (e.g., 60°C for 60 minutes).
-
Multiple Products: Can lead to multiple products with multifunctional analytes (e.g., lysine, tyrosine), which can complicate quantification.
-
o-Phthaldialdehyde (OPA)
OPA is a highly popular reagent for the automated analysis of primary amines, prized for its rapid reaction kinetics and the high fluorescence of its derivatives.
Mechanism of Action
The OPA reaction is unique in that it requires both a primary amine and a thiol (e.g., 2-mercaptoethanol) to proceed. Under alkaline conditions, these three components rapidly condense to form a highly fluorescent isoindole derivative.[7] This reaction is exceptionally fast, often completing in under two minutes at room temperature.[2]
Diagram: OPA Reaction Mechanism
Sources
- 1. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Contact Us [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 2,4-Dinitro-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 2,4-Dinitro-5-fluoroanisole. As a highly activated aromatic system, this compound serves as an important substrate in mechanistic studies and synthetic applications. This document will delve into the factors governing its reactivity, compare its performance with alternative substrates using available experimental data from closely related analogues, and provide detailed protocols for conducting kinetic investigations.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] However, recent studies have shown that some SNAr reactions may also occur via a concerted mechanism.[2]
The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1] The two nitro groups in this compound provide this necessary activation.
The Reactivity of this compound: A Comparative Perspective
While specific kinetic data for this compound is not abundantly available in the literature, we can infer its reactivity by comparing it with well-studied analogues such as 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (CDNB). The additional methoxy group at the 5-position in our target molecule is expected to have a modest electronic effect on the reaction rate compared to the powerful activating effect of the two nitro groups.
Comparison with Alternative Substrates
The following tables summarize kinetic data for the reactions of analogous 1-halo-2,4-dinitrobenzenes with common nucleophiles. This data provides a benchmark for estimating the reactivity of this compound.
Table 1: Second-Order Rate Constants (k2) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine in Various Solvents at 25°C
| Substrate | Solvent | k2 (L mol-1 s-1) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Toluene | 0.23 | [1][3] |
| 1-Fluoro-2,4-dinitrobenzene | Benzene | 0.38 | [1][3] |
| 1-Fluoro-2,4-dinitrobenzene | Dioxane | 1.15 | [1][3] |
| 1-Fluoro-2,4-dinitrobenzene | Chloroform | 1.30 | [1][3] |
| 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | 3.90 | [1][3] |
| 1-Chloro-2,4-dinitrobenzene | Methanol | 0.041 | [4] |
| 1-Chloro-2,4-dinitrobenzene | Benzene | 0.0019 | [4] |
Analysis: The data clearly illustrates the "element effect" in SNAr reactions, where fluoride is a much better leaving group than chloride.[2] This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked. The methoxy group in this compound, being a weak electron-donating group by resonance and a weak electron-withdrawing group by induction, is expected to slightly modulate the reactivity compared to DNFB. The rate of reaction is also highly dependent on the solvent, with more polar aprotic solvents generally accelerating the reaction.[1][3]
Table 2: Second-Order Rate Constants (kA) for the Reaction of 2,4-Dinitrobenzene Derivatives with Hydrazine in DMSO
| Substrate | Leaving Group (X) | Temperature (°C) | kA (x 103 L mol-1 s-1) | Reference |
| 1-Chloro-2,4-dinitrobenzene | -Cl | 25 | 1.87 | [5][6] |
| 1-Methoxy-2,4-dinitrobenzene | -OCH3 | 25 | 1.54 | [5][6] |
| 2,4-Dinitrophenyl phenyl ether | -OPh | 25 | 2.88 | [5][6] |
| 2,4-Dinitrophenyl phenyl sulfide | -SPh | 25 | 12.47 | [5][6] |
| 2,4-Dinitrophenyl phenyl sulfone | -SO2Ph | 25 | 13.43 | [5][6] |
Analysis: This dataset highlights the influence of the leaving group on the reaction rate. While direct comparison with a fluoro leaving group is not available in this study, it demonstrates the relative reactivities of other common leaving groups. The departure of the leaving group can be the rate-determining step in some SNAr reactions.[5][6]
Experimental Protocol for Kinetic Studies
The kinetics of the reaction of this compound with a nucleophile can be conveniently monitored using UV-Visible spectrophotometry by observing the formation of the product over time.
Materials and Instrumentation
-
This compound
-
Nucleophile of choice (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10-3 M).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.). Ensure the nucleophile concentration is in large excess (at least 10-fold) compared to the substrate to maintain pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the expected product by running a full spectrum of a completed reaction mixture.
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, quickly mix the contents, and start recording the absorbance at λmax as a function of time.
-
Continue data acquisition until the absorbance reaches a stable plateau (indicating reaction completion), typically for at least 3-5 half-lives.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
To determine the second-order rate constant (k2), plot the calculated kobs values against the corresponding concentrations of the nucleophile. The slope of this linear plot will be the second-order rate constant.
-
Visualizing the Mechanism and Workflow
The SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of an SNAr reaction.
Conclusion
The kinetic study of nucleophilic aromatic substitution on this compound provides valuable insights into the factors governing these important reactions. While direct kinetic data for this specific substrate is limited, a comparative analysis with well-documented analogues like 1-fluoro-2,4-dinitrobenzene offers a robust framework for predicting its reactivity. The fluoro group is anticipated to be an excellent leaving group, and the reaction rate will be sensitive to the nucleophile and solvent employed. The provided experimental protocol offers a reliable method for researchers to quantitatively assess the reactivity of this compound and further expand the understanding of SNAr mechanisms.
References
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 951–954. [Link]
-
Bunnett, J. F., & Garst, R. H. (1965). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism. Journal of the American Chemical Society, 87(17), 3875–3879. [Link]
-
Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 892931. [Link]
-
Neumann, C. N., & Ritter, T. (2017). Concerted Nucleophilic Aromatic Substitution with 19F− and 18F−. Angewandte Chemie International Edition, 56(1), 359–363. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
YouTube. (2016, September 17). Following Kinetics using UV vis spectroscopy. [Link]
-
Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. [Link]
-
UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]
-
Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of the Chinese Chemical Society, 53(5), 1157-1166. [Link]
-
ResearchGate. (n.d.). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]
Sources
- 1. Sci-Hub. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents / Journal of the Chemical Society, Perkin Transactions 2, 1987 [sci-hub.ru]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
spectroscopic comparison of 2,4-Dinitro-5-fluoroanisole and its analogues
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,4-Dinitro-5-fluoroanisole and its Analogues
For the modern researcher in drug development and materials science, a precise understanding of molecular structure is not merely academic—it is the bedrock of innovation. The substitution patterns on an aromatic ring dictate a compound's reactivity, polarity, and ultimately, its function. This guide provides a detailed spectroscopic comparison of this compound and its key analogues: 2,4-dinitroanisole, 2,4-dinitrophenol, and 1-fluoro-2,4-dinitrobenzene.
Methodologies: Acquiring High-Fidelity Spectroscopic Data
The reliability of any spectroscopic comparison hinges on the quality of the data. The following protocols outline the standardized procedures for obtaining nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data for dinitroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For the compounds discussed herein, both ¹H and ¹³C NMR are essential.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex splitting patterns of substituted aromatic systems.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (1-2 seconds), and spectral width (e.g., -2 to 12 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram of the NMR Experimental Workflow:
Caption: A generalized workflow for acquiring NMR spectra of solid aromatic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands for functional groups, such as the asymmetric and symmetric stretches of the nitro groups (NO₂) and the C-O and C-F stretches.
Diagram of the IR (ATR) Experimental Workflow:
Caption: A step-by-step workflow for acquiring IR spectra using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for these types of molecules.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural features. For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are often observed.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are influenced by the extent of conjugation in the aromatic system.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.[3]
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm. A blank spectrum of the solvent should be recorded and subtracted.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The position of λmax is indicative of the electronic structure of the molecule.
Comparative Spectroscopic Analysis
The following sections detail the spectroscopic characteristics of this compound's analogues and provide a predictive analysis for the target compound based on substituent effects.
Molecular Structures for Comparison
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dinitro-5-fluoroanisole
Welcome to your comprehensive guide on the safe handling of 2,4-Dinitro-5-fluoroanisole (CAS No. 394-18-3)[1]. In our shared pursuit of scientific advancement, the safety of our researchers is the bedrock upon which all successful discovery is built. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this potent chemical is conducted with the highest degree of protection.
A critical note on hazard assessment: While this compound is a specific molecule, detailed public toxicological data is limited. Therefore, our safety protocols are conservatively based on the well-documented hazards of structurally analogous aromatic nitro compounds, such as dinitrobenzene and dinitroanisole.[2][3][4][5] This approach is a cornerstone of robust laboratory safety practices.
The "Why": Understanding the Hazards of Aromatic Nitro Compounds
To select the correct PPE, we must first understand the risks. Aromatic nitro compounds as a class present significant health hazards, which are readily absorbed through the skin.[2]
-
Acute Toxicity: Many dinitro-aromatic compounds are classified as highly toxic and potentially fatal if swallowed, inhaled, or if they come into contact with the skin.[3]
-
Methemoglobinemia: A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, be life-threatening.[5]
-
Skin and Eye Irritation: These compounds are known to cause serious skin and eye irritation.[3][6]
-
Organ Damage: Prolonged or repeated exposure can lead to organ damage.[6]
Given these severe risks, particularly the high acute dermal toxicity, our PPE strategy is designed to create an impermeable barrier between you and the chemical.
The "Always-On" Protocol: Core PPE Requirements
For any task involving this compound, from simply moving a container to weighing out material, the following PPE is the mandatory minimum. All work must be conducted within a certified chemical fume hood.
-
Primary Engineering Control: All handling of this compound must occur inside a certified chemical fume hood to minimize inhalation exposure.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For tasks involving more than a few milligrams, a chemical-resistant apron worn over the lab coat is strongly recommended.
-
Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient to protect against splashes and vapors.
-
Hand Protection: Double-gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant type, such as butyl or Viton rubber, which offers superior protection against aromatic nitro compounds.[4] Always check the manufacturer's specific chemical resistance chart for breakthrough times.
Task-Specific PPE Escalation
Different laboratory procedures carry different levels of risk. The following diagram and table illustrate a logical progression for escalating your PPE based on the task at hand.
Caption: PPE selection workflow for this compound.
| Glove Material | Performance Against Aromatic Nitro Compounds | Recommended Use Case |
| Butyl Rubber | Excellent resistance.[4] | Outer glove for all direct handling, including solution transfers and reaction workups. |
| Viton™ | Excellent resistance.[4] | Outer glove, provides superior protection, especially for prolonged tasks. |
| Nitrile | Moderate resistance (variable by thickness). | Inner glove in a double-gloving system. Suitable for incidental contact only if used as a single glove, which is not recommended for this compound. |
| Natural Rubber (Latex) | Poor resistance. | Not Recommended. |
| Polyvinyl Chloride (PVC) | Poor resistance. | Not Recommended. |
Note: This table is a guideline. You are REQUIRED to consult the glove manufacturer's specific chemical resistance data for the gloves used in your laboratory.
Procedural Guide: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as your procedure for using it. Cross-contamination during the removal of PPE is a common source of exposure.
-
Inspect All PPE: Before you begin, visually inspect all items for defects, such as cracks, holes, or discoloration.
-
First Garments: Put on your lab coat and a chemical-resistant apron if required for the task.
-
Inner Gloves: Don your first pair of gloves (nitrile).
-
Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield over the goggles.
-
Outer Gloves: Don your second, outer pair of gloves (butyl or Viton), ensuring the cuffs are pulled up over the sleeves of your lab coat.
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Grasp the outside of one outer glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Immediately place the outer gloves in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat, rolling it away from your body as you remove it to contain any surface contamination. Fold it inside out and place it in the appropriate bin for laundering.
-
Inner Gloves: Remove the final pair of nitrile gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
All disposable PPE contaminated with this compound, including outer and inner gloves and any disposable aprons or sleeves, must be considered hazardous waste.
-
Collect all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container within the fume hood.
-
Do not overfill waste bags or containers.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire team. Trust in the procedure, understand the reasoning behind each step, and continue your valuable research with confidence and security.
References
-
Pharmaffiliates. 1-Fluoro-5-methoxy-2,4-dinitrobenzene. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
New Jersey Department of Health. Hazard Summary: Dinitrobenzene (mixed isomers). [Link]
-
PubChem, National Center for Biotechnology Information. 1,3-Dinitrobenzene. [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]
-
ExxonMobil. Safety Data Sheet. [Link]
-
Wikipedia. 2,4-Dinitroanisole. [Link]
-
PubChem, National Center for Biotechnology Information. 5-Fluoro-2-nitroanisole. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
CPAchem. Safety Data Sheet. [Link]
-
Haz-Map. 2,4-Dinitroanisole - Hazardous Agents. [Link]
-
TRC Corp. Safety Data Sheet: Silicone Fluid 350 cst. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
